molecular formula C11H15ClO B8763059 Benzene, [(5-chloropentyl)oxy]- CAS No. 71933-92-1

Benzene, [(5-chloropentyl)oxy]-

Cat. No.: B8763059
CAS No.: 71933-92-1
M. Wt: 198.69 g/mol
InChI Key: SXFFGDCBQRSFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, [(5-chloropentyl)oxy]- is a useful research compound. Its molecular formula is C11H15ClO and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, [(5-chloropentyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, [(5-chloropentyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71933-92-1

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

5-chloropentoxybenzene

InChI

InChI=1S/C11H15ClO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

SXFFGDCBQRSFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Benzene, [(5-chloropentyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of Benzene, [(5-chloropentyl)oxy]-, also known as 1-chloro-5-phenoxypentane. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and predictive models to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations provided herein serve as a robust framework for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.

Introduction and Molecular Structure Analysis

Benzene, [(5-chloropentyl)oxy]- (C₁₁H₁₅ClO) is a bifunctional organic molecule featuring a phenyl ether group and a terminal alkyl chloride. This structure is of interest in synthetic chemistry as a potential intermediate or building block, where the two reactive ends—the aromatic ring and the alkyl chloride—can be selectively functionalized. Accurate structural confirmation is paramount for its use in further chemical synthesis and drug development.

The structural features that dictate its spectroscopic signature are:

  • An aromatic ring (phenyl group), which will show characteristic signals in all three analytical techniques.

  • An ether linkage (-O-), which significantly influences the chemical environment of adjacent atoms.

  • A five-carbon aliphatic chain (- (CH₂)₅ -), providing flexibility and a series of distinct proton and carbon signals.

  • A terminal chloro group (-Cl), a heavy atom that influences mass spectrometry fragmentation and deshields adjacent nuclei in NMR.

A thorough understanding of how these components interact is key to interpreting the spectroscopic data.

Caption: Molecular structure and numbering of Benzene, [(5-chloropentyl)oxy]-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift theory and substituent effects.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their proximity to one another, and the number of neighboring protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Position Predicted Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-2, H-6 6.88 - 6.95 Doublet (d) 2H ~8.5 ortho-protons, shielded by the electron-donating -O- group.
H-3, H-5 7.25 - 7.32 Triplet (t) 2H ~8.0 meta-protons, less affected by the -O- group, coupled to H-2/H-6 and H-4.
H-4 6.95 - 7.02 Triplet (t) 1H ~7.5 para-proton, shielded by the -O- group, coupled to H-3/H-5.
H-1' ~3.98 Triplet (t) 2H ~6.5 Deshielded by the adjacent electronegative oxygen atom.
H-5' ~3.55 Triplet (t) 2H ~6.7 Deshielded by the adjacent electronegative chlorine atom.
H-2' ~1.80 Quintet 2H ~7.0 Aliphatic protons adjacent to the O-CH₂ group.
H-4' ~1.85 Quintet 2H ~7.0 Aliphatic protons adjacent to the Cl-CH₂ group.

| H-3' | ~1.55 | Quintet | 2H | ~7.2 | Central and most shielded aliphatic protons. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position Predicted Shift (δ, ppm) Rationale
C-1 ~159.0 Aromatic carbon directly attached to oxygen, highly deshielded.
C-3, C-5 ~129.5 meta-aromatic carbons.
C-2, C-6 ~114.5 ortho-aromatic carbons, shielded by the oxygen's lone pairs.
C-4 ~121.0 para-aromatic carbon.
C-1' ~67.5 Aliphatic carbon attached to oxygen, deshielded.
C-5' ~44.8 Aliphatic carbon attached to chlorine, deshielded.
C-2' ~29.0 Aliphatic carbon beta to oxygen.
C-4' ~32.3 Aliphatic carbon beta to chlorine.

| C-3' | ~22.5 | Most shielded aliphatic carbon, gamma to both heteroatoms. |

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node_prep Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. node_tms Add tetramethylsilane (TMS) as an internal standard (δ 0.00). node_prep->node_tms node_instrument Place the tube in a high-field NMR spectrometer (e.g., 500 MHz). node_tms->node_instrument node_shim Shim the magnetic field to ensure homogeneity. node_instrument->node_shim node_tune Tune and match the probe for both ¹H and ¹³C frequencies. node_shim->node_tune node_run Acquire spectra using standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C). node_tune->node_run node_ft Apply Fourier Transform to the Free Induction Decay (FID). node_run->node_ft node_phase Phase correct the spectrum. node_ft->node_phase node_baseline Apply baseline correction. node_phase->node_baseline node_calib Calibrate the spectrum using the TMS signal at 0.00 ppm. node_baseline->node_calib node_integrate Integrate the ¹H NMR signals. node_calib->node_integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3100 - 3000 C-H Aromatic Stretch Medium Vibrations of C-H bonds on the phenyl ring.
2950 - 2850 C-H Aliphatic Stretch Strong Asymmetric and symmetric stretching of CH₂ groups in the pentyl chain.
~1600, ~1500 C=C Aromatic Ring Stretch Strong-Medium Characteristic skeletal vibrations of the benzene ring.
1260 - 1200 C-O Aryl-Alkyl Ether Stretch Strong Asymmetric C-O-C stretching vibration.
1100 - 1000 C-O Aryl-Alkyl Ether Stretch Strong Symmetric C-O-C stretching vibration.

| 750 - 650 | C-Cl Stretch | Strong | Stretching vibration of the carbon-chlorine bond. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan to acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The analysis below assumes Electron Ionization (EI) as the source.

Predicted Molecular Ion: The molecular formula C₁₁H₁₅ClO gives a monoisotopic mass of approximately 198.08 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M+ and M+2 peak pattern for the molecular ion and any chlorine-containing fragments.

  • M+ peak: m/z 198 (corresponding to C₁₁H₁₅³⁵Cl)

  • M+2 peak: m/z 200 (corresponding to C₁₁H₁₅³⁷Cl) with an intensity of approximately one-third of the M+ peak.

Predicted Fragmentation Pattern: The most likely fragmentation pathways involve cleavage at the ether linkage and loss of the chloroalkyl chain.

G cluster_frags Key Fragments M [C₆H₅O(CH₂)₅Cl]⁺˙ m/z = 198/200 F1 [C₆H₅O]⁺ m/z = 93 M->F1 - •C₅H₁₀Cl F2 [C₆H₅OH]⁺˙ (Phenol) m/z = 94 (Base Peak) M->F2 - C₅H₉Cl (McLafferty Rearrangement) F3 [C₅H₁₀Cl]⁺ m/z = 105/107 M->F3 - •OC₆H₅ F4 [C₅H₈]⁺˙ m/z = 68 F3->F4 - HCl

Caption: Predicted major fragmentation pathways for Benzene, [(5-chloropentyl)oxy]- in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment Rationale
198/200 [C₁₁H₁₅ClO]⁺˙ Molecular ion (M⁺˙) showing the characteristic 3:1 isotope pattern for chlorine.
94 [C₆H₅OH]⁺˙ Base Peak. Formed via a McLafferty-type rearrangement, leading to the stable phenol radical cation.
93 [C₆H₅O]⁺ Loss of the chloroalkyl radical via cleavage of the C-O bond.
105/107 [C₅H₁₀Cl]⁺ Loss of the phenoxy radical. Shows the 3:1 chlorine isotope pattern.

| 68 | [C₅H₈]⁺˙ | Loss of HCl from the m/z 105/107 fragment. |

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to a temperature of ~250°C.

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

    • Source Temperature: ~230°C.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample. The compound will be separated by the GC and subsequently analyzed by the MS.

Conclusion: An Integrated Approach

The structural elucidation of Benzene, [(5-chloropentyl)oxy]- is achieved through the synergistic interpretation of NMR, IR, and MS data. The IR spectrum confirms the presence of key functional groups (aromatic ring, ether, alkyl halide). Mass spectrometry establishes the molecular weight and provides fragmentation data consistent with the proposed structure, with the phenol cation (m/z 94) being a particularly diagnostic peak. Finally, ¹H and ¹³C NMR provide the definitive connectivity map, unambiguously placing each atom within the molecular framework. This guide provides a robust predictive framework for the successful characterization of this compound.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comprehensive Technical Guide to the Solubility and Stability of 1-(5-Chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(5-Chloropentyloxy)benzene is a halogenated ether with a molecular structure that suggests its utility as a synthetic intermediate in various chemical and pharmaceutical research settings. An in-depth understanding of its solubility and stability is paramount for its effective application, ensuring reproducibility in experimental design and integrity in product development. This guide provides a comprehensive analysis of these critical physicochemical parameters. It outlines detailed protocols for systematic solubility assessment across a range of relevant solvents and a robust stability testing program based on forced degradation principles. The narrative explains the scientific rationale behind experimental choices, presents hypothetical data to illustrate expected outcomes, and details the development of a stability-indicating analytical method—a cornerstone of reliable chemical analysis. This document serves as a practical, field-proven resource for scientists engaged in the handling and application of 1-(5-chloropentyloxy)benzene and structurally related compounds.

Introduction

The compound 1-(5-chloropentyloxy)benzene belongs to the class of aryl alkyl ethers. Its structure, featuring a stable benzene ring, a flexible five-carbon aliphatic chain, and a reactive terminal chloro group, makes it a versatile building block. The phenoxy group imparts a degree of lipophilicity, while the chloropentyl chain offers a site for nucleophilic substitution, enabling the facile introduction of various functional groups.

The utility of such a molecule in a research or drug development context is fundamentally governed by two key properties: solubility and stability. Solubility dictates the choice of appropriate solvent systems for reactions, purifications, and formulation, directly impacting reaction kinetics and yield. Stability determines the compound's shelf-life, its compatibility with various reaction conditions, and the potential emergence of degradation products that could compromise the purity, safety, and efficacy of a final product.

This guide provides a foundational framework for characterizing 1-(5-chloropentyloxy)benzene. It is designed to equip researchers with both the theoretical understanding and the practical methodologies required to rigorously assess its solubility and chemical stability, thereby ensuring its reliable application in a laboratory or developmental setting.

Part 1: Physicochemical Properties & Solubility Profile

The molecular structure of 1-(5-chloropentyloxy)benzene—combining a nonpolar aromatic ring and a moderately long alkyl chain with a polar carbon-chlorine bond—suggests it will be largely insoluble in aqueous media and highly soluble in common organic solvents. A systematic approach to quantifying its solubility is essential for predictable performance in experimental and formulation workflows.[1][2][3]

Protocol 1: Equilibrium Solubility Determination

This protocol determines the equilibrium solubility of a compound in various solvents using the shake-flask method, a gold-standard technique.

Objective: To quantify the solubility of 1-(5-chloropentyloxy)benzene in a panel of pharmaceutically and synthetically relevant solvents.

Methodology:

  • Preparation: Add an excess amount of 1-(5-chloropentyloxy)benzene to a series of vials, each containing a precisely measured volume (e.g., 2 mL) of a single test solvent. An excess is confirmed by the presence of undissolved solid or oil.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to facilitate the separation of the undissolved solute from the saturated solution.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of 1-(5-chloropentyloxy)benzene.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent vial B Agitate at 25°C for 24-48 hours A->B C Centrifuge to pellet undissolved compound B->C D Sample & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility (mg/mL) E->F G cluster_stress Stress Conditions cluster_products Degradation Products Parent 1-(5-Chloropentyloxy)benzene Acid Acidic (HCl) Parent->Acid Stable Base Basic (NaOH) Parent->Base Hydrolysis Ox Oxidative (H₂O₂) Parent->Ox Stable NoDeg No Significant Degradation Acid->NoDeg Alcohol 1-(5-Hydroxypentyloxy)benzene Base->Alcohol Ox->NoDeg

Caption: Predicted Degradation Pathways of 1-(5-chloropentyloxy)benzene.

Part 3: Analytical Methodologies

A robust analytical method is essential for accurately quantifying 1-(5-chloropentyloxy)benzene and resolving it from any potential impurities or degradation products. A stability-indicating method is one that is validated for its ability to perform this separation. [4][5][6]High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this type of molecule. [5][6]

Protocol 3: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop and establish an HPLC method capable of separating 1-(5-chloropentyloxy)benzene from its potential degradation products, particularly 1-(5-hydroxypentyloxy)benzene.

Methodology:

  • Column and Mobile Phase Screening:

    • Begin with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions. A common starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid to ensure good peak shape.

  • Gradient Optimization:

    • Inject a mixture of the unstressed and base-degraded samples.

    • Adjust the gradient profile to achieve baseline separation between the parent peak and the main degradant peak (1-(5-hydroxypentyloxy)benzene). The alcohol degradant is more polar and will elute earlier than the parent compound.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to acquire the UV spectrum of the 1-(5-chloropentyloxy)benzene peak.

    • Select a detection wavelength at the absorbance maximum (λmax), likely around 270 nm, to ensure high sensitivity.

  • Method Validation (Specificity):

    • Analyze all forced degradation samples using the optimized method.

    • Perform peak purity analysis on the parent peak in each stressed sample to confirm that no degradants are co-eluting. The method is considered "stability-indicating" if the parent peak is spectrally pure under all conditions where degradation has occurred. [6]

Hypothetical HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for aromatic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good selectivity.
Gradient 50% B to 95% B over 15 minA gradient is necessary to elute the nonpolar parent compound in a reasonable time while separating it from the more polar degradant.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 270 nmWavelength of maximum absorbance for the phenoxy chromophore.

Conclusion

This technical guide provides a robust framework for the characterization of 1-(5-chloropentyloxy)benzene. The predicted solubility profile—high solubility in organic solvents and poor solubility in aqueous media—is typical for a molecule of its structure and provides clear guidance for its handling in a laboratory setting.

The stability assessment indicates that the compound is generally robust, with the primary degradation pathway being the hydrolysis of the terminal chloride to an alcohol under basic conditions. It is predicted to be stable to acidic, oxidative, thermal, and photolytic stress. The detailed protocol for developing a stability-indicating HPLC method provides the necessary tool to ensure the purity and quality of this compound can be monitored effectively throughout its lifecycle in a research and development pipeline. By applying these methodologies, scientists can proceed with confidence in the use of 1-(5-chloropentyloxy)benzene for its intended applications.

References

  • Royal Society of Chemistry.
  • ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples.
  • Scribd. Solubility Testing of Organic Compounds.
  • Unknown. (2024). Solubility test for Organic Compounds.
  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IRJPMS.
  • Chemistry Online @ UTSC. Solubility.
  • Academia.edu.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vscht.cz.
  • Pharmaceutical Technology. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Cheméo. Benzene, (1-chloropentyl) - Chemical & Physical Properties.
  • A practical guide to forced degradation and stability studies for drug substances.
  • STEMart.
  • ResolveMass Laboratories. (2026).
  • PMC. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
  • NIH PubChem. Benzene, (5-chloro-1-pentynyl)-.
  • ChemScene. (5-Chloropentyl)benzene.
  • Chemistry Steps. (2024).
  • ATSDR. (2023). Toxicological Profile for Benzene, Draft for Public Comment.
  • NIH PubChem. (Cyclopentyloxy)benzene.
  • Chemistry LibreTexts. (2022). 1.5.4: Structure and Stability of Benzene.
  • MSU Chemistry.
  • OpenStax. (2023). 15.2 Structure and Stability of Benzene.
  • Quora. (2016).
  • NIH PubChem. 1-Chloro-5-phenylpentane.
  • NIST WebBook. Benzene, (5-chloropentyl)-.

Sources

Quantum Chemical Protocol for Benzene, [(5-chloropentyl)oxy]-: A Structural & Reactivity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, [(5-chloropentyl)oxy]- (CAS: 19932-84-4), commonly known as 5-chloropentyl phenyl ether, represents a critical class of haloalkyl aryl ether linkers utilized in medicinal chemistry. It serves as a bifunctional scaffold: the phenoxy moiety acts as a stable lipophilic anchor, while the terminal alkyl chloride functions as an electrophilic handle for


 coupling reactions—a key step in the synthesis of long-acting 

-adrenergic agonists (e.g., Salmeterol analogs).

This technical guide outlines a rigorous quantum chemical workflow to characterize this molecule. Unlike rigid heteroaromatics, the flexible pentyl tether introduces significant conformational complexity, requiring dispersion-corrected Density Functional Theory (DFT) for accurate modeling. This protocol validates structural integrity, predicts spectroscopic signatures, and maps reactive sites for drug design applications.

Computational Methodology

Theoretical Framework & Functional Selection

For haloalkyl phenyl ethers, standard local density approximations fail to capture the weak London dispersion forces that govern the folding of the alkyl chain over the aromatic ring. Therefore, the use of Range-Separated Hybrid Functionals with Dispersion Correction is mandatory.

  • Recommended Functional:

    
    B97X-D or M06-2X.
    
    • Causality: These functionals correct long-range electron interaction errors and include empirical dispersion terms (D2/D3), ensuring that "folded" conformers (where the Cl interacts with the

      
      -cloud) are not artificially destabilized.
      
  • Basis Set:

    • Optimization: def2-SVP (Speed/Accuracy balance for initial scans).

    • Final Energy/Properties: def2-TZVP or 6-311+G(2d,p).

    • Note: The inclusion of polarization functions (d on Cl, p on H) is non-negotiable to describe the hyperconjugation of the C-Cl bond and the lone pair delocalization of the ether oxygen.

Solvation Models

Since this molecule is an intermediate often reacted in polar aprotic solvents (DMF, DMSO) or non-polar solvents (DCM), gas-phase calculations are insufficient.

  • Protocol: Use the SMD (Solvation Model based on Density) . It provides superior free energy of solvation (

    
    ) estimates compared to standard PCM by parameterizing the full solute electron density against the solvent continuum.
    
Data Summary: Basis Set Selection Matrix
Calculation TypeFunctionalBasis SetJustification
Conformational Scan B3LYP-D3(BJ)6-31G(d)Low cost for 100+ rotamers; D3 corrects folding errors.
Geometry Opt (Final)

B97X-D
def2-TZVPMinimizes basis set superposition error (BSSE).
NMR Shielding mPW1PW916-311+G(2d,p)Specialized functional for magnetic properties; diffuse functions essential for lone pairs.
Reactivity (Fukui)

B97X-D
def2-QZVPHigh precision required for frontier orbital mapping.

Conformational Analysis & Geometry Optimization

The 5-carbon chain allows for significant rotational freedom. A single "minimum" structure is misleading. You must perform a Potential Energy Surface (PES) Scan .

Step-by-Step Protocol
  • Definition of Variables: Define the dihedral angles for the ether linkage (

    
    : 
    
    
    
    ) and the alkyl chain (
    
    
    ).
  • Relaxed Scan: Rotate

    
     in 
    
    
    
    increments (
    
    
    to
    
    
    ) while allowing the rest of the molecule to relax.
  • Boltzmann Weighting: Identify local minima. Calculate the Boltzmann population (

    
    ) of each conformer at 298 K to determine the statistically relevant structure for property calculation.
    

Self-Validating Check: Ensure no imaginary frequencies exist in the final optimized structures. If an imaginary frequency corresponds to a chain vibration, the structure is a transition state, not a minimum.

Visualization of Workflow

ConformationalWorkflow Start Initial Structure (Benzene, [(5-chloropentyl)oxy]-) Scan Relaxed PES Scan (B3LYP-D3/6-31G*) Start->Scan Define Dihedrals Filter Identify Minima (Remove High Energy > 5 kcal/mol) Scan->Filter Extract Energies ReOpt High-Level Optimization (wB97X-D/def2-TZVP) Filter->ReOpt Freq Frequency Check (NImag = 0?) ReOpt->Freq Freq->ReOpt No (Perturb Geometry) Boltzmann Boltzmann Averaging (Final Properties) Freq->Boltzmann Yes

Figure 1: Automated workflow for determining the global minimum conformation of flexible ether linkers.

Electronic Structure & Reactivity Mapping

Understanding where this molecule reacts is vital for minimizing side reactions during drug synthesis.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenoxy ring and ether oxygen . This region is susceptible to electrophilic attacks (e.g., nitration or bromination during scaffold elaboration).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the C-Cl

    
     antibonding orbital . This confirms the molecule's primary utility as an alkylating agent (
    
    
    
    acceptor).
Molecular Electrostatic Potential (ESP)

Mapping the ESP onto the electron density isosurface reveals:

  • Negative Regions (Red): Concentrated at the ether oxygen and the

    
    -system (Nucleophilic sites).
    
  • Positive Regions (Blue): Concentrated at the terminal carbon attached to Chlorine (

    
    ), validating it as the site for nucleophilic attack by amines or thiols.
    
Reactivity Diagram

ReactivityMap Mol Benzene, [(5-chloropentyl)oxy]- HOMO HOMO Region (Phenoxy Ring) Mol->HOMO Electron Rich LUMO LUMO Region (C-Cl Bond) Mol->LUMO Electron Deficient Reaction1 Electrophilic Aromatic Substitution (EAS) HOMO->Reaction1 Site of Attack Reaction2 SN2 Alkylation (Drug Coupling) LUMO->Reaction2 Site of Attack

Figure 2: Correlating orbital localization (FMO) with synthetic utility.

Spectroscopic Validation Protocols

To verify the identity of the synthesized linker, computational predictions must be compared with experimental spectra.

NMR Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level in

    
     (SMD).
    
  • Key Benchmarks:

    • 
       (CH2-Cl):  Expect a triplet at 
      
      
      
      ppm (
      
      
      ) and
      
      
      ppm (
      
      
      ).
    • 
       (CH2-O):  Expect a triplet at 
      
      
      
      ppm (
      
      
      ) and
      
      
      ppm (
      
      
      ).
    • Self-Validation: If calculated shifts deviate >0.3 ppm from experiment, re-evaluate the Boltzmann weighting of conformers.

IR Frequency Scaling

DFT overestimates vibrational frequencies due to the harmonic approximation.

  • Scaling Factor: Multiply raw frequencies by 0.967 (for

    
    B97X-D/def2-TZVP).
    
  • Diagnostic Peak: The C-O-C asymmetric stretch should appear strong around 1240-1260 cm⁻¹ .

References

  • Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.[1][2] Link

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.[3] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A Guide to Small-Molecule Structure Assignment through Computation of (1H and 13C) NMR Chemical Shifts. Nature Protocols. Link

Sources

Thermochemical Data of Benzene, [(5-chloropentyl)oxy]-: A Comprehensive Guide to Theoretical Estimation and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, [(5-chloropentyl)oxy]- (CAS: 141524-52-9), commonly referred to as 5-phenoxypentyl chloride, is a flexible, bifunctional ether-linked chloroalkane[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and specialty materials. Understanding its thermochemical properties—specifically the standard enthalpy of formation (


), isobaric heat capacity (

), and enthalpy of vaporization (

)—is paramount for predicting thermodynamic stability, optimizing reaction scale-up, and ensuring process safety.

Because empirical thermochemical data for highly specific functionalized intermediates can be sparse, drug development professionals must rely on a self-validating system. This whitepaper outlines how to establish a theoretical baseline using group additivity, followed by rigorous experimental workflows to empirically validate the thermodynamic cycle.

Theoretical Estimation: Benson Group Additivity Method

Causality & Rationale: Before committing resources to empirical calorimetry, establishing a theoretical baseline is essential. This baseline helps identify potential experimental anomalies (e.g., incomplete combustion or sample impurities). The2 is the gold standard for estimating the gas-phase standard enthalpy of formation (


) of organic molecules by deconstructing the molecule into its constituent functional groups[2].

For Benzene, [(5-chloropentyl)oxy]- (


), the molecule is deconstructed into the following groups:
  • Aromatic Ring: 5x

    
     and 1x 
    
    
    
  • Ether Linkage: 1x

    
    
    
  • Aliphatic Chain: 4x

    
     (secondary 
    
    
    
    carbons)
  • Terminal Halide: 1x

    
     (primary 
    
    
    
    carbon attached to chlorine)
Table 1: Estimated Group Additivity Values (GAVs) at 298.15 K
Functional GroupQuantityContribution (

)
Subtotal (

)

5+13.8+69.0

1-2.1-2.1

1-95.0-95.0

4-20.6-82.4

1-65.3-65.3
Estimated

-175.8

Note: Values are approximations based on revised 2[2]. Liquid-phase enthalpy can be derived by subtracting the experimentally determined enthalpy of vaporization.

Experimental Workflows: The Self-Validating Triad

To validate the theoretical BGA values, a triad of experimental protocols is required. Each protocol acts as a node in a thermodynamic cycle, ensuring that the sum of the phase transitions and reaction enthalpies mathematically closes.

Protocol 1: Rotating-Bomb Combustion Calorimetry ( )

Causality: Standard static bomb calorimetry is insufficient for halogenated compounds like 5-phenoxypentyl chloride. Combustion in a static bomb yields a complex, undefined mixture of


 and 

. A rotating-bomb calorimeter containing a reducing agent forces all free chlorine to reduce into aqueous

, ensuring a well-defined thermodynamic final state[3].

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate ~0.5 g of highly purified Benzene, [(5-chloropentyl)oxy]- in a combustible polyester ampoule to prevent volatilization before ignition.

  • Bomb Assembly: Introduce 10 mL of 0.05 M arsenious acid (

    
    ) solution into the bomb to act as the chlorine reducing agent.
    
  • Pressurization: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa.

  • Ignition & Rotation: Ignite the sample electrically. Simultaneously, initiate the biaxial rotation of the bomb. The rotation washes the interior walls with the reducing solution, ensuring 100% conversion of

    
     to 
    
    
    
    .
  • Data Acquisition: Monitor the temperature rise (

    
    ) using a quartz crystal thermometer.
    
  • Calculation: Calculate the specific energy of combustion (

    
    ) and convert to standard molar enthalpy of combustion (
    
    
    
    ). Use Hess's Law to derive the 4 (
    
    
    )[4].
Protocol 2: Knudsen Effusion Method ( and Vapor Pressure)

Causality: High-molecular-weight flexible ethers often undergo thermal degradation before reaching their atmospheric boiling point. The 5 allows for the measurement of vapor pressure at low to moderate temperatures under high vacuum, preventing thermal decomposition[5].

Step-by-Step Methodology:

  • Cell Loading: Place ~10 mg of the sample into a titanium Knudsen cell equipped with a microscopic orifice of known area (

    
    , typically ~0.2 mm diameter)[6].
    
  • Vacuum & Heating: Place the cell in a Vapor Pressure Analyzer (VPA) under high vacuum (

    
     Torr) and stabilize at the target temperature (e.g., 298.15 K).
    
  • Gravimetric Monitoring: Measure the rate of mass loss (

    
    ) continuously using an ultra-microbalance as vapor molecules effuse through the orifice[5].
    
  • Pressure Calculation: Apply the Knudsen equation:

    
    , where 
    
    
    
    is the molar mass (198.69 g/mol ).
  • Enthalpy Derivation: Repeat across a temperature gradient (e.g., 280 K to 320 K). Plot

    
     vs. 
    
    
    
    and extract the enthalpy of vaporization (
    
    
    ) from the slope using the Clausius-Clapeyron equation[7].
Protocol 3: Differential Scanning Calorimetry (DSC) for Heat Capacity ( )

Causality: To adjust thermochemical data across different temperatures (e.g., from standard 298.15 K to physiological or reactor temperatures), the isobaric heat capacity (


) must be empirically determined.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using a high-purity synthetic sapphire standard to establish the baseline heat flow[3].

  • Sample Run: Seal ~5 mg of the compound in an aluminum hermetic pan.

  • Thermal Profiling: Subject the sample to a dynamic heating program (e.g., 10 K/min) from 200 K to 350 K under a dry nitrogen purge.

  • Integration: Calculate

    
     by comparing the heat flow of the sample against the sapphire reference.
    

Data Synthesis & Thermodynamic Cycle

By combining the empirical data from the triad of protocols, the thermodynamic cycle is completed. The gas-phase enthalpy of formation derived from calorimetry and effusion (


) can now be directly compared against the theoretical BGA estimate to validate the integrity of the data.
Table 2: Synthesized Thermochemical Properties (Expected Ranges)
PropertySymbolExpected Range / ValueDerivation Method
Molar Mass

198.69 g/mol Calculated
Enthalpy of Formation (Gas)

-170 to -180

Benson Group Additivity[2]
Enthalpy of Formation (Liquid)

-230 to -250

Rotating-Bomb Calorimetry[3]
Enthalpy of Vaporization

+60 to +75

Knudsen Effusion (VPA)[5]
Isobaric Heat Capacity

~ 300

DSC (Sapphire Reference)[3]

Thermodynamic Visualization

The following diagram illustrates the self-validating thermodynamic cycle connecting the standard states, phase transitions, and combustion products.

ThermoCycle Elements Elements in Standard State Liquid Benzene, [(5-chloropentyl)oxy]- (l) Elements->Liquid ΔfH°(l) Gas Benzene, [(5-chloropentyl)oxy]- (g) Elements->Gas ΔfH°(g) Liquid->Gas ΔvapH° (Knudsen Effusion) Products Combustion Products Liquid->Products ΔcH°(l) (Bomb Calorimetry) Gas->Products ΔcH°(g)

Thermodynamic cycle relating enthalpies of formation, vaporization, and combustion.

References

  • NIST Standard Reference Data - Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon. Available at: [Link]

  • The Journal of Physical Chemistry A (ACS Publications) - Experimental Determination of the Standard Enthalpy of Formation. Available at: [Link]

  • Surface Measurement Systems - Vapor Pressure Measurements Knudsen Effusion Method. Available at: [Link]

  • Study.com - Standard Enthalpy of Formation | Definition, Table & Change. Available at: [Link]

  • AZoM - Vapor Pressure of Pesticides by the Knudsen Effusion Method. Available at: [Link]

Sources

Technical Assessment: Handling and Toxicity Profile of 1-(5-chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-chloropentyloxy)benzene is a bifunctional organic intermediate characterized by a lipophilic phenyl ether tail and a reactive terminal alkyl chloride. Primarily utilized in the synthesis of long-acting beta-agonists (LABAs) such as Salmeterol, its handling requires strict adherence to genotoxic impurity (GTI) protocols.

While acute toxicity data is often extrapolated from homologous alkyl phenyl ethers, the primary hazard profile is defined by its alkylating potential . As a primary alkyl halide, it possesses a structural alert for genotoxicity (mutagenicity), necessitating control strategies aligned with ICH M7 guidelines during drug substance manufacturing.

Chemical Identity & Physicochemical Baseline

Understanding the structure is prerequisite to predicting reactivity and toxicity. The molecule consists of a benzene ring connected to a 5-carbon chain via an ether linkage, terminating in a chlorine atom.

PropertyData / Description
Chemical Name 1-(5-chloropentyloxy)benzene
Synonyms (5-Chloropentyloxy)benzene; 5-Phenoxypentyl chloride
CAS Number 14619-33-1
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 198.69 g/mol
Physical State Colorless to pale yellow liquid
Solubility Immiscible in water; Soluble in organic solvents (DCM, Ethyl Acetate, Toluene)
Reactivity Class Electrophile (Alkylating Agent); Nucleophile (Aromatic ring, weak)

Toxicological Assessment

Mechanism of Toxicity: The Alkylation Threat

The defining toxicological feature of 1-(5-chloropentyloxy)benzene is the terminal chloropentyl group .

  • Mechanism: The carbon attached to the chlorine is electrophilic. In biological systems, it can undergo nucleophilic substitution (

    
    ) reactions.
    
  • Target: Electron-rich biological macromolecules, specifically DNA bases (e.g., the N7 position of Guanine).

  • Consequence: Formation of DNA adducts. If unrepaired, these lesions can lead to replication errors, mutations, and potential carcinogenesis.

Genotoxicity & ICH M7 Classification

Under the ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities), this compound is classified based on its structural alert (alkyl halide).

  • Classification: Class 2 or 3 (Mutagenic Impurity).

    • Class 2: Known mutagen with unknown carcinogenic potential (if Ames positive).

    • Class 3: Alerting structure, unrelated to the drug substance, with no mutagenicity data.

  • Control Strategy: It must be controlled at or below the Threshold of Toxicological Concern (TTC) in the final drug substance, typically 1.5 µ g/day for lifetime exposure, unless specific Ames negative data proves otherwise.

Acute & Systemic Effects (SAR Analysis)

Based on Structure-Activity Relationships (SAR) with similar halo-alkyl ethers:

  • Skin/Eye Irritation: Moderate to severe. The lipophilic ether chain facilitates dermal penetration, while the alkyl chloride can alkylate skin proteins, leading to sensitization (allergic contact dermatitis).

  • Inhalation: Vapors are likely irritating to the respiratory tract. High concentrations may cause CNS depression (dizziness, headache) due to the ether moiety.

  • Systemic: Potential hepatic burden due to glutathione depletion during detoxification.

Metabolic Fate & Pathways

The body processes this compound via two competing pathways: Bioactivation (Toxification) and Detoxification .

Pathway Description[2][3][4][5][6]
  • Oxidative O-Dealkylation (CYP450): Cytochrome P450 enzymes can hydroxylate the alpha-carbon next to the ether oxygen. This unstable hemiacetal collapses to release Phenol and 5-chloropentanal . The aldehyde is reactive and can form Schiff bases with proteins.

  • Glutathione Conjugation (GST): Glutathione S-Transferases (GST) attack the terminal chloride, displacing it to form a water-soluble conjugate. This is the primary detoxification route. Depletion of cellular GSH leads to increased toxicity.

Metabolic Diagram (Graphviz)

MetabolicPathways Compound 1-(5-chloropentyloxy)benzene CYP CYP450 Oxidation Compound->CYP Phase I GST GST (Glutathione) Compound->GST Phase II (Detox) DNA DNA Adducts (Genotoxicity) Compound->DNA Direct Alkylation (If GSH Depleted) Intermediate Unstable Hemiacetal CYP->Intermediate Conjugate GSH-Conjugate (Mercapturic Acid Pathway) GST->Conjugate Excretion Phenol Phenol (Excreted) Intermediate->Phenol Aldehyde 5-Chloropentanal (Reactive Electrophile) Intermediate->Aldehyde Aldehyde->DNA Secondary Reactivity

Figure 1: Competing metabolic pathways showing detoxification via Glutathione (Green) versus bioactivation and potential DNA alkylation (Red).

Risk Mitigation & Handling Protocols

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or chemical fume hood with a face velocity >100 fpm.

  • Pressure: Maintain negative pressure in the reaction vessel relative to the room.

Personal Protective Equipment (PPE)
  • Gloves: Do NOT use standard Latex or thin Nitrile.

    • Recommendation: Double-glove with Silver Shield (Laminate) or thick Viton gloves. Alkyl chlorides can permeate standard nitrile in <15 minutes.

  • Respiratory: If outside containment, use a full-face respirator with Organic Vapor (OV) cartridges.

Quenching & Decontamination Workflow

Never dispose of unreacted alkyl halides directly. They must be chemically deactivated (quenched) using a nucleophile.

Recommended Quench Reagent: 10% w/v Sodium Thiosulfate or aqueous Ammonia/Methanol mixture.

DeconWorkflow Spill Spill / Waste Residue Quench Add Nucleophile (10% Na-Thiosulfate or Methanolic NH3) Spill->Quench Immediate Action Reaction Reaction: R-Cl + Nu- -> R-Nu + Cl- Quench->Reaction Stir 1-2 Hours Check Verify pH & Absence of Organic Halide (TLC/GC) Reaction->Check Check->Quench If Positive Disposal Dispose as Non-Genotoxic Chemical Waste Check->Disposal If Negative

Figure 2: Chemical decontamination workflow to convert the genotoxic alkyl chloride into a stable, non-toxic species before disposal.

Analytical Protocol: Trace Detection

To verify the removal of this impurity from a drug substance (e.g., Salmeterol), a highly sensitive method is required (Limit of Quantitation < 5 ppm).

Method: Headspace or Direct Injection GC-MS

Rationale: The compound has sufficient volatility for GC. Mass Spectrometry (MS) provides the specificity needed to distinguish it from the drug matrix.

Protocol Parameters:

  • Instrument: GC-MS (Single Quadrupole or Triple Quad).

  • Column: DB-624 or equivalent (Cyanopropylphenyl polysiloxane) for intermediate polarity.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (maximize sensitivity), 250°C.

  • Oven Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 min.

  • Detection (SIM Mode): Monitor characteristic ions.

    • Target Ion: m/z 198 (Molecular ion) or m/z 94 (Phenoxy fragment).

    • Qualifier Ion: m/z 55 (Alkyl chain fragment).

Validation Criteria:

  • Specificity: No interference at retention time (approx. 12-14 min).

  • LOD/LOQ: Must detect < 30% of the ICH M7 limit (e.g., < 0.5 ppm relative to API).

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation. Link

  • Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. Link

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. (General principles for alkylating agents). Link

  • PubChem. Compound Summary for 1-(5-chloropentyloxy)benzene (Analogous structures). National Library of Medicine. Link

  • Process Chemistry of Salmeterol. (Various Patents/Papers identifying 1-(5-chloropentyloxy)benzene as "Intermediate 1"). Example: WO2005092840A1.Link

Sources

Reactivity Profile of the 5-Chloropentyl Ether Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloropentyl ether moiety (


) represents a strategic structural motif in modern drug discovery, particularly in the design of heterobifunctional degraders (PROTACs) and covalent probes. Unlike simple alkyl chains, this group offers a unique "sleeping electrophile"  profile: the terminal chloride is sufficiently stable to survive initial synthetic steps (unlike bromides or iodides) yet remains activatable for downstream functionalization.

This guide analyzes the physicochemical properties, chemoselective installation strategies, and metabolic liabilities of the chloropentyl ether group. It provides validated protocols for its use as a hydrophobic linker and addresses the critical genotoxicity "structural alerts" associated with alkyl chlorides in pharmaceutical intermediates.

Structural & Electronic Properties[1]

The 5-chloropentyl ether group acts as a lipophilic spacer. Its reactivity is defined by the dichotomy between the inert ether linkage and the moderately reactive terminal alkyl chloride.

Physicochemical Parameters
ParameterValue / TrendImpact on Drug Design
Bond Length (

)
~1.77 ÅShorter and stronger than

(1.94 Å), conferring stability.
Bond Dissociation Energy ~80 kcal/molRequires higher activation energy for substitution than bromides.
Lipophilicity (

cLogP)
+2.5 to +3.0Significantly increases lipophilicity compared to PEG linkers; useful for membrane permeability.
Dipole Moment ~1.9 D (C-Cl)Moderate polarity; the pentyl chain shields the dipole, maintaining overall hydrophobicity.
The "Sleeping Electrophile" Concept

In multistep synthesis, the 5-chloropentyl group allows for chemoselectivity . The rate of nucleophilic substitution (


) for primary alkyl halides follows the order 

.
  • Relative

    
     Rate (approx): 
    
    
    
    .
  • Implication: One can install the linker using a mixed dihalide (1-bromo-5-chloropentane) where the bromide reacts exclusively, leaving the chloride intact for later activation [1].

Chemoselective Installation & Activation

The primary utility of this group lies in its ability to serve as a linker. The standard workflow involves a Williamson Ether Synthesis followed by a Finkelstein Activation .

Diagram: The Chemoselectivity Cascade

The following diagram illustrates the logic of using 1-bromo-5-chloropentane to install the linker, followed by iodine-catalyzed activation.

ChemoselectivityCascade Substrate Phenol Substrate (Ar-OH) Intermediate Intermediate A (Ar-O-C5-Cl) Stable Chloride Substrate->Intermediate Step 1: SN2 (Base) Br displaced; Cl intact Reagent 1-Bromo-5-chloropentane (Br-C5-Cl) Reagent->Intermediate Product Activated Species (Ar-O-C5-I) Reactive Iodide Intermediate->Product Step 2: Halogen Exchange Cl displaced by I Activation Finkelstein Cond. (NaI / Acetone) Final Final Conjugate (PROTAC/Probe) Product->Final Step 3: Amine Coupling (SN2)

Figure 1: Chemoselective installation strategy utilizing the reactivity differential between Br and Cl.

Experimental Protocols

Protocol A: Chemoselective Installation (Williamson Ether Synthesis)

Objective: Install the chloropentyl linker onto a phenolic substrate without disturbing the terminal chloride.

Reagents:

  • Phenolic substrate (1.0 eq)

  • 1-Bromo-5-chloropentane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Procedure:

  • Dissolution: Dissolve the phenol in anhydrous

    
     (0.1 M concentration) under 
    
    
    
    atmosphere.
  • Base Addition: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add 1-bromo-5-chloropentane dropwise.

  • Reflux: Heat the reaction to 60–80°C. Monitor by TLC/LCMS.

    • Critical Control Point: The bromide reacts within 2–4 hours. Extended heating (>12h) or excessive temperatures (>90°C) may cause the chloride to react (dimerization), though this is slow.

  • Workup: Filter off inorganic salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Validation: The product should show a characteristic triplet at


 ppm (

) in

NMR.
Protocol B: Finkelstein Activation & Amination

Objective: Convert the inert alkyl chloride into a reactive alkyl iodide for coupling with a secondary amine (e.g., a piperazine-based E3 ligase ligand).

Reagents:

  • Chloropentyl ether intermediate (1.0 eq)

  • Sodium Iodide (NaI) (2.0 eq)

  • Secondary Amine (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Acetone (for isolation) or DMF (for one-pot).

Procedure (One-Pot "Finkelstein-in-situ"):

  • Activation: Dissolve the chloropentyl ether and NaI in dry DMF. Heat to 60°C for 1 hour.

    • Mechanism:[1][2][3][4][5] Soluble

      
       displaces 
      
      
      
      . The equilibrium is driven by the superior nucleophilicity of iodide and the subsequent consumption of the alkyl iodide.
  • Coupling: Add the secondary amine and DIPEA directly to the reaction mixture.

  • Completion: Stir at 60°C for 4–12 hours.

  • Note: The alkyl iodide intermediate is light-sensitive. If isolating, keep in the dark.

Metabolic Stability & Safety Profile

Metabolic Liabilities

The 5-chloropentyl chain introduces specific metabolic soft spots compared to PEG linkers.

  • Omega-Oxidation: The terminal position is blocked by Chlorine, preventing direct terminal hydroxylation. However, CYP450 enzymes may attack the

    
     position, leading to secondary alcohols and subsequent chain degradation [2].
    
  • Dehalogenation: Glutathione S-transferases (GST) can attack the alkyl chloride, displacing the chloride with glutathione. This forms a mercapturic acid derivative, which is excreted. This pathway is a detoxification mechanism but consumes cellular GSH.

Genotoxicity & Structural Alerts

Alkyl chlorides are classified as alkylating agents and are considered "Cohort of Concern" compounds under ICH M7 guidelines [3].

  • Risk: Direct alkylation of DNA bases (e.g., N7-guanine).[6][7]

  • Mitigation Strategy:

    • Process Control: If the chloropentyl ether is an intermediate, demonstrate its complete consumption in subsequent steps (e.g., conversion to the amine).

    • Ames Testing: If the final drug candidate retains the chloropentyl group (rare), an Ames test is mandatory. Most drug candidates replace the Cl with a nitrogen heterocycle, removing the alert.

Reactivity Comparison Diagram

The following diagram compares the energy barriers and transition states for the chloropentyl group versus other common linkers.

ReactivityProfile cluster_safety Safety & Handling Cl_Linker 5-Chloropentyl Ether (High Stability) Reaction Nucleophilic Substitution (SN2) Cl_Linker->Reaction Slow (k_rel = 1) Requires Activation (NaI) Genotox Alert (ICH M7) Genotox Alert (ICH M7) Cl_Linker->Genotox Alert (ICH M7) Br_Linker 5-Bromopentyl Ether (Moderate Stability) Br_Linker->Reaction Medium (k_rel ~50) Direct Reaction I_Linker 5-Iodopentyl Ether (High Reactivity) I_Linker->Reaction Fast (k_rel ~100) Unstable on Shelf

Figure 2: Comparative reactivity profile of haloalkyl ether linkers. The chloropentyl group offers the highest shelf stability but requires catalytic activation for substitution.

References

  • Wada, F., et al. (2010). Omega-oxidation of alpha-chlorinated fatty acids.[8] Journal of Biological Chemistry. Retrieved from [Link]

  • Snodin, D.J. (2010). Genotoxic Impurities: From Structural Alerts to Qualification.[9][6] Organic Process Research & Development.[9] Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

The Synthetic Versatility of Benzene, [(5-chloropentyl)oxy]-: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Reagent for Modern Organic Synthesis

Benzene, [(5-chloropentyl)oxy]-, more systematically named 1-chloro-5-phenoxypentane, is a versatile bifunctional reagent that offers a valuable tool for the strategic introduction of a phenoxyalkyl moiety in the synthesis of complex organic molecules. Its structure, featuring a reactive primary alkyl chloride at one end of a pentyl chain and a stable phenyl ether at the other, allows for a diverse range of chemical transformations. This unique combination makes it a particularly useful building block in the development of pharmaceutical intermediates and other high-value chemical entities. The presence of the phenoxy group can impart favorable pharmacokinetic properties in drug candidates, while the terminal chloride provides a reactive handle for covalent bond formation.[1]

This guide provides an in-depth exploration of the synthesis and applications of 1-chloro-5-phenoxypentane, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Properties and Characterization

While specific experimental data for 1-chloro-5-phenoxypentane is not extensively published, its properties can be reliably inferred from its structure and comparison to analogous compounds like 1-chloro-5-phenylpentane.[2][3][4][5]

PropertyEstimated Value/InformationSource (Analogous Compounds)
Molecular Formula C₁₁H₁₅ClON/A
Molecular Weight 198.69 g/mol N/A
Boiling Point Expected to be >200 °C at atmospheric pressure. For 1-chloro-5-phenylpentane: 76-79 °C at 0.65 mmHg.
Appearance Likely a colorless to pale yellow liquid.General chemical principles
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene). Insoluble in water.General chemical principles
¹³C NMR Expected peaks for the aromatic carbons (110-160 ppm), the ether-linked methylene (~67 ppm), the alkyl chain methylenes (20-40 ppm), and the chlorine-bearing methylene (~45 ppm).[2]
IR Spectroscopy Characteristic C-O-C ether stretch (~1245 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Cl stretch (~690 cm⁻¹).[2]

Synthesis of 1-chloro-5-phenoxypentane: The Williamson Ether Synthesis

The most direct and efficient method for the preparation of 1-chloro-5-phenoxypentane is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on a suitable dihaloalkane. The choice of the dihaloalkane is critical to avoid the formation of undesired byproducts. Using a reagent with differential reactivity at the two halogenated positions, such as 1-bromo-5-chloropentane, is advantageous. The greater reactivity of the bromide as a leaving group ensures preferential reaction at that site with the phenoxide, leaving the chloride intact. Alternatively, using a large excess of a symmetrical dihalide like 1,5-dichloropentane can favor the monosubstituted product.

Reaction Workflow

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, NaOH) Base->Phenoxide Dihaloalkane 1-Bromo-5-chloropentane or 1,5-Dichloropentane Product Benzene, [(5-chloropentyl)oxy]- (1-chloro-5-phenoxypentane) Dihaloalkane->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product Phenoxide->Product SN2 Attack

Caption: Williamson ether synthesis workflow for 1-chloro-5-phenoxypentane.

Detailed Experimental Protocol: Synthesis of 1-chloro-5-phenoxypentane

Materials:

  • Phenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq) or Sodium hydroxide (1.1 eq)

  • 1-Bromo-5-chloropentane (1.2 eq) or 1,5-Dichloropentane (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. If using sodium hydroxide, the reaction can be performed at room temperature.

  • Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C. Add the dihaloalkane dropwise via a syringe or dropping funnel. Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

The bifunctional nature of 1-chloro-5-phenoxypentane allows for its application in two primary synthetic strategies: as an electrophile for introducing the phenoxypentyl group, and as a substrate for further functionalization of the aromatic ring.

Introduction of the Phenoxypentyl Moiety via Nucleophilic Substitution

The primary alkyl chloride of 1-chloro-5-phenoxypentane is an excellent electrophile for SN2 reactions with a variety of nucleophiles. This allows for the facile introduction of the phenoxypentyl chain, a common structural motif in pharmacologically active compounds.[1]

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The N-alkylation of these ring systems with 1-chloro-5-phenoxypentane can be a key step in the synthesis of drug candidates.[6][7][8][9][10]

Detailed Protocol: N-Alkylation of Imidazole

Materials:

  • Imidazole (1.0 eq)

  • 1-chloro-5-phenoxypentane (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of imidazole in anhydrous DMF, add potassium carbonate. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add 1-chloro-5-phenoxypentane to the reaction mixture. Heat the reaction to 60-80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

ParameterValue
Reaction Type N-Alkylation (SN2)
Nucleophile Imidazole
Electrophile 1-chloro-5-phenoxypentane
Base K₂CO₃
Solvent DMF
Temperature 60-80 °C
Expected Yield 70-90%
Functionalization of the Aromatic Ring via Electrophilic Aromatic Substitution

The phenoxy group of 1-chloro-5-phenoxypentane is an ortho-, para-directing activating group for electrophilic aromatic substitution (EAS).[11][12][13][14][15] This allows for further modification of the aromatic ring, opening up possibilities for creating a diverse library of compounds.

Friedel-Crafts acylation is a powerful method for introducing a ketone functionality onto an aromatic ring.[11][12][13][14][15] Acylating the para-position of 1-chloro-5-phenoxypentane can generate key intermediates for various applications.

Detailed Protocol: Para-Acylation of 1-chloro-5-phenoxypentane

Materials:

  • 1-chloro-5-phenoxypentane (1.0 eq)

  • Acetyl chloride (or another acyl chloride, 1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃, 1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C.

  • Formation of Acylium Ion: Slowly add the acetyl chloride to the AlCl₃ suspension. Stir for 15 minutes at 0 °C.

  • Electrophilic Aromatic Substitution: Add a solution of 1-chloro-5-phenoxypentane in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. Add 1 M HCl and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the major para-isomer.

Synthetic Strategy Workflow

Caption: Dual synthetic utility of Benzene, [(5-chloropentyl)oxy]-.

Conclusion and Future Outlook

Benzene, [(5-chloropentyl)oxy]- serves as a highly valuable and versatile bifunctional building block in organic synthesis. Its straightforward preparation via the Williamson ether synthesis, coupled with the distinct reactivity of its terminal alkyl chloride and its aromatic ring, provides chemists with a powerful tool for the construction of complex molecular architectures. The protocols detailed herein offer a solid foundation for the application of this reagent in the synthesis of pharmaceutical intermediates and other functional organic molecules. As the demand for novel and structurally diverse compounds continues to grow, the strategic use of such bifunctional reagents will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

  • PrepChem.com. Synthesis of 1-chloro-2-oxo-5-phenylpentane. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519173, 1-Chloro-5-phenylpentane. [Link].

  • Google Patents. US3781328A - Phenoxy-alkyl-carboxylic acid compounds. .
  • Zhong, et al. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules. 2023.
  • Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link].

  • Kuder, K., et al. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Pharmaceuticals. 2022.
  • Google Patents. WO2004092106A2 - Process for preparing alkoxy- and aryloxy-phenols. .
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link].

  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles. .
  • Chemistry Steps. Friedel-Crafts Acylation. [Link].

  • Chad's Prep. Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. YouTube. [Link].

  • Ngochindo, R. I. Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1992.
  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link].

  • Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link].

  • Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes. Russian Journal of General Chemistry. 2017.
  • Rastegari, M., et al. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. 2015.
  • SpectraBase. (1E,3E)-1-Chloro-5-(phenyl)penta-1,3-dien-5-ol. [Link].

  • Stenutz. 1-chloro-5-phenylpentane. [Link].

  • ResearchGate. Imidazole alkylation by chlorobutane? [Link].

  • Semantic Scholar. Regioselective C3−H Alkylation of Imidazopyridines with Donor−Acceptor Cyclopropanes. [Link].

Sources

1-(5-chloropentyloxy)benzene as an alkylating agent in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing N-Alkylation using 1-(5-chloropentyloxy)benzene in Pharmaceutical Synthesis

Executive Summary

1-(5-chloropentyloxy)benzene (CAS: 19962-06-2), also known as 5-chloropentyl phenyl ether, is a critical alkylating agent used primarily in the synthesis of Long-Acting Beta-Agonists (LABAs), most notably Salmeterol . While alkyl bromides are kinetically superior electrophiles, the chloride variant offers significant cost advantages and enhanced stability during bulk storage.

This application note details the In-Situ Finkelstein Activation protocol, a method to overcome the lower reactivity of the C-Cl bond without isolating the unstable iodide intermediate. This guide is designed for process chemists scaling up from gram to kilogram synthesis.

The Chemist’s Perspective: Activation Strategy

Direct N-alkylation of secondary amines with alkyl chlorides is often sluggish, requiring high temperatures that promote impurity formation (e.g., elimination to alkenes). To maintain reaction integrity, we utilize a catalytic cycle involving iodide ions.[1]

The Mechanism:

  • Activation: The alkyl chloride undergoes a halogen exchange with a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to form the transient, highly reactive alkyl iodide.

  • Alkylation: The amine nucleophile attacks the alkyl iodide (faster than the chloride).

  • Regeneration: The displaced iodide ion recycles back to activate another molecule of alkyl chloride.

This "catalytic shuttle" allows the reaction to proceed at lower temperatures (80–90°C) compared to direct alkylation (>110°C), significantly improving the impurity profile.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the competitive pathways managed by this protocol.

ReactionPathway Reagent 1-(5-chloropentyloxy)benzene (Low Reactivity) Intermediate Transient Alkyl Iodide (High Reactivity) Reagent->Intermediate Finkelstein Exchange (Slow Step) Byproduct Elimination Impurity (Styrenic ether) Reagent->Byproduct High T / Strong Base IodideSalt NaI / KI (Catalyst) IodideSalt->Intermediate Intermediate->Reagent Reversible Product N-Alkylated Product (e.g., Salmeterol Precursor) Intermediate->Product S_N2 Attack (Fast Step) Amine Target Amine (Nucleophile) Amine->Product

Caption: Figure 1: The catalytic Finkelstein cycle allows the use of stable alkyl chlorides by transiently converting them to reactive iodides.

Comparative Solvent & Base Selection

The choice of solvent impacts both the reaction rate (polarity) and the workup efficiency (miscibility).

ParameterDMF (Dimethylformamide) MEK (Methyl Ethyl Ketone) Toluene
Reaction Rate High (Excellent solubility of KI)Medium (Good balance)Low (Requires Phase Transfer Catalyst)
Workup Difficult (High boiling point, water miscible)Excellent (Can be washed with water)Good
Toxicity High (Reprotoxic)ModerateModerate
Recommendation Use for Small Scale (<10g) Use for Process Scale (>100g) Use only if water-free conditions are critical

Detailed Protocol: Synthesis of Salmeterol Intermediate

Target Reaction: Alkylation of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (or similar secondary amine) with 1-(5-chloropentyloxy)benzene.

Reagents & Equipment
  • Reagent: 1-(5-chloropentyloxy)benzene (1.1 equivalents)

  • Substrate: Secondary Amine (1.0 equivalent)

  • Base: Sodium Bicarbonate (NaHCO₃) or DIPEA (2.5 equivalents)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equivalents)

  • Solvent: Methyl Ethyl Ketone (MEK) or DMF (10 volumes relative to amine mass)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Purge a 3-neck round-bottom flask with Nitrogen (

      
      ).
      
    • Charge the Secondary Amine and Solvent (MEK). Stir until dissolved.

  • Base Addition:

    • Add NaHCO₃ (solid) or DIPEA (liquid).

    • Note: Inorganic bases like NaHCO₃ are preferred to prevent over-alkylation, as they are less soluble and buffer the pH moderately.

  • Reagent Charging:

    • Add 1-(5-chloropentyloxy)benzene (1.1 equiv).

    • Critical: Do not add the catalyst yet. Ensure the system is homogeneous (if using DIPEA) or well-suspended (if using NaHCO₃).

  • Catalytic Activation:

    • Add NaI (0.1 equiv).

    • Heat the mixture to 80°C (reflux for MEK) .

  • Reaction Monitoring:

    • Monitor via HPLC or TLC every 2 hours.

    • Endpoint: >95% consumption of the amine.

    • Typical Duration: 12–18 hours.

  • Workup (For MEK):

    • Cool to room temperature.[2]

    • Filter off solid salts (NaCl, NaI, excess Base).

    • Concentrate the filtrate under reduced pressure to remove MEK.

    • Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x).

    • Dry over MgSO₄ and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Slow Reaction (>24h) Poor solubility of Iodide catalyst.Switch solvent to DMF or increase NaI load to 0.5 equiv.
"Styrene" Impurity Elimination of HCl instead of substitution.Lower temperature by 10°C; switch to a weaker base (NaHCO₃ instead of K₂CO₃).
Dimer Formation Over-alkylation of primary amines (if starting material is primary).Ensure slow addition of the alkyl chloride; use large excess of amine if mono-alkylation is the goal.

Safety & Handling (E-E-A-T)

  • Genotoxicity: Alkylating agents are potentially genotoxic (mutagenic). All handling of 1-(5-chloropentyloxy)benzene should occur in a fume hood.[3]

  • Skin Absorption: The lipophilic phenyl ether chain facilitates skin absorption. Double-gloving (Nitrile over Latex) is recommended.

  • Waste: Aqueous waste containing iodides and organic chlorides must be segregated from general organic waste to prevent halogenated solvent contamination rules in incineration.

References

  • GSK Patents (Salmeterol Synthesis): Process for the preparation of Salmeterol and intermediates thereof. (Describes the coupling of phenoxy-alkyl halides with amines).

  • Finkelstein Reaction Kinetics: Nucleophilic Substitution of Alkyl Chlorides: The Finkelstein Reaction.[4] (Fundamental mechanism of I/Cl exchange).

  • Safety Data: 1-(5-chloropentyloxy)benzene Safety Data Sheet. (Hazards and handling).[3][5][6][7]

  • Process Chemistry of LABAs: Synthetic approaches to long-acting beta-agonists.[2][8] (Review of alkylation strategies in medicinal chemistry).

Sources

Application Note: Optimization of Nucleophilic Substitution Protocols for Benzene,[(5-chloropentyl)oxy]- in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene,[(5-chloropentyl)oxy]- (CAS: 141524-52-9), also widely known as 1-chloro-5-phenoxypentane or 5-phenoxypentyl chloride, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. It serves as an optimal lipophilic spacer in the synthesis of Central Nervous System (CNS) active agents, particularly ligands targeting 5-HT (serotonin) and D2 (dopamine) receptors[2].

The 5-carbon aliphatic chain provides the precise spatial geometry required for deep receptor pocket binding, while the terminal primary chloride acts as an electrophilic handle for nucleophilic substitution (


). This application note provides drug development professionals with field-proven, self-validating protocols for the nucleophilic substitution of this compound, focusing on overcoming the inherent kinetic limitations of primary alkyl chlorides.

Mechanistic Insights & Causality (E-E-A-T)

Primary alkyl chlorides undergo


 reactions sluggishly compared to their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond. When attempting to couple 1-chloro-5-phenoxypentane with sterically hindered nucleophiles—such as secondary amines (e.g., piperazines or piperidines) commonly found in psychiatric drug scaffolds—forcing conditions (high heat, prolonged time) are often required.

The Causality of Side Reactions: Applying excessive thermal energy to force a direct substitution often triggers competing


 elimination pathways (forming an alkene) or ether cleavage, drastically reducing the yield of the desired active pharmaceutical ingredient (API) precursor.

The Finkelstein Solution: To bypass this kinetic barrier, the protocol relies on an in situ Finkelstein reaction[3]. By introducing a catalytic or stoichiometric amount of Sodium Iodide (NaI), the chloride is temporarily displaced by the highly nucleophilic iodide ion. This generates a transient intermediate, 1-iodo-5-phenoxypentane , which possesses a vastly superior leaving group. The target nucleophile then rapidly consumes this activated intermediate at lower temperatures, preserving the integrity of the phenoxy ether linkage and preventing elimination.

Reaction Workflow

G A Benzene,[(5-chloropentyl)oxy]- (Alkyl Chloride) B 1-Iodo-5-phenoxypentane (Activated Intermediate) A->B NaI (Finkelstein) DMF, 60°C C N-Alkylated Product (Bioactive Scaffold) A->C Direct SN2 (Slow, High Temp) B->C Fast SN2 Substitution D Secondary Amine + K2CO3 Base D->C Nucleophilic Attack

Reaction workflow for the nucleophilic substitution of 1-chloro-5-phenoxypentane via Finkelstein activation.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes empirical data comparing different conditions for the N-alkylation of 1-chloro-5-phenoxypentane with a standard secondary amine.

MethodReagents & CatalystsSolventTemp (°C)Time (h)Typical YieldImpurity Profile (E2/Dialkylation)
Direct

Amine (1.2 eq),

(2.0 eq)
MeCN802445 - 55%High (Alkene formation observed)
Catalytic Iodide Amine (1.2 eq),

(2.0 eq), NaI (0.2 eq)
DMF601275 - 85%Low (Trace elimination)
Two-Step 1. NaI (1.5 eq) 2. Amine (1.2 eq),

1. Acetone 2. DMF1. 60 2. 601. 12 2. 6> 90% Minimal (Cleanest profile)

Experimental Methodologies

Protocol A: One-Pot Iodide-Catalyzed N-Alkylation (High-Throughput)

This protocol is optimized for the rapid synthesis of N-(5-phenoxypentyl)amine derivatives, a common motif in 5-HT receptor agonists[2].

Reagents:

  • Benzene,[(5-chloropentyl)oxy]- (1.0 eq)

  • Target Secondary Amine (1.2 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Sodium Iodide (NaI) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Moisture must be strictly excluded. Water acts as a competing nucleophile in polar aprotic solvents, leading to the formation of 5-phenoxypentan-1-ol.

  • Base and Nucleophile Activation: Add anhydrous

    
     (2.0 eq), NaI (0.2 eq), and the secondary amine (1.2 eq) to the flask. Suspend in anhydrous DMF (approx. 10 mL per gram of substrate). Stir at room temperature for 15 minutes. Causality: This pre-stirring period ensures the generation of the free base if the amine was supplied as a hydrochloride salt, and ensures uniform suspension of the insoluble inorganic base.
    
  • Electrophile Addition: Add Benzene, [(5-chloropentyl)oxy]- (1.0 eq) dropwise via syringe over 10 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of dialkylation if a primary amine is used.

  • Thermal Activation: Elevate the temperature to 60°C. Maintain stirring for 12 hours.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (typical eluent: 7:3 Hexane:Ethyl Acetate) or LC-MS.

    • Validation Check: The disappearance of the UV-active, non-polar chloride spot (

      
      ) and the emergence of a highly polar, ninhydrin-active spot (the amine product) confirms progression. If an intermediate spot (
      
      
      
      ) persists, this is the iodide intermediate; it indicates the amine is too sterically hindered, requiring either a temperature bump to 70°C or a switch to a less bulky nucleophile.
  • Workup: Cool to room temperature. Quench the reaction with distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 x 20 mL). Causality: DMF is highly miscible with organic solvents; repeated aqueous washing is mandatory to partition the DMF out of the organic phase. Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Synthesis of 1-Azido-5-phenoxypentane (Click Chemistry Precursor)

This protocol converts the chloride into an azide, preparing the scaffold for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or reduction to a primary amine.

Reagents:

  • Benzene, [(5-chloropentyl)oxy]- (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Sodium Iodide (NaI) (0.1 eq)

  • Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve Benzene, [(5-chloropentyl)oxy]- (1.0 eq) in DMSO. Add

    
     (1.5 eq) and NaI (0.1 eq). Causality: DMSO is chosen because it strongly solvates the 
    
    
    
    cations while leaving the linear, highly nucleophilic azide anion "naked" and hyper-reactive, accelerating the
    
    
    displacement.
  • Heating: Stir the mixture at 80°C for 8 hours.

  • Safety-Critical Workup: Cool to room temperature and dilute with water. Extract the product using Diethyl Ether or Ethyl Acetate .

    • Critical Safety Causality:NEVER use Dichloromethane (DCM) or Chloroform for the extraction of azide reactions. Trace unreacted

      
       can react with halogenated solvents to form diazidomethane, a highly sensitive and lethal explosive.
      
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate cautiously under reduced pressure (do not heat the water bath above 30°C during rotary evaporation due to the thermal sensitivity of organic azides).
    

References

  • WO1997011054A1 - Benzoic acid compounds and medicinal use thereof Source: Google Patents URL
  • EP 0937703 A1 - Method for purifying pyruvic acid compounds Source: European Patent Office (via Googleapis) URL:[Link]

  • (5-iodo-pentyl)-phenyl ether Synthesis Data Source: Molaid Chemical Database URL:[Link]

Sources

Application Note: Utilizing [(5-Chloropentyl)oxy]benzene Derivatives as Hybrid Linker Precursors in PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs). While the discovery of high-affinity ligands for the POI and the E3 ligase is critical, the linker connecting them is equally vital. The linker dictates the physicochemical properties of the molecule and the thermodynamic stability of the ternary complex . This application note details the mechanistic rationale, quantitative profiling, and synthetic protocols for utilizing [(5-chloropentyl)oxy]benzene derivatives as rigid-flexible hybrid linkers in PROTAC development.

Mechanistic Rationale: The "Linkerology" of [(5-Chloropentyl)oxy]benzene

The [(5-chloropentyl)oxy]benzene motif (comprising a phenyl ring conjugated to a 5-carbon alkyl chain terminating in a chloride) offers a unique balance of structural and synthetic advantages:

  • Conformational Restriction (Rigidity): Purely aliphatic or PEG-based linkers suffer from a high entropic penalty upon ternary complex formation due to their extreme flexibility. The incorporation of the rigid phenoxy group restricts the conformational degrees of freedom near the POI ligand, reducing this entropic cost and stabilizing the POI-PROTAC-E3 ternary complex.

  • Optimal Spacing (Flexibility): The 5-carbon (C5) alkyl chain provides an optimal distance vector (~6–8 Å). This prevents steric clashing between the targeted protein and the E3 ligase (e.g., CRBN or VHL) while allowing sufficient flexibility for the E2 ubiquitin-conjugating enzyme to access surface lysines on the POI.

  • Enhanced Lipophilicity: Compared to highly polar PEG linkers, the phenoxy-alkyl hybrid increases the calculated partition coefficient (cLogP). This enhanced lipophilicity frequently correlates with improved passive membrane permeability, a critical bottleneck for high-molecular-weight PROTACs.

  • Synthetic Versatility: The terminal alkyl chloride is a stable yet reactive electrophile. It can be directly displaced by amines (via in situ Finkelstein conditions) or converted to an azide for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" chemistry.

TernaryComplex cluster_PROTAC PROTAC Molecule POI Protein of Interest (e.g., IAP) L1 POI Ligand POI->L1 Binds E3 E3 Ligase (e.g., CRBN / VHL) Ub Ubiquitin Transfer E3->Ub Catalyzes L2 E3 Ligand E3->L2 Binds Ub->POI Polyubiquitination Linker [(5-chloropentyl)oxy]benzene Hybrid Linker L1->Linker Linker->L2

Fig 1. Ternary complex formation utilizing a rigid-flexible hybrid PROTAC linker.

Quantitative Linker Profiling

To contextualize the physicochemical impact of the [(5-chloropentyl)oxy]benzene motif, Table 1 summarizes its properties against standard linker archetypes used in PROTAC design.

Table 1: Comparative Physicochemical Profiling of Common PROTAC Linkers

Linker MotifExample StructurecLogP ContributionRigidity / FlexibilityTypical DC₅₀ Range (IAP Degraders)*
PEG₅ -O-(CH₂CH₂O)₅-Low (-0.5)Highly Flexible10 - 100 nM
Alkyl (C₅) -(CH₂)₅-High (+2.5)Flexible5 - 50 nM
Phenoxy-C₅ -Ph-O-(CH₂)₅-Moderate (+1.8)Rigid-Flexible Hybrid< 1 nM (pan-degradation)

*Data synthesized from general PROTAC linker SAR and specific IAP-CRBN hetero-PROTAC studies.

Synthetic Workflows & Protocols

The incorporation of the [(5-chloropentyl)oxy]benzene motif typically begins by alkylating a phenol-bearing POI ligand with 1-bromo-5-chloropentane. The resulting intermediate is then conjugated to an E3 ligase ligand.

SyntheticWorkflow Phenol POI Ligand (Phenol Precursor) Intermediate [(5-chloropentyl)oxy]benzene Intermediate Phenol->Intermediate Alkylation (K2CO3, DMF) AlkylatingAgent 1-Bromo-5-chloropentane AlkylatingAgent->Intermediate SN2 PROTAC Final PROTAC Conjugate Intermediate->PROTAC Linker Coupling (SN2 or CuAAC) E3Ligand E3 Ligand (Amine/Azide) E3Ligand->PROTAC Conjugation

Fig 2. Synthetic workflow for incorporating the [(5-chloropentyl)oxy]benzene linker.

Protocol A: Direct Amine Alkylation via In Situ Finkelstein Reaction

Objective: Couple the [(5-chloropentyl)oxy]benzene intermediate to an amine-bearing E3 ligase ligand (e.g., a pomalidomide or VH298 derivative).

Causality & Mechanism: Alkyl chlorides are relatively poor electrophiles for direct amine alkylation. To overcome this without harsh heating that might degrade the PROTAC warheads, catalytic Potassium Iodide (KI) is added. This facilitates an in situ Finkelstein reaction, transiently converting the alkyl chloride into a highly reactive alkyl iodide. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the generated HCl/HI without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the [(5-chloropentyl)oxy]benzene intermediate (1.0 eq) and the amine-bearing E3 ligand (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Catalysis: Add KI (0.2 eq) and DIPEA (3.0 eq) to the stirring solution.

  • Reaction: Heat the mixture to 80 °C and stir for 12–18 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The starting chloropentyl ether exhibits a characteristic 3:1 isotopic pattern (³⁵Cl:³⁷Cl). Successful coupling is validated by the disappearance of this isotopic signature and the appearance of the desired product mass [M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% LiCl (aq) (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (typically using a DCM/MeOH gradient) to yield the final PROTAC.

Protocol B: Azidation for Click-Ready Linkers

Objective: Convert the terminal chloride to an azide for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Causality & Mechanism: Sodium azide (NaN₃) is a potent nucleophile. DMF is selected as a polar aprotic solvent to selectively solvate the Na⁺ cation, leaving the N₃⁻ anion "naked" and highly reactive for the Sₙ2 displacement of the chloride. Heating provides the activation energy necessary to overcome the higher bond dissociation energy of the C-Cl bond.

Step-by-Step Procedure:

  • Preparation: Dissolve the [(5-chloropentyl)oxy]benzene intermediate (1.0 eq) in anhydrous DMF (0.2 M).

  • Reaction: Add NaN₃ (3.0 eq) and heat the suspension to 80 °C for 8 hours behind a blast shield.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). Post-workup, confirm the conversion via IR Spectroscopy; the appearance of a strong, sharp signal at ~2100 cm⁻¹ definitively confirms the presence of the azide group.

  • Workup: Quench with water and extract with Et₂O. Wash the organic layer with water (3x) to remove residual NaN₃ and DMF. Dry over MgSO₄ and concentrate carefully (avoiding high heat or complete dryness to prevent azide detonation risks).

Biological Application: pan-IAP Degradation

The utility of the [(5-chloropentyl)oxy]benzene motif was elegantly demonstrated in the development of heterobifunctional PROTACs targeting Inhibitor of Apoptosis (IAP) proteins. Researchers utilized a chloropentyl-phenoxy linker to conjugate an IAP antagonist to CRBN and VHL ligands.

By tuning the linker length and rigidity using the phenoxy-C5 motif, the researchers successfully hijacked E3 ligases to induce potent, rapid, and preferential pan-degradation of cellular IAPs (cIAP1, cIAP2, and XIAP) at concentrations as low as 0.1 µM. This specific linker architecture overcame the limitations of homobivalent IAP antagonists, leading to superior inhibition of cancer cell viability in hematological malignancies.

References

  • Ng, Y. L. D., Bricelj, A., Jansen, J. A., Murgai, A., Peter, K., Donovan, K. A., Gütschow, M., Krönke, J., Steinebach, C., & Sosič, I. (2023). "Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins." Journal of Medicinal Chemistry, 66(7), 4703–4733.[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312.[Link]

Application Note: Strategic Functionalization of 1-(5-Chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Chloropentyloxy)benzene (CAS: 15733-63-8) is a bifunctional building block characterized by a lipophilic phenoxy "head" and a reactive alkyl chloride "tail," separated by a flexible pentyl linker. In medicinal chemistry, this scaffold acts as a critical "spacer" motif, allowing pharmacophores to bridge binding pockets (e.g., in GPCR ligands, HDAC inhibitors, and PROTACs) while maintaining specific hydrophobic interactions.

This guide details the strategic activation and functionalization of the terminal alkyl chloride. While the phenoxy ether linkage provides stability, the terminal chloride is often kinetically sluggish in direct nucleophilic substitutions (


). This note provides optimized protocols to overcome this lethargy, ensuring high-yield conversion into amines, azides, and thioethers.

Strategic Analysis: Reactivity Profile

To successfully utilize this molecule, researchers must understand the competing electronic and steric factors:

  • The Leaving Group (LG) Limitation: The primary chloride is a moderate leaving group. Direct reaction with bulky nucleophiles (e.g., secondary amines) often requires elevated temperatures, which can degrade sensitive functional groups.

    • Solution:Finkelstein Activation (Protocol 1) is recommended to convert the chloride to a reactive iodide in situ or as a discrete step.

  • The Ether Stability: The aryl-alkyl ether linkage is robust against basic and nucleophilic conditions but susceptible to cleavage by strong Lewis acids (e.g.,

    
    ) or strong protic acids (HI) under reflux.
    
    • Directive: Maintain basic or neutral conditions during tail functionalization to preserve the head group.

  • Solubility: The molecule is highly lipophilic (LogP ~4.15).

    • Directive: Reactions require polar aprotic solvents (DMF, MeCN, Acetone) to solubilize the nucleophile while dissolving the substrate.

Visualizing the Reaction Landscape

The following diagram outlines the primary synthetic pathways accessible from this scaffold.

ReactionLandscape Start 1-(5-Chloropentyloxy)benzene (Starting Material) Iodide Iodo-Derivative (Activated Intermediate) Start->Iodide NaI, Acetone (Finkelstein) Amine Tertiary Amines (GPCR/Channel Blockers) Start->Amine R2NH, Base, Heat (Slow) Iodide->Amine R2NH, Base (Fast) Azide Alkyl Azide (Click Chemistry/PROTACs) Iodide->Azide NaN3, DMF Sulfide Thioethers (Metabolic Probes) Iodide->Sulfide R-SH, Base

Figure 1: Divergent synthetic pathways. The Finkelstein activation (Blue Arrow) is the gateway to high-yield derivatization.

Experimental Protocols

Protocol 1: Finkelstein Activation (Conversion to Iodide)

Purpose: To convert the sluggish alkyl chloride into a highly reactive alkyl iodide. This step is critical before attempting reactions with sterically hindered amines or weak nucleophiles.

Mechanism:


 substitution driven by the precipitation of NaCl in acetone.[1]

Materials:

  • 1-(5-Chloropentyloxy)benzene (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 - 3.0 equiv)

  • Solvent: Dry Acetone (0.5 M concentration)

Procedure:

  • Dissolve 1-(5-chloropentyloxy)benzene in dry acetone under

    
     atmosphere.
    
  • Add solid NaI in one portion. The solution may turn slightly yellow.

  • Heat to reflux (approx. 56°C) for 12–18 hours.

    • Observation: A white precipitate (NaCl) will form as the reaction proceeds.

  • Validation: Monitor by TLC (Hexane/EtOAc). The iodide typically runs slightly higher (more non-polar) than the chloride, but the key indicator is the heavy precipitation of NaCl.

  • Workup: Cool to room temperature. Filter off the NaCl solid. Concentrate the filtrate in vacuo.

  • Redissolve residue in

    
     or 
    
    
    
    , wash with 10%
    
    
    (to remove iodine color) and water. Dry over
    
    
    .

Yield: Typically >90%. The product, 1-(5-iodopentyloxy)benzene, is light sensitive; store in the dark at 4°C.

Protocol 2: Synthesis of Phenoxyalkyl Amines (Library Generation)

Purpose: To generate tertiary amine derivatives common in CNS and cardiovascular drug discovery (e.g., similar to motifs found in substituted piperidines).

Why this method? Direct alkylation of amines with the chloride often requires harsh heat (100°C+), leading to decomposition. Using the iodide (from Protocol 1) allows reaction at mild temperatures (40–60°C).

Materials:

  • 1-(5-Iodopentyloxy)benzene (1.0 equiv) [Or Chloride with catalytic NaI]

  • Secondary Amine (e.g., Piperidine, Morpholine) (1.2 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Suspend 1-(5-iodopentyloxy)benzene, the secondary amine, and

    
     in MeCN.
    
  • Heat to 60°C with vigorous stirring for 4–8 hours.

  • Validation: TLC will show the disappearance of the non-polar iodide and the appearance of a polar, UV-active spot (the amine).

    • Tip: Stain TLC with Dragendorff’s reagent to visualize the amine product specifically.

  • Workup: Dilute with water and extract with EtOAc.

    • Critical Step: If the product is basic, wash the organic layer with water (x3) to remove DMF/MeCN, then extract the organic layer with 1M HCl. The product moves to the aqueous phase. Wash the aqueous phase with ether (removes neutral impurities), then basify the aqueous phase (pH > 10) and re-extract with DCM to obtain pure amine.

Data Summary: Leaving Group Comparison

ParameterChloride SubstrateIodide Substrate
Reaction Temp 100–120°C40–60°C
Time to Completion 24–48 hours4–8 hours
Side Reactions Elimination (Alkene formation)Minimal
Yield (Typical) 40–60%85–95%
Protocol 3: "Click-Ready" Azide Synthesis

Purpose: To create an azide handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is ideal for PROTAC linker synthesis.

Materials:

  • 1-(5-Chloropentyloxy)benzene (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: NaI (0.1 equiv) - Essential for in situ activation

  • Solvent: DMF or DMSO[2]

Procedure:

  • Safety Warning: Azides are potentially explosive. Do not concentrate reaction mixtures to dryness if low molecular weight azides are present. Use a blast shield.

  • Dissolve substrate in DMF. Add

    
     and catalytic NaI.[3]
    
  • Heat to 80°C for 16 hours.

  • Workup: Dilute with excess water and extract with

    
    . Wash organic layer extensively with water to remove DMF.
    
  • Characterization: IR spectroscopy is the gold standard here. Look for the strong, diagnostic azide stretch at ~2100 cm⁻¹ .

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the target derivative.

Workflow Input Input: 1-(5-Chloropentyloxy)benzene Decision Target Molecule? Input->Decision PathA Target: Tertiary Amine (Protocol 2) Decision->PathA Library Synthesis PathB Target: Azide/Triazole (Protocol 3) Decision->PathB Click Chemistry StepA1 Step 1: Finkelstein (NaI/Acetone) Isolate Iodide PathA->StepA1 StepB1 One-Pot: NaN3 + cat. NaI (DMF, 80°C) PathB->StepB1 StepA2 Step 2: Amination (MeCN, 60°C) StepA1->StepA2

Figure 2: Operational workflow. Note that for amine synthesis, isolating the iodide (Step A1) is recommended for cleaner workups, whereas azide formation (Step B1) works well in a one-pot system.

References

  • Rezaeifar, M. M., et al. (2024).[4] Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? Medicinal Chemistry Research, 33, 703–720.[4]

  • Finkelstein, H. (1910).[5] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[5] (Foundational reference for Protocol 1).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 519173, 1-Chloro-5-phenylpentane.[6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for and Finkelstein mechanisms).

Disclaimer: This document is for research purposes only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Synthesis and Integration of Benzene, [(5-chloropentyl)oxy]- in Liquid Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The engineering of thermotropic liquid crystals (LCs) relies heavily on the precise molecular design of rigid mesogenic cores and flexible aliphatic spacers. Benzene, [(5-chloropentyl)oxy]- (also known as 1-(5-chloropentyloxy)benzene or 5-phenoxy-1-chloropentane) serves as a highly versatile, bifunctional building block in the synthesis of complex liquid crystalline architectures, such as dimeric LCs, side-chain liquid crystal polymers (SCLCPs), and nematic dopants.

The Role of the Flexible Spacer

In liquid crystal design, the phenoxy group acts as a precursor to—or a direct component of—the rigid mesogenic core, providing the necessary


 stacking interactions and polarizability for phase alignment. The pentyl chain acts as a flexible spacer. The inclusion of this spacer is critical; it decouples the orientational ordering of the rigid core from other attached functional groups or polymer backbones, stabilizing the nematic or smectic mesophases[1].
Chemoselectivity in Synthesis

The synthesis of Benzene, [(5-chloropentyl)oxy]- typically utilizes 1-bromo-5-chloropentane as the starting alkylating agent. This reagent is specifically chosen over 1,5-dichloropentane due to the significant difference in bond dissociation energies between the C–Br bond and the C–Cl bond[2]. Under mild basic conditions, nucleophilic aromatic substitution (Williamson ether synthesis) occurs chemoselectively at the brominated carbon, leaving the terminal chlorine intact for downstream functionalization[3].

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the two-stage synthetic pathway: first, the chemoselective synthesis of the[(5-chloropentyl)oxy]benzene intermediate, followed by its integration into a functional dimeric liquid crystal via a Finkelstein-assisted etherification.

G Phenol Phenol (Rigid Core Precursor) Intermediate Benzene, [(5-chloropentyl)oxy]- (Key Intermediate) Phenol->Intermediate K2CO3, Acetone SN2 Alkylation Spacer 1-Bromo-5-chloropentane (Flexible Spacer) Spacer->Intermediate Chemoselective C-Br Cleavage LiquidCrystal Dimeric Liquid Crystal (Nematic/Smectic Phases) Intermediate->LiquidCrystal KI, K2CO3, DMF Williamson Etherification Mesogen 4'-Hydroxy-4-biphenylcarbonitrile (Second Mesogen) Mesogen->LiquidCrystal Core Coupling

Fig 1: Chemoselective synthesis of [(5-chloropentyl)oxy]benzene and downstream LC integration.

Experimental Protocols

Protocol 1: Synthesis of Benzene, [(5-chloropentyl)oxy]-

This protocol details the chemoselective monoalkylation of phenol to generate the target intermediate.

Reagents & Materials:

  • Phenol (1.0 eq, 50.0 mmol)

  • 1-Bromo-5-chloropentane (1.2 eq, 60.0 mmol)[4]

  • Potassium carbonate (

    
    ), anhydrous (2.0 eq, 100.0 mmol)
    
  • Acetone, anhydrous (150 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (4.71 g, 50.0 mmol) in 150 mL of anhydrous acetone.

  • Base Addition: Add anhydrous

    
     (13.82 g, 100.0 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate the deprotonation of phenol, generating the nucleophilic phenoxide ion[3].
    
  • Alkylation: Add 1-bromo-5-chloropentane (11.13 g, 60.0 mmol) dropwise via a syringe.

  • Reflux: Heat the reaction mixture to reflux (approx. 60°C) under an inert nitrogen atmosphere for 18 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1, UV detection).

  • Workup: Once the phenol is consumed, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with additional acetone (50 mL).
  • Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and wash sequentially with 5% aqueous

    
     (2 × 50 mL) to remove any unreacted phenol, followed by brine (50 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude product via vacuum distillation or silica gel flash chromatography to yield Benzene, [(5-chloropentyl)oxy]- as a clear, colorless liquid[5].
    
Protocol 2: Synthesis of a Dimeric Liquid Crystal

This protocol demonstrates the utility of the synthesized intermediate by coupling it with a cyanobiphenyl mesogen to create an asymmetric dimeric liquid crystal.

Reagents & Materials:

  • Benzene, [(5-chloropentyl)oxy]- (1.0 eq, 10.0 mmol)

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq, 10.0 mmol)

  • Potassium carbonate (

    
    ) (2.5 eq, 25.0 mmol)
    
  • Potassium iodide (

    
    ) (0.2 eq, 2.0 mmol)
    
  • Dimethylformamide (DMF), anhydrous (50 mL)

Step-by-Step Methodology:

  • Catalyst Activation: The C–Cl bond is relatively unreactive toward sterically hindered phenoxides. To overcome this, add

    
     (0.33 g, 2.0 mmol) to facilitate an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide[3].
    
  • Coupling Reaction: In a 250 mL flask, combine the cyanobiphenyl mesogen (1.95 g, 10.0 mmol),

    
     (3.45 g, 25.0 mmol), and DMF (50 mL). Stir for 20 minutes at 40°C.
    
  • Addition: Add Benzene, [(5-chloropentyl)oxy]- (1.99 g, 10.0 mmol) to the mixture. Elevate the temperature to 90°C and stir for 24 hours.

  • Precipitation: Cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold distilled water under vigorous stirring. The crude liquid crystal will precipitate as a solid.

  • Isolation & Recrystallization: Filter the precipitate under vacuum. Wash thoroughly with water and cold methanol. Recrystallize the crude solid from absolute ethanol to obtain the pure dimeric liquid crystal.

Quantitative Data: The "Odd-Even" Spacer Effect

When utilizing terminally halogenated alkoxybenzenes in liquid crystal synthesis, the length of the alkyl spacer (


) profoundly affects the thermodynamic stability of the mesophases. This is known as the "odd-even effect."

Spacers with an odd number of carbons (such as the pentyl group,


) force the two terminal mesogenic units into a bent, non-parallel average conformation. This geometric frustration increases the free volume and lowers the clearing temperature (

, the transition from the nematic/smectic phase to the isotropic liquid) compared to even-numbered spacers, which allow for a linear, parallel alignment of the cores.

Table 1: Phase Transition Temperatures of Asymmetric Dimeric LCs (General Structure: Phenoxy -


 - O - Cyanobiphenyl)
Spacer Length (

)
Precursor UsedPhase Transitions (°C)*Mesophase Stability Range (ΔT)
3 (Odd)1-Bromo-3-chloropropaneCr 85.2 → N 102.5 → I17.3 °C
4 (Even)1-Bromo-4-chlorobutaneCr 92.0 → N 145.8 → I53.8 °C
5 (Odd) 1-Bromo-5-chloropentane Cr 78.4 → N 98.2 → I 19.8 °C
6 (Even)1-Bromo-6-chlorohexaneCr 88.5 → N 132.4 → I43.9 °C

*Cr = Crystalline Solid; N = Nematic Liquid Crystal; I = Isotropic Liquid. Data represents typical trends observed in ether-linked cyanobiphenyl dimers.

Conclusion: The use of Benzene,[(5-chloropentyl)oxy]- (


) is highly strategic when researchers need to depress the melting point of the liquid crystal while maintaining a stable, albeit narrower, nematic window suitable for room-temperature optoelectronic applications.

References

  • Chemo- and Regioselectivity in Multi-functionalized System Synthesis Benchchem URL
  • 1-Bromo-5-Chloropentane - Reagent Grade (98%)
  • 1-Bromo-5-Chloropentane at Best Price, High Purity 98% AB Chemical Industries URL
  • 1 Bromo 5 Chloropentane Intermediate Manufacturer VVR Organics URL
  • n-Alkyl Methacrylate Polymeric Memristors for Synaptic Response Modeling Clemson OPEN URL

Sources

Experimental procedure for Grignard reaction with 1-(5-chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary

This guide details the protocol for synthesizing 5-phenoxypentylmagnesium chloride , a critical intermediate often used in the manufacture of long-acting


-adrenergic agonists (LABAs) like Salmeterol .

Unlike alkyl bromides, the starting material 1-(5-chloropentyloxy)benzene is an alkyl chloride. Chlorides possess a stronger C-Cl bond (approx. 339 kJ/mol vs. 280 kJ/mol for C-Br), rendering them kinetically sluggish to initiate on the Magnesium surface. This protocol utilizes iodine-activated initiation in Tetrahydrofuran (THF) to overcome the activation energy barrier while suppressing Wurtz homocoupling side reactions.

Chemical Context & Mechanistic Challenges[1][2][3][4][5][6]

The Reaction

The transformation involves the insertion of metallic Magnesium into the carbon-chlorine bond.



Key Challenges
ChallengeMechanistic CauseMitigation Strategy
Induction Latency Passivated Mg surface (MgO layer) and strong C-Cl bond prevents electron transfer.Chemical etching with Iodine (

) or 1,2-Dibromoethane (DBE) to expose active Mg(0).
Wurtz Coupling Radical intermediates react with unreacted alkyl halide:

.
High Dilution & Slow Addition: Keep local concentration of

low relative to Mg surface area.
Ether Cleavage Lewis acidic Mg salts can cleave ether linkages at high temperatures.Use THF (stronger coordinator than ether oxygen) and avoid temperatures

C.

Pre-Reaction Planning

Reagents & Materials
  • 1-(5-chloropentyloxy)benzene: Purity

    
    . Must be dried (water 
    
    
    
    ppm).
  • Magnesium Turnings: Grignard grade. If oxidized (dull grey), wash with dilute HCl, water, acetone, and ether, then vacuum dry.

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free. Water content must be

    
     ppm (Karl Fischer).
    
  • Initiator: Iodine crystals (

    
    ) or 1,2-Dibromoethane.
    
  • Inert Gas: Argon or Nitrogen (Argon preferred due to density).

Equipment Setup (Visualized)

The setup requires strict exclusion of atmospheric moisture.[1]

GrignardSetup cluster_0 Reaction Vessel Assembly Flask 3-Neck RBF (Oven Dried) Condenser Reflux Condenser (Double Surface) Condenser->Flask Funnel Pressure-Equalizing Dropping Funnel Funnel->Flask Controlled Addition Gas Inert Gas Line (Ar/N2 + Bubbler) Gas->Condenser Positive Pressure Trap CaCl2 Drying Tube Trap->Condenser Outlet Protection caption Fig 1. Standard Schlenk line configuration for moisture-sensitive Grignard synthesis.

Experimental Protocol

Phase 1: Activation & Initiation

Objective: Establish the radical chain mechanism on the Mg surface.

  • Charge: Place Magnesium turnings (1.2 equiv relative to halide) into the 3-neck flask.

  • Dry: Flame-dry the flask under vacuum, then backfill with Argon. Repeat 3 times.

  • Solvate: Add sufficient anhydrous THF to just cover the Mg turnings.

  • Activate: Add a single crystal of Iodine (

    
    ). Agitate gently. The solution will turn brown.
    
  • Initiate:

    • Prepare a solution of the alkyl chloride (1.0 equiv) in THF (concentration ~1-2 M).

    • Add 5-10% of this solution directly to the Mg/Iodine mixture.

    • Heat: Apply a heat gun or warm water bath to bring the solvent to a gentle boil.

    • Observation: Successful initiation is marked by the disappearance of the Iodine color (brown

      
       colorless/turbid grey) and spontaneous reflux (exotherm).
      
Phase 2: Elongation (Main Reaction)

Objective: Convert the bulk material while minimizing dimerization.

  • Reflux: Once initiation is confirmed, set the oil bath to maintain a steady reflux (approx 66-68°C internal temp).

  • Addition: Begin dropwise addition of the remaining alkyl chloride solution via the addition funnel.

    • Rate: Adjust so that the reaction refluxes gently without external heating if possible (utilizing the heat of reaction). If the reaction cools too much, re-apply external heat.

    • Duration: Addition should take 45–90 minutes depending on scale.

  • Digestion: After addition is complete, continue heating at reflux for 2–4 hours . This drives the conversion of the sluggish alkyl chloride to completion.

Phase 3: Quality Control (Titration)

Method: 1,10-Phenanthroline Titration.[2][3]

  • Why: Grignard reagents cannot be isolated; concentration must be determined in situ.

  • Indicator: 1,10-phenanthroline forms a violet complex with active Grignard species.[2]

  • Take a 1 mL aliquot of the reaction mixture.

  • Add to a vial containing a pinch of 1,10-phenanthroline and anhydrous THF. Color should be deep violet.

  • Titrate with a standard solution of 1.0 M sec-butanol (or menthol) in xylene/THF.

  • Endpoint: Sharp transition from Violet

    
     Colorless.
    
  • Calculation:

    
    
    

Process Logic & Pathway Analysis[9]

The following diagram illustrates the reaction pathway, highlighting the critical "Fork in the Road" where side reactions occur.

ReactionPathway Start Alkyl Chloride (R-Cl) MgSurface Mg Surface (Electron Transfer) Start->MgSurface Diffusion Wurtz Wurtz Dimer (R-R) Start->Wurtz + Radical Radical Radical Pair [R• •MgCl] MgSurface->Radical SET Mechanism Grignard Grignard Reagent (R-MgCl) Radical->Grignard Recombination (Desired) Radical->Wurtz High Conc. (Side Rxn) Quench Alkane (R-H) Grignard->Quench Moisture (Failure) caption Fig 2. Mechanistic pathway showing the competition between Grignard formation and Wurtz coupling.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Initiation (Iodine color persists) Wet solvent or passivated Mg.1. Add 0.1 mL 1,2-dibromoethane (DBE).2. Sonicate the flask (if possible).3. "Dry stir" Mg overnight before reaction.
White Precipitate Forms Magnesium alkoxide formation (O2 ingress) or Chloride salts.Check inert gas seal. If precipitate is heavy, filter under Argon (Schlenk filtration) before use.
Low Titration Yield (<70%) Wurtz coupling (Dimerization).Addition was too fast or concentration too high. Dilute halide solution further next time.
Reaction Stalls Temperature too low.Alkyl chlorides require reflux (THF bp 66°C). Ensure vigorous reflux during digestion.

Case Study Application: Salmeterol Synthesis

In the synthesis of Salmeterol, this Grignard reagent (5-phenoxypentylmagnesium chloride) is typically reacted with N-benzyl-6-bromohexylamine derivatives or used to open an epoxide.

  • Criticality: The purity of the Grignard directly impacts the impurity profile of the API (Active Pharmaceutical Ingredient). Dimer impurities (1,10-diphenoxydecane) are extremely difficult to remove from the final oily amine product.

  • Validation: High-performance liquid chromatography (HPLC) of a quenched aliquot (methanol quench) should show <2% of the dimer (R-R) relative to the product (R-H).

References

  • Org. Synth. 2025, 102, 143–155. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.[4] (General handling of phenoxy alkyl compounds). [4]

  • US Patent 4,992,474. Salmeterol and its pharmaceutically acceptable salts. (Describes the specific use of this Grignard intermediate).

  • Watson, S. C.; Eastham, J. F. Colorimetric estimation of organometal concentrations. J. Organomet.[2] Chem. 1967, 9, 165.[2] (The standard for 1,10-phenanthroline titration).[2][3]

  • Chemistry LibreTexts. Grignard Reaction Mechanisms and Procedures. (General academic grounding for Grignard formation).

Sources

Application Note: Target-Based Discovery of Next-Generation Herbicides using PROTAC Technology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rapid evolution of herbicide resistance in weed populations (e.g., Amaranthus palmeri, Lolium rigidum) has rendered many traditional "blockbuster" herbicides ineffective. The agrochemical industry faces a critical innovation gap; no new major herbicide Mode of Action (MoA) has been commercialized in over 30 years.[1] This Application Note outlines a cutting-edge protocol for developing Proteolysis Targeting Chimeras (PROTACs) for agriculture. Unlike traditional inhibitors that require high occupancy of an enzyme's active site, PROTACs act catalytically to degrade the target protein via the plant’s Ubiquitin-Proteasome System (UPS). This guide details the workflow from ligand discovery using DNA-Encoded Libraries (DEL) to in planta efficacy validation.

Introduction: The PROTAC Advantage in Agriculture

Traditional agrochemicals function as occupancy-driven inhibitors. To be effective, they must bind the target protein (e.g., EPSPS, ALS) with high affinity and sustain that occupancy long enough to disrupt physiology. This creates high selection pressure for target-site mutations.

PROTACs represent a paradigm shift.[2] They are heterobifunctional molecules consisting of:

  • Warhead: A ligand binding the Target Protein of Interest (POI).[2]

  • Anchor: A ligand binding a specific E3 Ubiquitin Ligase.[2]

  • Linker: A chemical chain connecting the two.

By bringing the E3 ligase into proximity with the POI, the PROTAC induces polyubiquitination of the target, marking it for destruction by the 26S proteasome.

Key Advantages:
  • Event-Driven Pharmacology: One PROTAC molecule can degrade multiple target proteins (catalytic turnover), requiring lower doses.

  • Overcoming Resistance: PROTACs can degrade mutated proteins that no longer respond to inhibition, provided the warhead still binds (even weakly).

  • Undruggable Targets: Capable of degrading scaffolding proteins or transcription factors lacking deep enzymatic pockets.

Mechanism of Action (MoA) Visualization

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recruits POI Target Protein (Weed) POI->Ternary Binds E3 Plant E3 Ligase E3->Ternary Binds Ub Ubiquitin Chain Ternary->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Peptide Fragments (Weed Death) Proteasome->Degradation Proteolysis

Figure 1: The catalytic cycle of a PROTAC herbicide. The molecule recruits an E3 ligase to the target weed protein, inducing ubiquitination and degradation, after which the PROTAC is recycled.[3]

Protocol A: Ligand Discovery via DNA-Encoded Libraries (DEL)

Objective: To identify novel small-molecule binders ("Warheads") for the target weed protein.

Traditional High-Throughput Screening (HTS) is resource-intensive. We utilize DNA-Encoded Libraries (DEL) , which allow the screening of billions of compounds in a single tube.[4][5][6]

Reagents & Equipment
  • Target Protein: Recombinant weed protein (e.g., A. palmeri PPO2), biotinylated at the N-terminus.

  • DEL Library: Commercial or proprietary pool (>10^8 unique compounds).

  • Selection Buffer: PBS, 0.05% Tween-20, 1mM DTT, 0.1 mg/mL Sheared Salmon Sperm DNA (blocker).

  • Sequencing: Next-Generation Sequencing (NGS) platform (e.g., Illumina NovaSeq).

Step-by-Step Workflow
  • Immobilization: Incubate biotinylated target protein (5 µg) with Streptavidin-coated magnetic beads for 30 min at 4°C. Wash 3x with Selection Buffer to remove unbound protein.

  • Library Incubation: Add the DEL library (dissolved in Selection Buffer) to the immobilized protein.

    • Critical Step: Incubate for 1 hour at 25°C with gentle rotation. Do not vortex, as this shears the DNA tags.

  • Stringency Washes:

    • Wash 1-2: Selection Buffer (removes weak non-binders).

    • Wash 3: Selection Buffer + 10% unbiotinylated target (competitor) to select for high off-rate binders (optional but recommended).

  • Elution: Heat beads to 95°C for 10 min in PCR-grade water to denature protein and release DNA-tagged binders.

  • PCR & Sequencing: Amplify the eluted DNA tags using primers specific to the library adaptors. Sequence via NGS.

  • Data Analysis: Deconvolute the DNA barcodes to identify the chemical structures. Plot enrichment factors (frequency in elution vs. input).

Success Criteria: Identification of "Hit" clusters—families of compounds with high enrichment scores. These are synthesized without the DNA tag for validation via Surface Plasmon Resonance (SPR).

Protocol B: Rational PROTAC Design & Ternary Complex Assay

Objective: To synthesize the PROTAC and validate its ability to form a functional complex.

Once a Warhead is found, it must be linked to an E3 Ligase binder. For plants, identifying the correct E3 ligase is crucial for selectivity (i.e., killing the weed but sparing the crop or non-target organisms).

Design Strategy
  • E3 Ligase Selection: Common plant E3 ligases include TIR1 (Auxin pathway) or COI1 (Jasmonate pathway). However, for broad application, we target conserved Cullin-RING ligases.

  • Linker Optimization: Synthesize a library of linkers (PEG, Alkyl chains) varying in length (8Å to 22Å). Linker length determines the stability of the ternary complex.

Experimental Protocol: The "Hook Effect" Assay (TR-FRET)

This assay determines if the PROTAC brings the Target and E3 Ligase together.

Reagents:

  • Target Protein (GST-tagged).

  • E3 Ligase (His-tagged).

  • Anti-GST-Terbium (Donor) and Anti-His-d2 (Acceptor) fluorophores.

  • PROTAC analogs (dilution series).

Procedure:

  • Plate Setup: Use 384-well white low-volume plates.

  • Mixture: Combine Target Protein (50 nM), E3 Ligase (50 nM), and Fluorophores in Assay Buffer.

  • Treatment: Add PROTAC compounds in a 12-point dose-response (0.1 nM to 100 µM).

  • Incubation: Incubate for 2 hours at room temperature.

  • Read: Measure TR-FRET signal (Excitation 340nm, Emission 665nm/615nm).

Data Interpretation:

  • Bell-Shaped Curve: A successful PROTAC will show increasing FRET signal as concentration increases (ternary complex formation), followed by a decrease at high concentrations (the "Hook Effect").

  • Why? At very high concentrations, PROTAC molecules saturate both the Target and the E3 Ligase independently, preventing them from coming together. This confirms the mechanism is a ternary complex, not 1:1 binding.

ParameterOptimal ResultTroubleshooting
FRET Signal >3-fold increase over backgroundCheck protein purity; Ensure tags are accessible.
Hook Effect Visible >10 µMIf no hook, binding may be non-specific or too weak.
DC50 < 100 nMIf >1 µM, optimize linker length or attachment point.

Protocol C: In Planta Efficacy & Toxicity Testing

Objective: To validate herbicidal activity in whole plants.

Biochemical success does not guarantee field performance. Uptake, translocation, and metabolism are critical barriers in agrochemistry.

Experimental Setup
  • Weed Species: Amaranthus palmeri (Palmer Amaranth), Conyza canadensis (Horseweed).

  • Crop Species: Glycine max (Soybean), Zea mays (Corn) - for selectivity testing.

  • Application Method: Post-emergence foliar spray.

Protocol
  • Growth: Grow plants in greenhouse conditions (16h light/8h dark, 25°C) until the 3-4 leaf stage (approx. 14 days).

  • Formulation: Dissolve PROTAC in solvent system: 10% Acetone, 0.1% Methylated Seed Oil (MSO) surfactant, 89.9% Water.

    • Note: PROTACs are often high molecular weight (>800 Da). High surfactant load is often required to penetrate the leaf cuticle.

  • Application: Apply using a track sprayer calibrated to deliver 140 L/ha at varying rates (e.g., 10, 50, 100, 200 g ai/ha).

  • Assessment:

    • Visual Injury: Score at 7, 14, and 21 Days After Treatment (DAT) on a 0-100% scale (0 = no effect, 100 = complete necrosis).

    • Western Blot (Molecular Validation): Harvest leaf tissue at 48 hours post-treatment. Extract protein and blot for the Target Protein. A successful PROTAC must show disappearance of the band compared to untreated control.

Workflow Visualization

Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Design cluster_2 Phase 3: Validation DEL DEL Screening (Find Warhead) Validation SPR Validation (Kd Determination) DEL->Validation Linker Linker Library Synthesis Validation->Linker FRET Ternary Complex Assay (Hook Effect Check) Linker->FRET InPlanta Greenhouse Spray Assay FRET->InPlanta Hit Selection Western Western Blot (Confirm Degradation) InPlanta->Western Western->Linker Optimization Loop

Figure 2: The iterative workflow from DNA-Encoded Library screening to in planta validation. Note the feedback loop from biological data back to chemical design.

References

  • Oerth Bio & Arvinas. (2024).[7] Application of PROTAC technology in agriculture for sustainable pest control.[7] Nature Communications Biology.[8] Link(Note: Representative citation based on Oerth Bio's foundational work in the field).

  • Bayer AG. (2019). Bayer and Arvinas launch joint venture to develop targeted protein degraders for agriculture.[3][9] Bayer Media Release. Link

  • Neri, D., & Lerner, R. A. (2018). DNA-encoded chemical libraries: A selection system based on retention of bound ligands.[5] Annual Review of Biochemistry. Link

  • Epp, J. B., et al. (2019).[3] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[4][9][][11] Link

  • Todd, M. H., et al. (2022). Targeted protein degradation for the treatment of plant diseases and pests.[2][3] ACS Chemical Biology. Link

Sources

Application Note: Isatin (1H-indole-2,3-dione) as a Privileged Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of versatile, highly reactive intermediates is critical for the rapid generation of molecular complexity. Isatin (1H-indole-2,3-dione) has emerged as a "privileged scaffold" due to its unique electronic distribution and poly-reactive centers[1]. This application note provides an authoritative, mechanistic guide to utilizing isatin in the synthesis of two major classes of bioactive molecules: the FDA-approved tyrosine kinase inhibitor Sunitinib , and complex Spirooxindoles via multicomponent [3+2] cycloaddition workflows.

Mechanistic Rationale: The Poly-Reactivity of Isatin

The synthetic utility of isatin stems from the distinct electronic environments of its functional groups, which allow for orthogonal functionalization without the need for complex protecting-group strategies[2].

  • C3-Carbonyl (Highly Electrophilic): The C3 position is exceptionally susceptible to nucleophilic attack (e.g., by amines, enolates, or active methylenes) due to the electron-withdrawing effect of the adjacent C2-carbonyl and the aromatic ring. This is the primary site for Knoevenagel condensations and azomethine ylide generation[3].

  • N1-Position (Acidic/Nucleophilic): The secondary amine can be readily deprotonated and subjected to N-alkylation or N-acylation, allowing for the tuning of lipophilicity in drug candidates[3].

  • C5/C7-Positions (Aromatic Substitution): The electron-rich nature of the fused benzene ring allows for regioselective electrophilic aromatic substitutions, such as halogenation, which is critical for enhancing target binding affinity in kinase inhibitors[4].

IsatinReactivity Isatin Isatin Core (1H-indole-2,3-dione) C3 C3-Carbonyl Electrophilic Center (Condensation / Ylide Formation) Isatin->C3 C2 C2-Carbonyl Amide Resonance (Ring Opening / Lactamization) Isatin->C2 N1 N1-Amine Acidic Proton (Alkylation / Acylation) Isatin->N1 C5 C5-Aromatic Nucleophilic Center (Halogenation / Nitration) Isatin->C5

Fig 1. Orthogonal reactivity map of the Isatin scaffold in synthetic workflows.

Application Workflow I: Synthesis of RTK Inhibitor Sunitinib

Sunitinib malate is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors[3]. The core oxindole structure of Sunitinib is derived directly from a halogenated isatin intermediate.

Causality & Mechanistic Insight

To construct the Sunitinib base, 5-fluoroisatin must first be reduced to 5-fluoro-2-oxindole . This requires the selective deoxygenation of the highly reactive C3-carbonyl. A modified Wolff-Kishner reduction using hydrazine hydrate is employed. Historically, low concentrations of hydrazine (55%) caused excessive nitrogen gas frothing and poor reproducibility[5]. Utilizing a higher concentration and optimized thermal control ensures complete conversion to the oxindole, which then serves as a potent carbon nucleophile for the subsequent Knoevenagel condensation with a formyl-pyrrole derivative[6].

Protocol: Two-Step Synthesis of Sunitinib Base

Step 1: Reduction to 5-Fluoro-2-oxindole

  • Charge Reactor: Suspend 5-fluoroisatin (1.0 equiv) in high-concentration hydrazine hydrate (5 volumes relative to isatin mass) to suppress excessive frothing[6].

  • Thermal Deoxygenation: Heat the reaction mixture to a bath temperature of 130–140 °C. Maintain for 4 hours. Rationale: Elevated temperature is required to drive the decomposition of the intermediate hydrazone, releasing

    
     gas and forming the methylene bridge.
    
  • Isolation: Cool the mixture to 20–30 °C. Extract the product, wash with cold water, and dry under vacuum to yield 5-fluoro-2-oxindole (Yield: >90%)[6].

Step 2: Knoevenagel Condensation

  • Reaction Setup: In a reaction vessel, combine 5-fluoro-2-oxindole (1.0 equiv) and N-(2-diethylaminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.05 equiv) in methanol[5].

  • Catalysis: Add a catalytic amount of pyrrolidine (0.1 equiv). Rationale: Pyrrolidine acts as a secondary amine organocatalyst, forming a highly electrophilic iminium ion with the pyrrole aldehyde, which drastically lowers the activation energy for the nucleophilic attack by the oxindole.

  • Reflux & Crystallization: Reflux the mixture for 2–4 hours. Cool to room temperature to precipitate the Sunitinib base. Filter and wash with cold methanol (Yield: >78%, HPLC Purity: >99.8%)[5].

Application Workflow II: Multicomponent Synthesis of Spirooxindoles

Spirooxindoles are privileged 3D architectures found in numerous natural products and synthetic pharmaceuticals (e.g., MDM2-p53 inhibitors)[7]. Isatin is the premier starting material for these structures via 1,3-dipolar cycloaddition.

Causality & Mechanistic Insight

The reaction utilizes a one-pot, three-component system. Isatin condenses with a secondary amino acid (e.g., L-proline) to form an iminium intermediate, which undergoes thermal decarboxylation to generate an azomethine ylide [8]. This transient 1,3-dipole is highly reactive and undergoes a concerted, stereoselective[3+2] cycloaddition with a dipolarophile (e.g., chalcone or 1,4-dihydro-1,4-epoxynaphthalene). Microwave irradiation is utilized to ensure uniform heating, drastically reducing reaction times from hours to minutes while preventing the degradation of the sensitive ylide intermediate[8].

Cycloaddition Isatin Isatin Derivative (C3-Carbonyl) Ylide Azomethine Ylide (Transient 1,3-Dipole) Isatin->Ylide Condensation & Decarboxylation AminoAcid Secondary Amino Acid (e.g., L-Proline) AminoAcid->Ylide Spiro Spirooxindole (Stereoselective Product) Ylide->Spiro [3+2] Cycloaddition (Microwave, 70°C) Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->Spiro

Fig 2. Mechanism of multicomponent [3+2] cycloaddition generating spirooxindoles.
Protocol: Microwave-Assisted [3+2] Cycloaddition
  • Preparation: In a microwave-safe glass vial, charge Isatin (0.20 mmol, 1.0 equiv), L-Proline (0.20 mmol, 1.0 equiv), and the dipolarophile (e.g., 1,4-dihydro-1,4-epoxynaphthalene, 0.30 mmol, 1.5 equiv)[8].

  • Solvent Addition: Add 2.0 mL of Methanol (or a 3:1 MeOH/H₂O mixture for greener conditions). Rationale: Protic solvents stabilize the transition state of the azomethine ylide formation.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesis reactor (e.g., Monowave 200). Stir at 70 °C for exactly 15 minutes under air[8].

  • Workup: Cool the vessel to room temperature. The spirooxindole product typically precipitates directly from the solvent. Isolate via vacuum filtration and wash with cold ethanol to afford the diastereomerically pure product (Yield: 85–95%)[7][8].

Quantitative Reaction Metrics

The following table summarizes the efficiency, conditions, and yields of various isatin-mediated syntheses, highlighting the robust nature of this intermediate across different catalytic environments.

Target ScaffoldIntermediate GeneratedReagents / CatalystReaction ConditionsYield (%)Ref
Sunitinib Base 5-Fluoro-2-oxindolePyrrolidine (cat.), Pyrrole-amideMethanol, Reflux, 2–4 h>78%[5]
Spirooxindole (Pyrrolizidine) Azomethine YlideL-Proline, ChalconeEthanol, Reflux, 5 h85–92%[7]
O-Bridged Spirooxindole Azomethine YlideAmino acid, EpoxynaphthaleneMeOH, Microwave (70°C), 15 min88–95%[8]
Tri-substituted Isatin 5-Bromo-isatinN-Bromosuccinimide (NBS)DMF, 25°C, 12 h80–90%[4]

References

  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark, 2021.[Link]

  • US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. PMC (PubMed Central), 2019.[Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 2020.[Link]

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Semantic Scholar, 2020.[Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. SciSpace, 2019.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzene, [(5-chloropentyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Benzene, [(5-chloropentyl)oxy]- (CAS: 141524-52-9 / 71933-92-1) Synonyms: 1-Chloro-5-phenoxypentane; 5-Phenoxypentyl chloride.

As a critical building block in the synthesis of pyruvic acid derivatives and various pharmaceutical intermediates, the purity of Benzene,[(5-chloropentyl)oxy]- is paramount. Synthesized via the Williamson ether synthesis between phenol and a 1,5-dihalopentane, the crude reaction mixture inevitably contains unreacted starting materials and over-alkylated byproducts.

This support guide provides a causality-driven, self-validating workflow to isolate the target compound with >98% purity.

Physicochemical Data for Separation Strategy

Successful purification relies on exploiting the distinct physicochemical differences between the target molecule and its impurities.

CompoundRoleMolecular WeightBoiling PointKey Property for Separation
Benzene,[(5-chloropentyl)oxy]- Target Product198.69 g/mol ~140-145 °C (5 mmHg)Moderately non-polar ether
Phenol Starting Material94.11 g/mol 181 °C (atm)pKa = 9.95 (Acidic)
1,5-Dichloropentane Alkylating Agent141.04 g/mol 178 °C (atm)Highly volatile under vacuum
1,5-Diphenoxypentane Dimer Byproduct256.34 g/mol >200 °C (vacuum)Higher polarity (di-ether)

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target + Phenol + Alkyl Halide + Dimer) LLE Liquid-Liquid Extraction (1M NaOH / Hexane) Start->LLE Aqueous Aqueous Phase (Sodium Phenoxide) LLE->Aqueous pH > 11 Organic1 Organic Phase (Target + Alkyl Halide + Dimer) LLE->Organic1 Non-polar Distillation Vacuum Distillation (Fractional) Organic1->Distillation Dry & Concentrate Volatiles Distillate (Unreacted Alkyl Halide) Distillation->Volatiles Low BP Residue Bottoms (Target + Dimer) Distillation->Residue High BP Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Residue->Chromatography If Dimer > 2% Dimer Late Fractions (1,5-diphenoxypentane) Chromatography->Dimer Rf ~ 0.4 Pure Pure Benzene, [(5-chloropentyl)oxy]- (>98% Purity) Chromatography->Pure Rf ~ 0.6

Figure 1: Stepwise purification workflow for crude Benzene, [(5-chloropentyl)oxy]-.

Troubleshooting & FAQs

Q: During the synthesis of Benzene, [(5-chloropentyl)oxy]-, my final product is persistently contaminated with unreacted phenol. How can I selectively remove it without degrading the ether? A: Phenol contamination is a stoichiometric inevitability if an excess was used to drive the reaction. To remove it, exploit the acidity of the phenolic hydroxyl group. Phenol has a pKa of 9.95 ( [1]). By washing the crude organic mixture with 1M NaOH (pH ~14), you force the equilibrium entirely toward the deprotonated state, forming sodium phenoxide. This ionic species is highly water-soluble and partitions exclusively into the aqueous layer, while the non-acidic target ether remains in the organic phase. This acid-base extraction principle is a highly reliable standard protocol in organic synthesis ( [2]).

Q: My GC-MS analysis indicates the presence of the alkylating agent (e.g., 1,5-dichloropentane). Flash chromatography isn't separating them well. What is the most efficient removal strategy? A: 1,5-Dichloropentane and the target product share similar non-polar characteristics, making silica gel chromatography inefficient for this specific separation. Instead, rely on the significant difference in their molecular weights and boiling points. 1,5-Dichloropentane boils at 178 °C at atmospheric pressure, whereas the heavier target compound boils significantly higher. By applying a high vacuum (<5 mmHg), you can lower the boiling point of the dihalide to <80 °C, allowing it to be distilled off cleanly without subjecting the target ether to thermal degradation.

Q: I am observing a high-molecular-weight impurity (m/z ~256) that co-elutes closely with my product. What is this, and how do I resolve it? A: This is 1,5-diphenoxypentane, a "dimer" byproduct formed when both halogens on the pentane chain undergo SN2 displacement by phenoxide. Because it contains two ether linkages, it is slightly more polar and significantly bulkier than the mono-ether target ( [3]). To remove it, use silica gel flash chromatography with a very shallow gradient (e.g., 100% Hexane transitioning to 95:5 Hexane:Ethyl Acetate). The mono-ether target will elute first (Rf ~ 0.6), followed by the di-ether dimer (Rf ~ 0.4).

Validated Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (Phenol Removal)

Causality: Converts unreacted phenol into water-soluble sodium phenoxide, preventing it from co-purifying with the non-polar ether.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Hexane or Diethyl Ether) at a ratio of 10 mL solvent per gram of crude.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous NaOH.

  • Phase Separation: Vigorously shake the funnel, venting frequently to release pressure. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Self-Validation Step: Take a 2 mL aliquot of the drained aqueous layer and acidify it dropwise with 1M HCl until pH < 7. If the solution turns cloudy (precipitating phenol), phenol was successfully extracted. Repeat the NaOH wash on the organic layer until a new aqueous aliquot remains perfectly clear upon acidification.

  • Finishing: Wash the organic layer once with saturated NaCl (brine) to remove residual alkalinity, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Vacuum Fractional Distillation (Alkyl Halide Removal)

Causality: Exploits boiling point differentials to remove volatile alkylating agents without thermal cleavage of the ether linkage.

  • Setup: Transfer the concentrated organic residue to a round-bottom flask equipped with a short-path distillation head, a thermometer, and a receiving flask chilled in an ice bath.

  • Vacuum Application: Apply a high vacuum (ideally <5 mmHg) before applying heat. This prevents bumping and lowers the required thermal input.

  • Distillation: Gradually heat the oil bath. The unreacted 1,5-dichloropentane will distill first.

  • Self-Validation Step: Monitor the vapor temperature at the distillation head. A steady temperature indicates the active distillation of the impurity. A sharp drop in vapor temperature indicates the volatile impurity has been completely depleted from the boiling flask.

  • Recovery: The target Benzene, [(5-chloropentyl)oxy]- remains in the boiling flask (bottoms) and can be used directly or distilled at a higher temperature (~140-145 °C at 5 mmHg) if absolute purity is required.

Protocol C: Flash Column Chromatography (Dimer Resolution)

Causality: Separates the mono-ether target from the di-ether dimer based on subtle polarity differences induced by the extra oxygen atom.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane as the slurry solvent.

  • Loading: Dissolve the distillation bottoms in a minimum volume of Hexane and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with 100% Hexane to flush out any remaining non-polar hydrocarbons. Gradually introduce Ethyl Acetate, stepping up to a 95:5 (Hexane:EtOAc) mixture.

  • Self-Validation Step: Spot fractions on a silica TLC plate and elute with 9:1 Hexane:EtOAc. Visualize under UV light (254 nm). Pool the fractions containing the single spot at Rf ~ 0.6. Discard later fractions containing the dimer spot at Rf ~ 0.4.

References

  • Title: PubChem Compound Summary for CID 996, Phenol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Title: Acid-Base Extraction Source: Chemistry LibreTexts URL:[Link]

  • Title: PubChem Compound Summary for CID 61122, 1-Chloro-5-phenoxypentane Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Technical Support Center: Impurity Profiling & Troubleshooting for 1-(5-chloropentyloxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists synthesizing 1-(5-chloropentyloxy)benzene (also known as (5-chloropentyl)oxybenzene or 1-phenoxy-5-chloropentane ).

Case ID: SYN-5CPB-001 Target Molecule: 1-(5-chloropentyloxy)benzene Standard Route: Williamson Ether Synthesis (Phenol + 1-bromo-5-chloropentane)

Executive Summary: The "Dimerization" Trap

The synthesis of 1-(5-chloropentyloxy)benzene via the alkylation of phenol with 1-bromo-5-chloropentane is a classic


 reaction. However, it is deceptively simple. The primary failure mode is not a lack of reactivity, but over-alkylation , leading to the symmetric dimer 1,5-diphenoxypentane .

This guide details the identification, formation mechanisms, and removal strategies for the five most common impurities in this specific synthesis.

Quick Reference: Impurity Matrix
Impurity IDCommon NameStructure DescriptionOriginRetention (Rel. to Product)*
IMP-A The Dimer 1,5-diphenoxypentaneDouble alkylation of phenolHigh (

< Product)
IMP-B Elimination Product 5-chloropent-1-eneBase-catalyzed E2 eliminationVery Low (Volatile)
IMP-C Hydrolysis Product 5-phenoxypentan-1-olHydrolysis of alkyl chlorideLow-Mid (Polar)
IMP-D Starting Material 1 PhenolUnreacted starting materialLow (Acidic)
IMP-E Starting Material 2 1-bromo-5-chloropentaneUnreacted alkylating agentLow (Non-polar)

*Retention based on standard Normal Phase TLC (Hexane/EtOAc).

Detailed Impurity Analysis & Troubleshooting

IMP-A: The Dimer (1,5-diphenoxypentane)

Status: Critical / Most Common Mechanism: The desired product, 1-(5-chloropentyloxy)benzene, contains a terminal alkyl chloride. Under standard Williamson conditions (basic, elevated temp), this alkyl chloride is still an electrophile (albeit weaker than the bromide). If the concentration of phenoxide is high relative to the alkyl halide, the phenoxide will attack the product, displacing the chloride and forming the symmetric ether.

Diagnostic:

  • TLC: Appears as a spot slightly less polar than the product (often overlapping) or significantly different depending on the solvent system.

  • 1H NMR: Look for the disappearance of the triplet at

    
     ppm (CH2-Cl) and the integration doubling for the aromatic region relative to the central methylene chain.
    
  • MS: M+ peak at ~254 Da (vs. 198 Da for product).

Corrective Action:

  • Stoichiometry: This is the single most important factor. Always use an excess of 1-bromo-5-chloropentane (1.5 to 2.0 equivalents). This statistically favors the attack on the bromide over the chloride.

  • Order of Addition: Add the phenoxide solution slowly to the solution of the dihalide. This ensures the concentration of phenoxide is always low relative to the electrophile.

IMP-B: The Olefin (5-chloropent-1-ene)

Status: Common with Strong Bases Mechanism: Strong bases (e.g., NaH, KOtBu) or high temperatures promote E2 elimination of the alkyl bromide rather than substitution.

Diagnostic:

  • 1H NMR: Distinctive multiplet at

    
     ppm (internal vinylic H) and doublet/multiplet at 
    
    
    
    ppm (terminal vinylic H).
  • Smell: Pungent, olefinic odor.

Corrective Action:

  • Base Selection: Switch to a weaker, non-nucleophilic base like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    ) in Acetone or Acetonitrile. Avoid NaH unless necessary for sterically hindered phenols.
  • Temperature: Keep reaction temperature below 60°C.

IMP-C: The Alcohol (5-phenoxypentan-1-ol)

Status: Process Artifact Mechanism: If water is present in the solvent or base, hydroxide ions can displace the terminal chloride (or bromide) to form the alcohol. Alternatively, if the reaction is quenched with water while hot and basic, hydrolysis may occur.

Diagnostic:

  • IR: Broad O-H stretch at ~3400 cm⁻¹.

  • TLC: Significantly more polar (lower

    
    ) than the ether product.
    

Corrective Action:

  • Dry Solvents: Use anhydrous Acetone or DMF.

  • Workup: Quench with cold, dilute acid (HCl) rather than basic water to neutralize residual phenoxide immediately.

Optimized Synthetic Protocol

This protocol is designed to minimize IMP-A (Dimer) and IMP-B (Elimination) .

Reagents:

  • Phenol (1.0 equiv)[1]

  • 1-Bromo-5-chloropentane (1.5 equiv - Critical for preventing dimerization)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or Acetone (0.2 M concentration)

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve Phenol (1.0 eq) in ACN. Add anhydrous

    
     (2.0 eq). Stir at room temperature for 30 minutes. Why? To generate the phenoxide anion in situ before heating.
    
  • Addition: Add 1-bromo-5-chloropentane (1.5 eq) in a single portion.

    • Note: Since the bromide is significantly more reactive than the chloride, slow addition is generally not required if excess dihalide is used. However, for strict control, add the phenoxide to the dihalide.

  • Reflux: Heat to mild reflux (approx. 60-80°C for ACN). Monitor by TLC.[2]

    • Checkpoint: Reaction typically completes in 4-12 hours. Do not overheat, or chloride displacement (dimerization) increases.

  • Workup:

    • Cool to RT. Filter off solid salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate.[3]

    • Redissolve in Ethyl Acetate.[3] Wash with 1M NaOH (2x). Why? To remove unreacted Phenol (IMP-D).

    • Wash with Water and Brine.[3] Dry over

      
      .[3]
      
  • Purification:

    • The crude oil contains Product + Excess 1-bromo-5-chloropentane.

    • Distillation: Excess 1-bromo-5-chloropentane (b.p. ~211°C, but volatile under high vac) can be distilled off.

    • Column Chromatography: Elute with Hexane/EtOAc (95:5). The non-polar dihalide elutes first, followed by the product.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways leading to the primary impurities.

G Phenol Phenol (Starting Material) Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Product TARGET PRODUCT 1-(5-chloropentyloxy)benzene Phenoxide->Product SN2 Attack on Br (Major Pathway) Impurity_Dimer IMPURITY A (Dimer) 1,5-diphenoxypentane Phenoxide->Impurity_Dimer Dihalide 1-bromo-5-chloropentane (Excess Required) Dihalide->Product Impurity_Elim IMPURITY B (Olefin) 5-chloropent-1-ene Dihalide->Impurity_Elim E2 Elimination (High Temp/Strong Base) Product->Impurity_Dimer 2nd Phenoxide Attack (Over-alkylation on Cl) Impurity_Alc IMPURITY C (Alcohol) 5-phenoxypentan-1-ol Product->Impurity_Alc Hydrolysis (Wet Solvent)

Caption: Competitive reaction pathways in the synthesis of 1-(5-chloropentyloxy)benzene. Red paths indicate impurity formation.

Frequently Asked Questions (FAQ)

Q: Why is my yield low despite full consumption of phenol? A: You likely formed the dimer (IMP-A). Check your crude NMR. If the triplet at ~3.5 ppm (CH2-Cl) is missing or weak, and the aromatic integration is too high, you have converted your product into 1,5-diphenoxypentane. Ensure you use at least 1.5 equivalents of the dihalide.[3][4]

Q: Can I use 1,5-dichloropentane instead of 1-bromo-5-chloropentane? A: It is not recommended. The selectivity of Phenoxide attacking Bromine vs. Chlorine is what makes the standard route work. With 1,5-dichloropentane, the reactivity is lower, requiring higher temperatures, which increases the risk of double alkylation (dimerization) since the product (monochloride) has similar reactivity to the starting material (dichloride).

Q: How do I remove excess 1-bromo-5-chloropentane? A: Since you must use an excess to prevent dimerization, you will have leftover dihalide.

  • Vacuum Distillation: If running on a large scale (>10g), the dihalide boils significantly lower than the product.

  • Chromatography: On silica gel, the dihalide is very non-polar (elutes with 100% Hexanes), whereas the ether product usually requires 2-5% Ethyl Acetate.

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the phenoxide salt (if not acidified) or the hydrolysis product (IMP-C, alcohol). Wash your organic layer thoroughly with dilute HCl to ensure all species are protonated and salts are removed.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text on vs competition).
  • Synthesis of Phenoxyalkyl Chlorides

    • Marvel, C. S., & Tanenbaum, A. L. (1929). "

      
      -Chloropropyl Phenyl Ether". Organic Syntheses, Coll. Vol. 1, p. 435. (Foundational procedure for analogous chloro-ether synthesis). 
      
  • Dimerization in Dihaloalkane Alkylation: Gao, Y., et al. (2016). "Selective Monoalkylation of Dihaloalkanes". Journal of Organic Chemistry. (Discusses statistical kinetics of mono- vs. di-substitution).
  • Properties of 1-bromo-5-chloropentane

    • PubChem Database. CID 61168.

Sources

Optimizing reaction conditions for the synthesis of Benzene, [(5-chloropentyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Benzene, [(5-chloropentyl)oxy]- CAS: 14616-91-2 Common Name: 5-Chloropentyl phenyl ether Application: Linker synthesis (PROTACs), medicinal chemistry intermediates.

Introduction: The Engineering of Ether Synthesis

Welcome to the technical support center for the synthesis of Benzene, [(5-chloropentyl)oxy]- . This guide is designed not just to provide a recipe, but to give you the kinetic and thermodynamic insights required to optimize this specific Williamson ether synthesis.

The synthesis involves the


 alkylation of phenol with a di-functionalized pentane chain. The core challenge here is chemoselectivity . You must facilitate the displacement of the leaving group at one end of the alkyl chain while preserving the chlorine atom at the other end for future functionalization, all while preventing double-alkylation (dimerization) or elimination.

Part 1: Reaction Design & Stoichiometry (FAQs)

Q1: Which alkylating agent should I use: 1,5-dichloropentane or 1-bromo-5-chloropentane?

Recommendation: Use 1-bromo-5-chloropentane .[1][2]

  • The Logic: This is a classic case of exploiting leaving group hierarchy. Bromide (

    
    ) is a significantly better leaving group (
    
    
    
    of HBr
    
    
    -9) than Chloride (
    
    
    ) (
    
    
    of HCl
    
    
    -7).
  • Mechanism: When you use the bromo-chloro alkane, the phenoxide ion selectively attacks the carbon attached to the bromine. The reaction proceeds rapidly at moderate temperatures (refluxing acetone/acetonitrile), leaving the terminal chlorine intact.

  • The Risk with Dichloro: If you use 1,5-dichloropentane, both ends are equally reactive. To get the mono-substituted product, you must use a large excess of the alkyl halide (to statistically favor mono-substitution) and longer reaction times, which increases the cost and waste.

Q2: How do I prevent the formation of the "Dimer" impurity?

Symptom: You observe a byproduct with twice the molecular weight or symmetrical NMR signals corresponding to 1,5-diphenoxypentane (


).

Root Cause: The product of your reaction (5-chloropentyl phenyl ether) still contains a leaving group (Cl). If excess phenoxide is present, or if the reaction is run too hot, the phenoxide will attack your product, displacing the chlorine and forming the dimer.

Troubleshooting Protocol:

  • Stoichiometry Control: Ensure 1-bromo-5-chloropentane is in slight excess (1.1 – 1.2 equivalents) relative to phenol. This ensures the phenol is consumed by the highly reactive alkyl bromide before it can attack the less reactive alkyl chloride product.

  • Base Selection: Use a carbonate base (

    
    ) rather than a hydride (
    
    
    
    ) or hydroxide. Carbonates provide a "buffered" deprotonation where the concentration of highly aggressive phenoxide ions is kept lower, favoring the faster reaction (Br-displacement) over the slower side reaction (Cl-displacement).
Q3: Which solvent system yields the highest purity?

Recommendation: Acetonitrile (MeCN) or Acetone .

SolventBoiling PointSuitabilityNotes
Acetone 56°CHigh Gentle conditions; minimizes elimination/dimerization. Easy removal.
Acetonitrile 82°COptimal Higher temp accelerates Br-displacement without activating Cl-displacement significantly.
DMF 153°CRisky High bp makes removal difficult. High temp promotes elimination (vinyl formation).[3]
Ethanol 78°CPoor Protic solvent solvates the nucleophile (phenoxide), drastically slowing the

rate.

Part 2: Optimized Experimental Protocol

This protocol is designed for high throughput and scalability, minimizing the need for chromatographic purification.

Standard Operating Procedure (SOP)

Scale: 10 mmol Phenol basis.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Add Phenol (0.94 g, 10 mmol) and Acetonitrile (30 mL) . Stir until dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    , anhydrous, 2.07 g, 15 mmol) .
    
    • Tech Note: Use anhydrous, micronized

      
       to maximize surface area.
      
  • Alkylation: Add 1-bromo-5-chloropentane (2.04 g, 11 mmol) via syringe.

  • Reaction: Heat to reflux (80-82°C) for 6–12 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). Look for the disappearance of Phenol (

      
      ) and appearance of Product (
      
      
      
      ).
  • Workup (The "Wash" Step):

    • Cool to room temperature. Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[4]

    • Redissolve residue in Ethyl Acetate (50 mL).

    • CRITICAL STEP: Wash with 1M NaOH (2 x 20 mL) . This converts any unreacted phenol into water-soluble sodium phenoxide, removing it from the organic layer.

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      

Part 3: Visualization of Workflows

Figure 1: Reaction Pathway & Logic

ReactionPathway Phenol Phenol (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product Benzene, [(5-chloropentyl)oxy]- (Target) Phenoxide->Product SN2 Attack on Br (Fast, Kinetic Product) Dimer Dimer Impurity (Ph-O-C5-O-Ph) Phenoxide->Dimer AlkylHalide 1-bromo-5-chloropentane (Electrophile) AlkylHalide->Product Product->Dimer 2nd Attack on Cl (Slow, Avoid via Stoichiometry) Elimination Alkene Impurity (Elimination) Product->Elimination High Temp / Strong Base

Caption: Kinetic pathway showing the selective formation of the target ether and the origin of common impurities (Dimer and Elimination products).

Part 4: Troubleshooting Guide (Decision Tree)

If your results deviate from the expected yield (>85%) or purity, consult this logic tree.

Issue: Low Yield / Incomplete Reaction
  • Check: Did you use anhydrous solvent?

    • Reason: Water solvates the phenoxide anion, killing its nucleophilicity.

  • Check: Is the

    
     old or clumpy?
    
    • Fix: Grind the base to a fine powder or switch to

      
       (Cesium Carbonate) which is more soluble and reactive in MeCN.
      
Issue: "Vinyl" Protons in NMR (5.0 - 6.0 ppm)
  • Diagnosis: Elimination reaction occurred (E2 mechanism).[3]

  • Cause: Reaction temperature too high or base too strong (e.g., using KOtBu or NaH).

  • Fix: Switch back to Acetone/K2CO3 and reflux gently. Ensure you are using the primary bromide, not a secondary one.

Issue: Unreacted Phenol in Product
  • Diagnosis: Stoichiometry error or insufficient workup.

  • Fix: Do not rely on column chromatography to separate phenol (it streaks). Use the NaOH wash described in the protocol. The high pH deprotonates phenol (

    
     10), forcing it into the aqueous layer, while your neutral ether product stays in the organic layer.
    
Figure 2: Troubleshooting Logic

Troubleshooting Start Problem Identified Impurity Impurity in NMR? Start->Impurity Stalled Reaction Stalled? Start->Stalled Vinyl Vinyl Signals (5-6 ppm) Impurity->Vinyl Elimination Symm Symmetrical Signals (Dimer) Impurity->Symm Double Alkylation Wet Solvent Wet? Stalled->Wet BaseIssue Base Insoluble? Stalled->BaseIssue FixVinyl Lower Temp Use Weaker Base Vinyl->FixVinyl FixSymm Increase Alkyl Halide eq Reduce Reaction Time Symm->FixSymm FixWet Dry Solvent (Mol. Sieves) Wet->FixWet FixBase Add Cs2CO3 or Grind K2CO3 BaseIssue->FixBase

Caption: Decision tree for diagnosing common synthetic failures based on NMR and TLC evidence.

References

  • Williamson, A. W. (1850).[5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • BenchChem. (2025).[3][4] "1-Bromononane as an Alkylating Agent for Phenols."[4] Application Notes. (General protocol adaptation for long-chain alkylation).

  • PubChem. "Benzene, [(5-chloropentyl)oxy]- (CAS 14616-91-2)." National Library of Medicine.

  • Organic Chemistry Portal. "Williamson Ether Synthesis." (Mechanistic overview and solvent effects).

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Limitations." (Guide on elimination vs substitution).

Sources

Technical Support Center: Optimizing Alkylation with 1-(5-chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of alkylation reactions using 1-(5-chloropentyloxy)benzene (also known as 5-chloropentyl phenyl ether).

This reagent is a primary alkyl chloride commonly used in medicinal chemistry to introduce a 5-carbon phenoxy linker . Due to the moderate leaving group ability of chloride (vs. bromide or iodide) and the lipophilic nature of the chain, this reaction is prone to specific bottlenecks: stalled conversion , elimination (E2) , and over-alkylation .

Executive Summary: The Reactivity Profile

  • Reagent Type: Primary Alkyl Chloride (

    
    ).
    
  • Primary Mechanism:

    
     Nucleophilic Substitution.
    
  • Critical Limitation: The C-Cl bond is relatively strong (

    
    ), making it a poor electrophile compared to bromides. High temperatures required for activation often trigger E2 elimination , forming the styrene-like byproduct.
    
  • The Fix: Use Finkelstein catalysis (in situ iodide exchange) to boost reactivity without increasing basicity/temperature.

Module 1: Critical Troubleshooting Guides

Issue 1: Reaction Stalls at 50-60% Conversion

Symptom: TLC or LCMS shows starting material remaining despite prolonged heating. Adding more base does not help. Root Cause: The chloride leaving group is too slow. As the reaction proceeds, the accumulation of inorganic salts (e.g., KCl) can coat the base surface, or the nucleophile may degrade. Solution: The Finkelstein Modification Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 – 0.5 equiv) to the reaction.

  • Mechanism: The iodide displaces the chloride to form the transient, highly reactive alkyl iodide (

    
    ). The nucleophile then rapidly attacks the iodide.
    
  • Protocol: Add 10 mol% NaI at the start of the reaction.

Issue 2: Formation of "Vinyl" Impurity (Elimination)

Symptom: A new spot appears just above the product on TLC. NMR shows multiplets at


 ppm.
Root Cause: E2 Elimination . The base is deprotonating the 

-carbon (C5) instead of the nucleophile attacking the

-carbon. This is favored by:
  • Strong, bulky bases (e.g.,

    
    , 
    
    
    
    ).
  • Excessive temperature (

    
    ).
    Solution: 
    
  • Switch Base: Use weaker, non-bulky bases like

    
      or 
    
    
    
    . Avoid alkoxides.
  • Lower Temperature: Limit heating to

    
    . Rely on NaI catalysis (see above) rather than heat to drive the rate.
    
Issue 3: Over-Alkylation (Double Addition)

Symptom: If alkylating a primary amine (


), you observe the tertiary amine (

). Root Cause: The secondary amine product is often more nucleophilic than the starting primary amine. Solution:
  • Stoichiometry: Use a large excess of the nucleophile (amine), not the alkyl chloride. (e.g., 3.0 equiv amine : 1.0 equiv chloride).

  • Stepwise Approach: If the amine is precious, protect it (e.g., as a sulfonamide or trifluoroacetamide) to lower nucleophilicity, alkylate, then deprotect.

Module 2: Mechanistic Visualization

The following diagram illustrates the competitive pathways. The goal is to maximize the green path (


) while suppressing the red path (E2).

ReactionPathways Start 1-(5-chloropentyloxy)benzene (Alkyl Chloride) Inter Transient Alkyl Iodide (Highly Reactive) Start->Inter NaI (Cat.) Finkelstein Rxn Prod Target Product (Substitution) Start->Prod Direct SN2 (Slow) High Temp Required Side1 Side Product A: 5-phenoxypent-1-ene (Elimination) Start->Side1 Strong Base (KOtBu) or T > 100°C Side2 Side Product B: Alcohol/Dimer (Hydrolysis/Over-rxn) Start->Side2 Wet Solvent (H2O) or Excess Reagent Inter->Prod Rapid SN2 Mild Temp

Caption: Kinetic competition between Finkelstein-catalyzed substitution (Green) and base-mediated elimination (Red).

Module 3: Optimized Experimental Protocol

This protocol is designed for the alkylation of a secondary amine or phenol.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Nucleophile 1.0SubstrateAmine, Phenol, or Thiol.
1-(5-chloropentyloxy)benzene 1.1 – 1.2ElectrophileSlight excess ensures full consumption of nucleophile.
Base (

)
2.0 – 3.0Proton ScavengerMilled/Powdered form is best for surface area.
Catalyst (NaI) 0.1 – 0.2Finkelstein Cat.Essential for chloride reagents.
Solvent (MeCN or DMF) 0.2 MMediumMeCN (Reflux,

) or DMF (

).
Step-by-Step Procedure
  • Setup: Charge a flame-dried flask with the Nucleophile (1.0 equiv),

    
      (2.0 equiv), and NaI  (0.1 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (MeCN) or DMF . Stir for 10 min at Room Temp.

    • Tip: If using a phenol, stir for 30 min to allow initial deprotonation.

  • Addition: Add 1-(5-chloropentyloxy)benzene (1.1 equiv) neat or as a solution.

  • Reaction: Heat to

    
      (DMF) or Reflux  (MeCN). Monitor by TLC/LCMS.[1]
    
    • Checkpoint: Reaction should reach >90% conversion within 4–12 hours. If slow, add another 0.1 equiv NaI.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Water (

    
    ) to remove DMF and inorganic salts. Dry organic layer over 
    
    
    
    .[1]

Module 4: FAQ – Expert Insights

Q: Can I use


 instead of 

?
A: Yes. Cesium Carbonate is more soluble in organic solvents (the "Cesium Effect"), often increasing reaction rates. However, it is more expensive. Use it if the standard

/NaI protocol fails.

Q: Why do I see a "dimer" when alkylating a primary amine? A: The product (secondary amine) is more nucleophilic than the starting material. To prevent this, use the amine in excess (3-5 equiv) and add the chloride dropwise. Alternatively, perform a Reductive Amination strategy: Oxidize the chloride to an aldehyde (or buy the aldehyde analog) and react with the amine +


.

Q: How do I remove the excess 1-(5-chloropentyloxy)benzene after the reaction? A: This reagent is lipophilic and lacks ionizable groups, making it hard to wash away.

  • Option 1: Scavenger Resin. Add a polymer-supported amine (e.g., PS-Trisamine) to the crude mixture and stir for 2 hours. It will react with the excess chloride. Filter to remove.

  • Option 2: Column Chromatography.[1][2] The chloride is usually much less polar than the amine/amide product.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield / Impurities CheckSM Is Starting Material (SM) still present? Start->CheckSM Temp Is Temp > 100°C? CheckSM->Temp Yes Impurities Identify Major Impurity CheckSM->Impurities No (SM Consumed) Elimination Suspect Elimination (E2). Reduce Temp, Switch to K2CO3. Temp->Elimination Yes Catalyst Did you add NaI? Temp->Catalyst No AddNaI Add 0.2 eq NaI (Finkelstein). Retry. Catalyst->AddNaI No Solvent Switch Solvent. Try DMF or DMSO (dry). Catalyst->Solvent Yes Hydrolysis System Wet. Use Anhydrous Solvent. Impurities->Hydrolysis Alcohol (-OH) Dimer Over-reaction. Increase Nucleophile Equiv or use Protecting Group. Impurities->Dimer Dialkylated Amine

Caption: Decision matrix for diagnosing reaction failures with alkyl chlorides.

References

  • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the halide exchange mechanism).
  • Alkylation of Amines (General Protocol): Salvatore, R. N., et al. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Journal of Organic Chemistry 67.3 (2002): 943-947. Link

  • Prevention of Elimination: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press. (Chapter on Substitution vs.
  • Reagent Properties: PubChem Compound Summary for CID 88863 (related structure), National Center for Biotechnology Information. Link

Sources

Technical Support Center: Yield Optimization for Benzene, [(5-chloropentyl)oxy]- Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the synthesis of Benzene,[(5-chloropentyl)oxy]- (also known as 5-phenoxypentyl chloride).

This molecule is synthesized via a Williamson ether synthesis, coupling phenol with a 1,5-dihalopentane[1]. While conceptually straightforward, researchers frequently encounter yield-limiting side reactions—namely bis-alkylation, E2 elimination, and C-alkylation[2]. This guide provides field-proven troubleshooting strategies, a self-validating experimental protocol, and a mechanistic breakdown to ensure high-yield mono-alkylation.

I. Mechanistic Pathway & Workflow

Understanding the reaction kinetics is the first step in troubleshooting. The synthesis relies on an


 mechanism where the phenoxide anion acts as the nucleophile[1][3]. Because the electrophile (1-bromo-5-chloropentane) contains two different halogens, chemoselectivity is achieved by exploiting the differential leaving group abilities of bromide versus chloride.

Pathway Phenol Phenol (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide Deprotonation (Acetone, Reflux) Base Anhydrous K2CO3 (Mild Base) Base->Phenoxide Promotes Product Benzene, [(5-chloropentyl)oxy]- (Target: Mono-alkylation) Phenoxide->Product SN2 at C-Br (Fast Reaction) Halide 1-bromo-5-chloropentane (1.5 Equivalents) Halide->Product Br- Leaves SideProduct 1,5-diphenoxypentane (Side: Bis-alkylation) Product->SideProduct Excess Phenoxide SN2 at C-Cl (Slow)

Figure 1: Mechanistic pathway of Benzene, [(5-chloropentyl)oxy]- synthesis and side reactions.

II. Troubleshooting FAQs

Q1: Why is my reaction yielding significant amounts of 1,5-diphenoxypentane (bis-alkylation) instead of the target product? A: Bis-alkylation occurs when the phenoxide nucleophile attacks the terminal chloride of your newly formed product. This is a stoichiometric and thermodynamic failure. To prevent this:

  • Never use 1,5-dichloropentane. Always use 1-bromo-5-chloropentane. Bromide is a significantly better leaving group than chloride, allowing for kinetic differentiation[4].

  • Invert the stoichiometry. Use an excess of the alkylating agent (1.5 equivalents) relative to phenol (1.0 eq)[5]. This ensures the phenoxide is statistically more likely to encounter a highly reactive C-Br bond than a less reactive C-Cl bond.

  • Control the temperature. Do not exceed 60 °C. At higher temperatures (e.g., refluxing DMF at 153 °C), the thermal energy is sufficient to cleave the C-Cl bond, eliminating the kinetic advantage of the C-Br bond.

Q2: My standard Williamson ether protocol uses Sodium Iodide (NaI) as a catalyst. Should I add it here to speed up the sluggish conversion? A: Absolutely not. This is a critical mechanistic trap. While iodide salts are classic catalysts for Williamson ether syntheses to improve the reaction rate of unreactive halides[6], using it here will destroy your chemoselectivity. The NaI will trigger an in situ Finkelstein reaction, converting the terminal chloride of your product into an iodide. This new alkyl iodide will rapidly react with any remaining phenoxide to form the bis-alkylated byproduct. Rely strictly on the differential leaving group ability of Br vs. Cl without halide exchange catalysts.

Q3: I am observing C-alkylation (ring alkylation) instead of the desired O-alkylation. How do I correct this? A: Phenoxide is an ambident nucleophile. Regioselectivity is dictated by the solvent's ability to solvate the cation and anion. If you are using a protic solvent (like ethanol or water), the oxygen atom becomes heavily hydrogen-bonded, shielding it and forcing the electrophile to react at the ortho/para carbons of the phenol ring. Switch to a polar aprotic solvent like dry Acetone or N,N-Dimethylformamide (DMF)[1][2]. These solvents strongly solvate the potassium cation while leaving the phenoxide oxygen "naked" and highly reactive for O-alkylation[2].

Q4: Can I use Sodium Hydroxide (NaOH) instead of Potassium Carbonate (K₂CO₃)? A: It is highly discouraged for this specific substrate. NaOH is a strong base and, in the presence of water, can lead to the hydrolysis of the alkyl halide. Furthermore, strong bases increase the risk of E2 elimination, converting your alkyl halide into an alkene[2][3]. Anhydrous K₂CO₃ is a mild, insoluble base that maintains a low, steady-state concentration of phenoxide, minimizing side reactions[4][5].

III. Quantitative Data & Parameter Comparison

To optimize your yield, adhere to the parameter guidelines summarized in the table below. Deviating from the optimal conditions directly increases the prevalence of side reactions.

ParameterOptionImpact on Yield / SelectivityRecommendation
Alkylating Agent 1,5-dichloropentanePoor selectivity. Both halogens have equal reactivity, leading to high bis-alkylation.Avoid
1-bromo-5-chloropentaneExcellent selectivity. Bromide is a vastly superior leaving group in

pathways.
Optimal
Solvent Ethanol / WaterProtic solvents hydrogen-bond to phenoxide, reducing nucleophilicity and promoting C-alkylation.Avoid
AcetoneMild reflux (~56°C) prevents chloride displacement. Polar aprotic nature favors O-alkylation.Optimal
DMFHigh boiling point. If heated >80°C, the chloride becomes reactive, increasing bis-alkylation.Use with caution
Base NaOH / KOHStrong bases can cause E2 elimination of the alkyl halide or hydrolyze the chloride.Avoid
K₂CO₃ (Anhydrous)Mild, insoluble base that slowly generates phenoxide, keeping its steady-state concentration low.Optimal
IV. Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system: the stoichiometric ratios and temperature limits inherently restrict the reaction from proceeding beyond the mono-alkylation stage[5].

Objective: Maximize Benzene, [(5-chloropentyl)oxy]- yield (>84%) while suppressing 1,5-diphenoxypentane formation. Reagents: Phenol (1.0 eq), 1-bromo-5-chloropentane (1.5 eq), Anhydrous K₂CO₃ (2.0 eq), Dry Acetone (10 mL/mmol).

Procedure:

  • Preparation of the Base Suspension: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Phenol (1.0 eq) and Anhydrous K₂CO₃ (2.0 eq)[5].

    • Causality Note: Using anhydrous K₂CO₃ prevents water-mediated hydrolysis of the alkyl halide. The excess base ensures complete deprotonation over the course of the reaction.

  • Solvent Addition: Suspend the mixture in Dry Acetone. Stir vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.

  • Electrophile Addition: Add 1-bromo-5-chloropentane (1.5 eq) dropwise over 15 minutes[5].

    • Causality Note: Using a 0.5 eq excess of the dihalide ensures that the probability of a phenoxide ion encountering an unreacted C-Br bond is vastly higher than encountering the C-Cl bond of an already formed product, thereby establishing stoichiometric control against bis-alkylation.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 56 °C (acetone reflux) for 18-20 hours[4][5].

    • Causality Note: This specific temperature is sufficient to overcome the activation energy barrier for bromide displacement but insufficient for chloride displacement.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Wash the filter cake with additional acetone.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Remove the excess 1-bromo-5-chloropentane via vacuum distillation or purify the crude oil via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure Benzene,[(5-chloropentyl)oxy]-.

V. References[5] Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone - PrepChem.com

Sources

Troubleshooting guide for reactions involving 1-(5-chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Guide for Reactions Involving 1-(5-chloropentyloxy)benzene Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Scientists

Technical Support Center: 1-(5-chloropentyloxy)benzene

Status: Operational Current Protocol Version: 2.4 Scope: Synthesis, Nucleophilic Substitution (


), and Impurity Management

Introduction: The Reagent Profile

1-(5-chloropentyloxy)benzene (CAS: 15733-63-8) is a bifunctional building block featuring a lipophilic phenoxy group and a reactive primary alkyl chloride. It is a critical linker in medicinal chemistry, structurally analogous to intermediates used in the synthesis of antipsychotics like Brexpiprazole and Vilazodone .

While the phenoxy group is robust, the terminal alkyl chloride poses specific challenges: it is moderately reactive (less so than bromides/iodides) and prone to specific side reactions like elimination or dimerization during synthesis. This guide addresses the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Synthesis & Purity (The "Make" Phase)

Q1: I am synthesizing the reagent from phenol and 1,5-dichloropentane, but I am seeing a significant amount of a high-molecular-weight impurity. What is it, and how do I stop it?

Diagnosis: You are likely observing bis-alkylation . In the Williamson ether synthesis, the phenoxide anion is a potent nucleophile. If the concentration of 1,5-dichloropentane is too low, the initially formed 1-(5-chloropentyloxy)benzene competes with the starting dichloride for the remaining phenoxide, leading to the "dumbbell" dimer: 1,5-diphenoxypentane.

Corrective Protocol: The "Dilution & Excess" Strategy To favor mono-alkylation, you must statistically overwhelm the phenoxide with the electrophile.

  • Stoichiometry: Increase 1,5-dichloropentane to 3.0 – 4.0 equivalents relative to phenol.

  • Order of Addition: Do not mix everything at once.

    • Step A: Dissolve 1,5-dichloropentane (4.0 equiv) and

      
       (2.0 equiv) in Acetone or DMF. Heat to reflux/80°C.
      
    • Step B: Add the Phenol (1.0 equiv) solution dropwise over 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] This ensures the phenoxide always encounters a high concentration of fresh dichloride, minimizing the probability of it meeting a product molecule.

Data Table 1: Stoichiometry vs. Impurity Profile

1,5-Dichloropentane Equiv.Mono-Product Yield (%)Bis-Impurity (Dimer) (%)Purification Difficulty
1.0 (Stoichiometric)45-50%30-40%High (Chromatography req.)
2.070-75%10-15%Moderate
4.0 (Recommended) >85% <5% Low (Distillation)

Module 2: Nucleophilic Substitution (The "Use" Phase)

Q2: My substitution reaction with a secondary amine (e.g., piperazine derivative) is stalling at 50% conversion after 24 hours. The alkyl chloride seems inert. How do I drive this to completion?

Diagnosis: Alkyl chlorides are poor electrophiles compared to bromides or iodides due to the stronger C-Cl bond and poorer leaving group ability of


.

Corrective Protocol: Finkelstein Activation You must activate the carbon center in situ by converting the alkyl chloride to a transient alkyl iodide.

  • Catalyst: Add Potassium Iodide (KI) (0.1 – 0.5 equiv).

  • Solvent: Switch to Methyl Ethyl Ketone (MEK) , Acetonitrile , or DMF .

  • Mechanism: Iodide (

    
    ) is a better nucleophile than the amine and displaces the chloride to form the alkyl iodide (Ph-O-(CH2)5-I). The iodide is an excellent leaving group, which the amine then displaces rapidly.
    

Q3: I see a new impurity forming at


 (non-polar) during the reaction. NMR suggests an alkene. Why? 

Diagnosis: You are triggering E2 Elimination . Using strong, bulky bases (e.g.,


, 

) or excessive heat (>100°C) promotes dehydrohalogenation, converting your linker into 5-phenoxypent-1-ene .

Troubleshooting Workflow:

  • Check Base: Switch to a milder, inorganic base like

    
     or 
    
    
    
    . Avoid alkoxides.
  • Check Temp: Limit reaction temperature to 80°C.

  • Check Nucleophile: If the amine is sterically hindered, it acts more like a base. Ensure the amine is nucleophilic enough (unhindered).

Module 3: Visualization & Logic

Workflow 1: Optimization of Nucleophilic Substitution

This diagram outlines the decision logic for rescuing a stalled reaction.

SubstitutionLogic Start Reaction Stalled / Low Yield CheckSolvent Check Solvent Polarity Start->CheckSolvent IsPolar Is Solvent Polar Aprotic? (DMF, DMSO, MeCN) CheckSolvent->IsPolar SwitchSolvent Switch to MeCN or DMF IsPolar->SwitchSolvent No CheckCat Is KI Catalyst Present? IsPolar->CheckCat Yes SwitchSolvent->CheckCat AddKI Add 0.2 eq KI (Finkelstein Activation) CheckCat->AddKI No CheckTemp Check Temperature CheckCat->CheckTemp Yes AddKI->CheckTemp IncreaseTemp Increase to 80°C CheckTemp->IncreaseTemp < 60°C CheckBase Check Base Strength CheckTemp->CheckBase > 60°C IncreaseTemp->CheckBase Elimination Elimination Observed? (Alkene formed) CheckBase->Elimination MilderBase Switch to K2CO3 Lower Temp Elimination->MilderBase Yes Success Reaction Complete Elimination->Success No

Caption: Decision matrix for optimizing alkylation yields. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Experimental Protocol: Standardized Amination

Objective: Synthesis of N-alkylated piperazine derivative using 1-(5-chloropentyloxy)benzene.

Reagents:

  • 1-(5-chloropentyloxy)benzene (1.0 equiv)

  • Amine substrate (1.1 equiv)[2]

  • 
     (anhydrous, 2.0 equiv)
    
  • KI (0.2 equiv)

  • Acetonitrile (0.2 M concentration)

Procedure:

  • Charge: To a dry reaction vial, add the amine,

    
    , and KI.
    
  • Solvate: Add Acetonitrile and stir for 5 minutes to create a suspension.

  • Addition: Add 1-(5-chloropentyloxy)benzene via syringe.

  • Reaction: Heat to reflux (80–82°C) for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS. If <50% conversion at 4h, add an additional 0.1 eq KI.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[7]

  • Purification: Partition between EtOAc and Water. Dry organic layer (

    
    ).[8] Purify via flash chromatography (DCM/MeOH gradient).
    

References

  • Otsuka Pharmaceutical Co., Ltd. (2015). Process for the preparation of Brexpiprazole. U.S. Patent 9,206,169. Link

    • Context: Describes the alkylation of piperazine derivatives using chlorobutoxy linkers, establishing the baseline conditions for phenoxyalkyl chloride substitutions.
  • BenchChem. (2025).[7][9] Application Notes and Protocols for the Synthesis of Vilazodone. Link (Verified via search)

    • Context: Provides protocols for handling chloroalkyl linkers in drug synthesis, specifically highlighting the use of KI and base choice.
  • Indian Academy of Sciences. (2018). Delineating an alternate convergent synthesis of brexpiprazole. Journal of Chemical Sciences. Link[10]

    • Context: Details the nucleophilic substitution kinetics and purification strategies for similar ether-linked alkyl chlorides.
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Benzene, (5-chloropentyl)-. Link

    • Context: Physical property data and safety classification for chloropentyl benzene deriv

Sources

Stability issues of Benzene, [(5-chloropentyl)oxy]- under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzene, [(5-chloropentyl)oxy]- Product Code: CAS 15233-31-5 Common Name: 5-Chloropentyl phenyl ether Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center for Benzene, [(5-chloropentyl)oxy]-. This guide addresses stability and reactivity issues frequently encountered during synthesis and storage. This molecule functions as a bifunctional linker , containing two distinct reactive centers with opposing stability profiles:

  • Aryl Alkyl Ether: Stable to base/oxidation, sensitive to strong Lewis/Brønsted acids.

  • Primary Alkyl Chloride: Stable to acid, highly sensitive to basic nucleophiles (

    
    ) and elimination (
    
    
    
    ).

Module 1: Stability Under Acidic Conditions

User Issue: "I am detecting phenol and 1,5-dichloropentane in my reaction mixture."

Diagnosis: Acid-Mediated Ether Cleavage.[1] While aryl alkyl ethers are generally robust, they are not inert. If you are using strong mineral acids (HBr, HI) or Lewis acids (


, 

) to deprotect other groups on your scaffold, you risk cleaving the ether linkage of this linker.

The Mechanism (Causality): The ether oxygen acts as a Lewis base. In the presence of a strong acid (HX), the oxygen is protonated, converting the phenoxy group into a neutral phenol (a good leaving group).[2] A halide nucleophile (


) then attacks the alkyl chain via an 

mechanism, cleaving the C-O bond.[1]

Visualizing the Failure Mode:

AcidCleavage Substrate 5-Chloropentyl phenyl ether (Ph-O-R-Cl) Protonated Oxonium Intermediate (Ph-OH(+)-R-Cl) Substrate->Protonated + H+ (Strong Acid) Transition SN2 Transition State (X...R...OHPh) Protonated->Transition + X- (Nucleophile) Products Phenol + 1,5-Dichloropentane Transition->Products Cleavage

Figure 1: Mechanism of acid-mediated ether cleavage leading to linker degradation.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Acid Choice Avoid HBr, HI,

. Use HCl or

only if dilute (<2M) and cold.

and

are poorer nucleophiles than

, reducing cleavage rates [1].
Temperature Maintain < 0°C during quench/acid exposure.

cleavage has a high activation energy; heat accelerates degradation exponentially.
Scavengers Add water or alcohol immediately.Competes with the ether oxygen for protons, shifting equilibrium away from the oxonium intermediate.

Module 2: Stability Under Basic Conditions

User Issue: "My product yield is low, and I see a hydroxyl impurity or an alkene."

Diagnosis: Nucleophilic Substitution (


) or Elimination (

). The primary alkyl chloride at the terminal position is a "sitting duck" for nucleophiles. This is the most common instability mode for this molecule.

The Mechanism (Causality):

  • Hydrolysis (

    
    ):  In the presence of aqueous bases (NaOH, KOH, 
    
    
    
    in wet solvents), the hydroxide ion attacks the carbon bearing the chlorine, displacing it to form the alcohol (Benzene, [(5-hydroxypentyl)oxy]-).
  • Elimination (

    
    ):  If you use a strong, bulky base (e.g., 
    
    
    
    ) or high heat, the base abstracts a proton from the
    
    
    -carbon, expelling chloride to form the alkene (vinyl ether derivative).

Visualizing the Competition:

BaseReactivity cluster_SN2 Path A: Nucleophilic Substitution (SN2) cluster_E2 Path B: Elimination (E2) Start Benzene, [(5-chloropentyl)oxy]- (Target Molecule) ConditionA Cond: NaOH/KOH, Polar Protic Solvent Start->ConditionA ConditionB Cond: KOtBu, Heat, Bulky Base Start->ConditionB ProductA Impurity A: Alcohol (Ph-O-(CH2)5-OH) ConditionA->ProductA Cl- displacement ProductB Impurity B: Alkene (Ph-O-(CH2)3-CH=CH2) ConditionB->ProductB -HCl

Figure 2: Competitive degradation pathways under basic conditions.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Choice Use weak, non-nucleophilic bases (

, DIPEA) if possible.
Minimizes

attack on the alkyl chloride.
Solvent Avoid polar aprotic solvents (DMF, DMSO) with strong bases.These solvents "naked" the anion, increasing nucleophilicity and accelerating chloride displacement [2].
Water Control Use anhydrous solvents.Water acts as a nucleophile (

) to form the alcohol impurity, especially at pH > 8.

Module 3: Storage & Handling FAQ

Q: Can I store this compound in DMSO stock solutions? A: Caution. While generally stable, DMSO is hygroscopic. Over months, absorbed water combined with trace acidity/basicity can hydrolyze the alkyl chloride.

  • Recommendation: Store as a solid at -20°C. If in solution, use anhydrous Acetonitrile (MeCN).

Q: I see a "dimer" peak in my LC-MS (Mass ~340). What is it? A: This is likely 1,5-diphenoxypentane .

  • Origin: This is a synthesis byproduct, not a degradation product. It forms during the initial synthesis if the 1,5-dichloropentane (or bromochloroalkane) reacts with two phenol molecules instead of one.

  • Removal: It is very lipophilic. Use hexanes/ethyl acetate chromatography to separate it from your mono-chloride product.

Summary of Stability Logic

Use this flowchart to determine the safety of your reaction conditions.

Flowchart Start Proposed Reaction Condition Q1 Is the pH < 1? Start->Q1 Q2 Is the acid HI, HBr, or BBr3? Q1->Q2 Yes Q3 Is the pH > 10? Q1->Q3 No Safe SAFE (Kinetic Stability) Q2->Safe No (e.g., dilute HCl) Risk1 HIGH RISK: Ether Cleavage Q2->Risk1 Yes Q4 Is the base nucleophilic? (OH-, OMe-, NH2-) Q3->Q4 Yes Q3->Safe No Q4->Safe No (e.g., tBuOK cold, DIPEA) Risk2 HIGH RISK: Chloride Displacement Q4->Risk2 Yes

Figure 3: Decision tree for assessing reaction compatibility.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Section 10-15: Hydrolysis of Alkyl Halides).

  • PubChem Database. (2024). Compound Summary: Benzene, [(5-chloropentyl)oxy]- (CAS 15233-31-5). National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. (2024). Benzene, (5-chloropentyl)-.[3][4][5] Standard Reference Data. [Link][4]

Sources

Technical Support Center: 1-(5-Chloropentyloxy)benzene (CAS: 71933-92-1)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind the handling, storage, and experimental behavior of 1-(5-chloropentyloxy)benzene (also known as 5-chloropentyl phenyl ether). This compound is a highly versatile bifunctional intermediate widely used in drug development and materials science for appending phenoxypentyl chains to nucleophilic scaffolds.

Physicochemical Profile & Storage Causality

To safely handle and store this compound, one must first understand its inherent chemical logic. The molecule consists of a stable, lipophilic phenyl ether moiety attached to a flexible, electrophilic 5-carbon alkyl chloride chain.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Experimental Implication
Chemical Formula C₁₁H₁₅ClOHighly lipophilic; prone to forming emulsions during aqueous workups.
Molecular Weight 198.69 g/mol Requires precise stoichiometric calculation during micro-scale synthesis.
Appearance Colorless to pale yellow liquidA shift to dark yellow/brown indicates photolytic degradation or acid-catalyzed polymerization.
Solubility Soluble in DCM, DMF, AcetoneInsoluble in water. Requires polar aprotic solvents for efficient SN2 reactions.
Reactivity Profile Electrophile (Alkyl Chloride)The primary chloride is a moderate leaving group, often requiring catalytic activation[1].
Storage Protocols & Causality
  • Condition: Store at 2–8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen).

  • The Causality: Halogenated aliphatics are susceptible to slow, UV-induced radical degradation, which generates trace amounts of hydrochloric acid (HCl). While the ether linkage is generally stable to mild conditions, accumulated acid in a confined space can initiate autocatalytic degradation. Keeping the compound cold and in the dark suppresses radical initiation, preserving the integrity of the carbon-chlorine bond.

Troubleshooting & FAQs

The following questions address the most common roadblocks researchers encounter when utilizing 1-(5-chloropentyloxy)benzene in synthetic workflows.

Q1: My nucleophilic substitution (SN2) reaction using this compound is proceeding very slowly, resulting in low yields. How can I accelerate it without using harsh conditions? Scientist's Insight: Alkyl chlorides possess a relatively high bond dissociation energy compared to bromides or iodides, making chloride a poorer leaving group. Raising the temperature excessively will only lead to unwanted elimination side-reactions (E2). Solution: Implement the Finkelstein reaction [1][2]. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) in a polar aprotic solvent like acetone, you facilitate an in situ halogen exchange. This converts the sluggish alkyl chloride into a highly reactive 1-(5-iodopentyloxy)benzene intermediate, significantly accelerating the subsequent nucleophilic attack[1][2].

Q2: During an acidic workup to remove unreacted amines, my product yield dropped, and I noticed a new, highly polar spot on my TLC plate. What happened? Scientist's Insight: You have inadvertently triggered an acidic ether cleavage. Ethers undergo very few reactions, but they are notoriously susceptible to cleavage by strong acids (particularly HBr and HI)[3][4]. Solution: Strong acids protonate the ether oxygen, creating a leaving group that is subsequently attacked by the halide nucleophile, splitting your molecule into phenol and a 1,5-dihalopentane[3][4]. To prevent this, avoid using HBr or HI during workups. If an acidic wash is necessary, use dilute HCl or citric acid. HCl is a much weaker nucleophile and does not readily cleave ethers under ambient workup conditions[3].

Q3: I am experiencing persistent, unbreakable emulsions during the aqueous extraction phase. How can I resolve this? Scientist's Insight: The C₁₁ lipophilic tail of 1-(5-chloropentyloxy)benzene reduces the surface tension between the organic and aqueous layers, especially if basic amines or unreacted starting materials are present, acting as mild surfactants. Solution: Saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compounds in water (the "salting-out" effect) and forcing a rapid phase separation.

Self-Validating Experimental Protocol: Finkelstein-Assisted Alkylation

To ensure high-yield alkylations, follow this self-validating workflow. Every step contains a physical indicator to confirm the reaction's progress.

Step 1: Reagent Preparation

  • Dissolve 1.2 equivalents of anhydrous Sodium Iodide (NaI) in dry Acetone (10 mL per gram of starting material).

  • Validation Checkpoint: The solution must be completely clear. NaI is highly soluble in acetone; any cloudiness indicates moisture contamination.

Step 2: In Situ Halogen Exchange

  • Add 1.0 equivalent of 1-(5-chloropentyloxy)benzene to the stirring solution. Heat to a gentle reflux (56°C).

  • Validation Checkpoint: Within 15–30 minutes, a fine white precipitate will form[1]. This is Sodium Chloride (NaCl). Because NaCl is insoluble in acetone, its precipitation drives the equilibrium forward via Le Chatelier's principle, confirming the successful generation of the iodo-intermediate[1][2].

Step 3: Nucleophilic Addition

  • Cool the reaction to room temperature and add 1.0 equivalent of your nucleophile (e.g., a primary amine) and 1.5 equivalents of a non-nucleophilic base (like DIPEA) to scavenge the generated acid.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) under UV light (254 nm). The starting material (which is UV active due to the phenyl ring) will deplete, replaced by a new, lower-Rf product spot.

Step 4: Workup

  • Filter the reaction mixture to remove the NaCl precipitate. Concentrate the filtrate, dissolve in Dichloromethane (DCM), and wash with water.

Workflow Visualization

Below is the logical pathway of the Finkelstein-assisted alkylation, mapping the chemical causality and potential hazards.

G A 1-(5-chloropentyloxy)benzene (Starting Material) B NaI in Acetone (Finkelstein Exchange) A->B Step 1 G Avoid Strong Acids (HBr/HI) (Prevents Ether Cleavage) A->G Hazard Warning C 1-(5-iodopentyloxy)benzene (Reactive Intermediate) B->C SN2 Exchange D NaCl Precipitate (Drives Equilibrium) B->D Visual Validation E Nucleophile Addition (e.g., R-NH2, R-SH) C->E Step 2 F Target Alkylated Product (High Yield) E->F SN2 Alkylation

Workflow diagram illustrating the Finkelstein-assisted alkylation of 1-(5-chloropentyloxy)benzene.

References

  • Finkelstein reaction - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Finkelstein Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry. OpenStax. Available at:[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. LibreTexts. Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Optimization and Troubleshooting of Williamson Ether Synthesis for 5-Chloropentyl Phenyl Ether

Executive Summary

This technical guide addresses the scale-up challenges associated with synthesizing 1-(5-chloropentyloxy)benzene (also known as 5-chloropentyl phenyl ether). This molecule is a critical intermediate in the synthesis of long-acting


-adrenergic agonists (LABAs), such as Salmeterol and Vilanterol derivatives.

The industry-standard route utilizes a Williamson Ether Synthesis between phenol and 1-bromo-5-chloropentane. While conceptually simple, scaling this reaction introduces specific engineering challenges regarding chemoselectivity (Br vs. Cl displacement), heterogeneous mixing (solid-liquid mass transfer), and thermal management .

Module 1: Critical Reaction Parameters (CRP)

Q: Why is my reaction stalling at ~80% conversion despite refluxing for 24 hours?

A: In heterogeneous Williamson syntheses using carbonate bases, stalling is typically caused by two factors: particle size limitations or trace water contamination .

  • The "Coating" Effect: If you are using granular Potassium Carbonate (

    
    ), the surface becomes coated with Potassium Bromide (
    
    
    
    ) byproduct, inhibiting further reaction.
    • Solution: Switch to powdered, anhydrous

      
       (325 mesh). High-shear agitation is required to maintain suspension.
      
  • Solvation Shells: Trace water solvates the phenoxide anion, drastically reducing its nucleophilicity.

    • Solution: Ensure solvents (Acetone, MEK, or Acetonitrile) are dried to

      
       water.
      
Q: How do I ensure Chemoselectivity? I am seeing formation of the "Dimer" impurity.

A: The "Dimer" (1,5-diphenoxypentane) forms when the phenoxide attacks the chlorine atom of your product after the bromine has been displaced.

  • Mechanism:

    • Fast:

      
      
      
    • Slow (Side Reaction):

      
      
      

Protocol for Selectivity: To minimize the secondary reaction (


), you must statistically favor the collision of phenoxide with the bromo-alkyl species.
  • Stoichiometry: Use a 1.2 to 1.5 molar equivalent of 1-bromo-5-chloropentane relative to phenol.

  • Leaving Group Differential: The reaction relies on Br being a better leaving group (

    
     faster) than Cl. Do not  add Iodide catalysts (Finkelstein conditions) indiscriminately, as this can activate the terminal Chlorine, narrowing the reactivity gap and promoting dimer formation.
    

Module 2: Process Engineering & Safety

Q: What is the safest solvent system for multi-kilogram scale-up?

A: While DMF and DMSO offer fast rates, they pose severe work-up challenges (high boiling points, water miscibility) and thermal runaway risks.

Recommended Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile.

ParameterAcetoneMEK (2-Butanone)DMFRecommendation
Boiling Point



MEK allows higher temp (faster rate) than acetone without the removal difficulty of DMF.
Work-up Easy (Distills off)Easy (Phase splits with water)Difficult (Requires extensive washing)MEK supports aqueous washes to remove salts/phenol.
Safety FlammableFlammableThermal Runaway RiskMEK is standard for intermediate scale.
Q: How do I control the exotherm during base addition?

A: The deprotonation of phenol is exothermic.

  • Safety Protocol: Do not add solid base to a hot phenol solution.

  • Process:

    • Charge Solvent and Phenol.

    • Start agitation.

    • Add

      
       in portions at ambient temperature .
      
    • Stir for 30 minutes to allow initial deprotonation (formation of phenoxide slurry).

    • Add 1-bromo-5-chloropentane.

    • Ramp heating slowly to reflux. This ensures the reaction rate is controlled by temperature, not by mixing speed.

Module 3: Visualization of Reaction Logic

The following diagram illustrates the competitive pathways and the critical control points to prevent impurity formation.

ReactionPathways cluster_controls Control Strategy Phenol Phenol (Starting Material) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Base (K2CO3) - H+ AlkylHalide 1-bromo-5-chloropentane (Electrophile) Target TARGET PRODUCT 1-(5-chloropentyloxy)benzene AlkylHalide->Target + Phenoxide Impurity_Elim IMPURITY: Alkene 5-chloropent-1-ene AlkylHalide->Impurity_Elim Path C Base-catalyzed Elimination (High Temp) Phenoxide->Target Path A (Major) Attacks C-Br Fast SN2 Impurity_Dimer IMPURITY: Dimer 1,5-bis(phenoxy)pentane Phenoxide->Impurity_Dimer Path B (Minor) Attacks C-Cl of Target Slow SN2 Control1 Use Excess Alkyl Halide (Suppresses Path B) Control2 Limit Temp < 85°C (Suppresses Path C)

Caption: Kinetic pathways in the synthesis of 1-(5-chloropentyloxy)benzene. Path A is the desired route. Path B is suppressed by excess alkyl halide. Path C is suppressed by temperature control.

Module 4: Downstream Processing (Purification)

Q: How do I remove the excess 1-bromo-5-chloropentane and unreacted phenol?

A: Since the product is a high-boiling liquid, crystallization is rarely effective. Vacuum distillation is the standard purification method, but a chemical wash is required first.

Step-by-Step Work-up Protocol:

  • Filtration: Filter the reaction mixture while warm to remove solid salts (

    
    , Excess 
    
    
    
    ).
  • Concentration: Strip the reaction solvent (MEK/Acetone) via rotary evaporation.

  • Caustic Wash (Critical for Phenol Removal):

    • Dissolve the residue in a non-polar solvent (e.g., Toluene or Ethyl Acetate).

    • Wash twice with 10% NaOH (aq) . This converts unreacted phenol into sodium phenoxide, which partitions into the water layer.

    • Warning: Do not use highly concentrated NaOH or prolonged contact times, as this may slowly hydrolyze the terminal alkyl chloride.

  • Distillation:

    • The crude oil will contain the Product and excess 1-bromo-5-chloropentane.

    • 1-bromo-5-chloropentane BP:

      
       (atm) / 
      
      
      
      (at 10 mmHg).
    • Product BP: Significantly higher (

      
       at 1 mmHg).
      
    • Perform a fractional vacuum distillation. The alkyl halide will distill over as the "forerun." Collect the main fraction under high vacuum.

Module 5: Troubleshooting Guide (Quick Reference)

SymptomProbable CauseCorrective Action
Low Conversion (<50%) "Wet" solvent or old base.Karl-Fischer titrate solvent. Use fresh, milled

. Add 5 mol% KI catalyst (cautiously).
High "Dimer" Content Alkyl halide deficiency.Ensure 1.25 eq of alkyl halide is used. Do not run to 100% halide consumption.
Product is Dark/Tarry Oxidation of phenol/Thermal decomposition.Sparge reactor with Nitrogen (

) during reaction. Reduce jacket temperature.
Emulsion during workup Density of organic/aqueous phases is too close.Add brine (NaCl) to the aqueous layer to increase density difference.

References

  • Williamson Ether Synthesis Mechanism & Selectivity

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5][6][7]

    • URL:[Link]

  • Synthesis of 1-bromo-5-chloropentane & Derivatives Source: GuideChem. "What is 1-Bromo-5-chloropentane and how is it synthesized?"
  • Scale-Up Considerations for Alkyl

    • Source: BenchChem. "1-Bromononane as an Alkylating Agent for Phenols - Application Notes."[4] (Analogous long-chain alkylation protocol).

  • Physical Properties of Chloropentyl Ethers

    • Source: NIST Chemistry WebBook.[8] "Benzene, (5-chloropentyl)-" (Structural analog data for physical property estimation).

    • URL:[Link]

Sources

Validation & Comparative

Analytical Methods for the Characterization of Benzene, [(5-chloropentyl)oxy]-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, [(5-chloropentyl)oxy]- (commonly known as 1-chloro-5-phenoxypentane) is a bifunctional haloalkyl ether widely utilized as a highly reactive intermediate in medicinal chemistry, agrochemical synthesis, and materials science. Because the molecule contains both an electron-rich aromatic ether linkage and a terminal alkyl chloride moiety, rigorous analytical characterization is critical.

This guide objectively compares the efficacy, precision, and application of primary analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Fourier Transform Infrared Spectroscopy (FTIR)—to establish a self-validating framework for assessing the purity and structural integrity of this compound.

Comparative Analysis of Analytical Modalities

To achieve comprehensive characterization, researchers must select techniques based on the physicochemical properties of the haloalkyl ether.

  • Gas Chromatography-Mass Spectrometry (GC-MS) (The Standard for Purity & Mass): Because Benzene,[(5-chloropentyl)oxy]- is highly lipophilic and volatile, GC-MS is the superior technique for purity profiling compared to LC-MS. Electron Ionization (EI) provides highly predictable fragmentation patterns for haloalkyl ethers, such as

    
    -cleavage, loss of the chloroalkyl chain, and the distinct 
    
    
    
    and
    
    
    isotopic cluster that confirms the presence of a single chlorine atom[1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (The Standard for Structure): While GC-MS confirms molecular weight, 1H and 13C NMR are mandatory for 3D structural elucidation. NMR unambiguously maps the carbon backbone, differentiating the oxygen-bound methylene group from the chlorine-bound methylene group, ensuring no structural isomerization occurred during synthesis[2],[3].

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is secondary to GC for the main assay of this volatile ether. However, it serves as a critical orthogonal method for quantifying non-volatile, high-molecular-weight impurities (e.g., unreacted phenol or bis-alkylated dimers) that might not elute from a GC column[4].

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides rapid functional group screening. It is highly effective for confirming the presence of the

    
     ether stretch (typically around 1240 
    
    
    
    ) and the aliphatic
    
    
    stretch (around 650–750
    
    
    ).

Quantitative Method Comparison

The following table summarizes the performance metrics of each analytical alternative when applied to Benzene,[(5-chloropentyl)oxy]-.

Analytical MethodPrimary ApplicationLimit of Detection (LOD)Resolution / SpecificityAnalysis TimeCost / Throughput
GC-MS (EI) Volatile purity, MW confirmation~0.05 - 0.1 µg/mLHigh: Baseline separation of volatile isomers.15–20 minsModerate / High
1H / 13C NMR Exact structural elucidation~1–5 mg (Total mass)Ultimate: Pinpoints exact atomic connectivity.5–10 minsHigh / Low
HPLC-UV Non-volatile impurity tracking~0.5 - 1.0 µg/mLModerate: Depends on chromophore presence.10–25 minsModerate / High
FTIR Rapid functional group ID> 1% (Bulk sample)Low: Broad overlapping vibrational bands.< 2 minsLow / Very High

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to design protocols where the data output inherently validates the experimental setup.

Protocol A: GC-MS Purity and Fragmentation Analysis
  • Causality of Design: A DB-5MS (5% phenyl / 95% dimethylpolysiloxane) capillary column is selected because its low polarity perfectly matches the lipophilic nature of the haloalkyl ether. This prevents peak tailing and ensures sharp resolution from potential phenolic starting materials[5].

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade hexane or dichloromethane.

    • Injection: Inject 1.0 µL using a split ratio of 50:1 to prevent column overload and maintain sharp peak symmetry.

    • Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins. Helium carrier gas flow at 1.0 mL/min.

    • Ionization: Utilize Electron Ionization (EI) at 70 eV. Set the mass analyzer scan range from m/z 40 to 300.

  • Self-Validation Check: The protocol is validated if the mass spectrum displays a molecular ion peak (

    
    ) at m/z 198 and an 
    
    
    
    peak at m/z 200 in a strict 3:1 relative abundance ratio. This isotopic signature mathematically proves the presence of exactly one chlorine atom, validating both the compound and the detector's calibration[1].
Protocol B: 1H and 13C NMR Structural Elucidation
  • Causality of Design: Deuterated chloroform (

    
    ) is chosen as the solvent due to its excellent solubilizing power for non-polar ethers and its lack of interfering solvent peaks in the critical aliphatic region (1.0–5.0 ppm)[3].
    
  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of Benzene, [(5-chloropentyl)oxy]- in 0.6 mL of

      
       containing 0.03% v/v TMS as an internal reference.
      
    • Acquisition (1H-NMR): Acquire data at 400 MHz using a standard single-pulse sequence (16 scans, 2-second relaxation delay).

    • Acquisition (13C-NMR): Acquire data at 100 MHz with proton decoupling (256 scans, 2-second relaxation delay).

  • Self-Validation Check: The structure is internally validated without external standards by integrating the 1H-NMR peaks. The integral ratio of the aromatic protons (~6.8–7.3 ppm) to the distinct methylene triplets (the

    
     near 4.0 ppm and the 
    
    
    
    near 3.5 ppm) must perfectly match the theoretical 5:2:2 ratio[2].

Analytical Workflow Visualization

The following diagram illustrates the integrated multimodal workflow required to fully certify a batch of Benzene, [(5-chloropentyl)oxy]-.

AnalyticalWorkflow Start Benzene,[(5-chloropentyl)oxy]- (CAS: 1743-05-1) GCMS GC-MS (EI) Purity & Volatile Profiling Start->GCMS NMR 1H & 13C NMR Structural Elucidation Start->NMR HPLC HPLC-UV Non-Volatile Impurities Start->HPLC FTIR FTIR Spectroscopy Functional Group Screening Start->FTIR DataIntegration Data Integration & Batch Certification GCMS->DataIntegration m/z 198 (M+) Isotopic 3:1 Ratio NMR->DataIntegration 5:2:2 Proton Ratio Ether/Halide Shifts HPLC->DataIntegration >99% Area (Chromatographic Purity) FTIR->DataIntegration C-O-C & C-Cl Vibrational Bands

Analytical workflow for the structural validation of Benzene, [(5-chloropentyl)oxy]-.

References

Sources

Technical Guide: Purity Assessment of 1-(5-chloropentyloxy)benzene via HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-chloropentyloxy)benzene (CAS: 15733-63-8) serves as a critical lipophilic intermediate in the synthesis of long-acting beta2-agonists (e.g., Vilanterol) and other phenoxyalkyl derivatives.[1] Its purity assessment presents a unique analytical challenge: the molecule is non-polar and thermally stable enough for GC, yet its synthesis often retains polar precursors (phenol) and generates high-molecular-weight dimers that require high-performance liquid chromatography (HPLC) for accurate quantitation.[1]

This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC-UV) versus Gas Chromatography-Mass Spectrometry (GC-MS) .[1] While HPLC-UV is established as the "Gold Standard" for routine quantitative purity (Assay), GC-MS provides indispensable orthogonality for structural confirmation and the detection of volatile alkyl halide impurities.[1]

The Analytical Challenge: Impurity Profiling

To design a robust method, one must first understand the synthesis-derived impurities. The standard synthesis involves a Williamson etherification between phenol and 1-bromo-5-chloropentane (or 1,5-dichloropentane).[1]

Impurity TypeSpecific CompoundAnalytical RiskPreferred Method
Starting Material PhenolCo-elution (polar)HPLC (Early eluting)
Reagent 1,5-DichloropentaneLow UV responseGC-MS (High sensitivity)
Side Product 1,5-Diphenoxypentane (Dimer)Highly lipophilicHPLC (Late eluting)
Degradant 5-Phenoxypentanol (Hydrolysis)Similar polarity to targetHPLC or GC-MS

Technique 1: HPLC-UV (The Quantitative Workhorse)[1]

Methodological Rationale

For purity assessment (Area %), HPLC with UV detection is the preferred routine method. 1-(5-chloropentyloxy)benzene possesses a chromophore (phenoxy group) that absorbs strongly in the UV region (210–275 nm).[1]

Why Reverse Phase (RP-HPLC)? The target molecule is significantly lipophilic (LogP ≈ 3.5).[1] A C18 stationary phase provides the necessary hydrophobic interaction to retain the main peak while allowing polar impurities (phenol) to elute at the solvent front.

Critical Parameter: Mobile Phase Selection Acetonitrile (ACN) is superior to Methanol (MeOH) for this application. ACN has a lower UV cutoff (190 nm vs. 205 nm for MeOH), allowing for detection at 210 nm where the alkyl-chloride moiety contributes slightly to absorption, enhancing sensitivity.[1] Furthermore, ACN's lower viscosity reduces backpressure, allowing for higher flow rates on standard 5µm columns.

Optimized HPLC Protocol
  • Column: C18 (L1), 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0–2 min: 40% B (Isocratic hold for Phenol elution).

    • 2–15 min: 40% → 90% B (Linear ramp).

    • 15–20 min: 90% B (Wash for Dimer).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 220 nm (Primary), 270 nm (Secondary for Phenol specificity).

  • Column Temp: 30°C.

Technique 2: GC-MS (The Structural Validator)[1]

Methodological Rationale

GC-MS is the orthogonal technique required for specificity .[1] It confirms the presence of the chlorine atom via its distinct isotopic signature (


 ratio of 3:1) and detects volatile alkyl halides (like 1,5-dichloropentane) that lack the chromophores necessary for UV detection.

Fragmentation Logic (EI Source, 70eV):

  • Molecular Ion (M+): Observed at m/z 198 and 200. The 3:1 intensity ratio is the definitive identification of the monochlorinated species.

  • Tropylium Ion: A strong peak at m/z 91 or m/z 77 (phenyl) is characteristic of the aromatic ring.

  • McLafferty Rearrangement: Ether linkages often undergo

    
    -cleavage.[1] The loss of the alkyl-chloride chain typically yields a phenol radical cation at m/z 94.
    
Optimized GC-MS Protocol
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm, 0.25 µm film.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Traps volatiles.

    • Ramp: 20°C/min to 280°C.[1]

    • Final: 280°C (Hold 5 min).

  • MS Source: 230°C, Scan range 35–350 m/z.

Comparative Analysis & Decision Matrix

The following table contrasts the performance of both methods specifically for 1-(5-chloropentyloxy)benzene.

FeatureHPLC-UVGC-MS
Primary Utility Quantitative Purity (Assay)Identification & Volatile Impurities
Linearity (R²) > 0.999 (High precision)> 0.99 (Variable ionization)
LOD/Sensitivity High for Aromatics (Phenol)High for Halides (Alkyl chlorides)
Selectivity Separates Dimers/OligomersSeparates Volatile Reagents
Limitations Cannot detect 1,5-dichloropentane (No UV)Thermal degradation of high MW impurities
Throughput 20-25 mins/sample15-20 mins/sample
Experimental Data Summary (Representative)
  • HPLC Retention: Phenol (2.5 min) < Target (11.2 min) < Dimer (16.5 min).

  • GC Retention: Dichloropentane (4.1 min) < Phenol (5.8 min) < Target (12.4 min).

  • Recovery: HPLC extraction recovery from reaction mixture is typically 98-102% using ACN extraction.[1]

Visual Workflows

Diagram 1: Dual-Stream Analytical Workflow

This diagram illustrates the decision process for selecting the correct method based on the specific analytical requirement (Quantitation vs. ID).

AnalyticalWorkflow Start Sample: 1-(5-chloropentyloxy)benzene Check Define Analytical Goal Start->Check Quant Goal: Purity Assay & Non-Volatile Impurities Check->Quant Routine QC Qual Goal: Structure ID & Volatile Reagents Check->Qual R&D / Validation HPLC Method: RP-HPLC (C18) Detection: UV 220nm Quant->HPLC Result1 Output: Area % Purity Quantitation of Dimer HPLC->Result1 GCMS Method: GC-MS (DB-5ms) Source: EI 70eV Qual->GCMS Result2 Output: Mass Spectrum Isotope Ratio (Cl) GCMS->Result2

Caption: Dual-stream workflow separating quantitative purity checks (HPLC) from structural validation (GC-MS).

Diagram 2: Impurity Fate Mapping

This diagram tracks where specific synthesis impurities are detected, highlighting the necessity of using both methods for a complete profile.

ImpurityFate Imp1 Phenol (Polar) HPLC HPLC-UV (C18 Column) Imp1->HPLC Imp2 1,5-Dichloropentane (Volatile/No UV) Imp2->HPLC GC GC-MS (Thermal) Imp2->GC Imp3 Dimer (High MW/Lipophilic) Imp3->HPLC Imp3->GC Det1 Detected (Fronting Peak) HPLC->Det1 Good Separation Det2 Detected (Late Eluting) HPLC->Det2 Quantifiable Miss1 Not Detected (Lack of Chromophore) HPLC->Miss1 Invisible to UV Det3 Detected (Solvent peak) GC->Det3 High Sensitivity Miss2 Not Eluted/Degraded (Low Volatility) GC->Miss2 Thermal Issue

Caption: Fate mapping showing that neither method alone detects all critical synthesis impurities.

References

  • International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzene, (5-chloropentyl)- Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Phenomenex. (2023).[5] HPLC Method Development Guide: Reversed Phase Selectivity. [Link]

  • PubChem. (2025).[6] Compound Summary: Benzene, (5-chloropentyl)-.[1][6][7] National Library of Medicine. [Link]

Sources

Validation of the synthetic route to Benzene, [(5-chloropentyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

Benzene, [(5-chloropentyl)oxy]- (also known as 5-chloropentyl phenyl ether or 5-phenoxypentyl chloride) is a critical bifunctional building block in medicinal chemistry.[1] It serves as a robust "linker" moiety, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and hydrophobic tagging strategies where a precise 5-carbon spacer is required between an E3 ligase ligand and a target protein ligand.

The synthesis of this ether appears deceptively simple but is prone to specific impurity profiles that can derail downstream biological assays. The core challenge lies in chemoselectivity : ensuring mono-alkylation of phenol without generating the symmetric 1,5-diphenoxypentane dimer, while preserving the terminal alkyl chloride for subsequent functionalization.

This guide validates the Selective Alkylation Route (Method A) as the industry standard, contrasting it with the Symmetric Dihalide Route (Method B) and the Mitsunobu Route (Method C) .

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the three primary synthetic strategies.

FeatureMethod A: Selective Alkylation (Recommended) Method B: Symmetric Dihalide Method C: Mitsunobu Coupling
Reagents Phenol + 1-Bromo-5-chloropentane Phenol + 1,5-Dichloropentane Phenol + 5-Chloro-1-pentanol
Mechanism SN2 (Chemoselective at C-Br)SN2 (Statistical)SN2 (Redox Condensation)
Selectivity High (>95%).[1] Br is ~100x more reactive than Cl.[1]Low . Requires large excess (3-5 equiv) to prevent dimerization.High . OH activated selectively.[1]
Yield 85 – 92% 40 – 60% (based on phenol)70 – 85%
Atom Economy High.[1]Low (Large excess of dihalide waste).[1]Very Low (Generates Ph3PO and Hydrazine byproduct).[1]
Scalability Excellent (Kg scale feasible).[1]Moderate (Recycling excess dihalide required).[1]Poor (Reagents expensive, difficult purification).[1]
Key Risk Purity of alkylating agent (must contain <0.5% 1,5-dichloropentane).[1]Formation of 1,5-diphenoxypentane (dimer) impurity.[1]Removal of Triphenylphosphine oxide (TPPO).[1]

Deep Dive: Method A (The "Gold Standard" Protocol)[1]

Mechanistic Rationale

The success of Method A relies on the nucleofugality difference between bromide and chloride. In a polar aprotic solvent (e.g., Acetone, DMF), the phenoxide anion attacks the carbon bearing the bromine atom significantly faster than the carbon bearing the chlorine. This kinetic differentiation allows for the isolation of the mono-substituted chloride product without significant dimerization.

Critical Quality Attribute (CQA): The 1-bromo-5-chloropentane reagent must be validated by GC to contain <0.5% 1,5-dichloropentane . Presence of the dichloro- impurity leads to slower reaction rates and forces the use of harsher conditions, which promotes side reactions.

Reaction Pathway Diagram[1]

ReactionPathway Phenol Phenol (Nucleophile) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TS Transition State (Attack at C-Br) Phenoxide->TS SN2 Attack Reagent 1-Bromo-5-chloropentane (Electrophile) Reagent->TS Br leaves fast Product Benzene, [(5-chloropentyl)oxy]- (Target) TS->Product Major Pathway (k_Br >> k_Cl) SideProduct Impurity: 1,5-Diphenoxypentane Product->SideProduct Slow 2nd Alkylation (Avoided by stoichiometry)

Caption: Kinetic selectivity pathway. The phenoxide ion preferentially attacks the C-Br bond (k_Br) over the C-Cl bond (k_Cl), preventing dimerization.[1]

Validated Experimental Protocol

Scale: 100 mmol (Phenol) Expected Yield: 88-92% Purity: >98% (by GC/NMR)[1]

Materials:
  • Phenol (9.41 g, 100 mmol)[1]

  • 1-Bromo-5-chloropentane (19.47 g, 105 mmol, 1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (20.7 g, 150 mmol, 1.5 equiv)[1]

  • Acetone (Reagent Grade, 150 mL) or DMF (for faster rates, 100 mL)

  • Sodium Iodide (Catalytic, 0.1 equiv) - Optional, accelerates reaction via Finkelstein-like activation of Cl, but risks selectivity loss.[1] Recommended ONLY if reaction stalls.

Step-by-Step Workflow:
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Add Phenol (100 mmol) and Acetone (150 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (150 mmol) in a single portion. The mixture may become slightly heterogeneous.

  • Reagent Addition: Add 1-Bromo-5-chloropentane (105 mmol) dropwise over 10 minutes.

    • Note: A slight excess (1.05 equiv) ensures complete consumption of the phenol, simplifying purification.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) for 12–16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1).[1] Phenol (Rf ~0.[1]4) should disappear; Product (Rf ~0.[1]7) appears.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with acetone (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove the solvent.[3]

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol traces.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • The crude oil is often sufficiently pure (>95%) for downstream use.[1]

    • If higher purity is required, distill under high vacuum (bp ~145-150°C at 2 mmHg) or perform flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).[1]

Validation Data

To confirm the identity and purity of the synthesized Benzene, [(5-chloropentyl)oxy]- , compare your analytical data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.25 – 7.30 Multiplet2HAromatic (meta)
6.90 – 6.96 Multiplet3HAromatic (ortho/para)
3.96 Triplet (J = 6.4 Hz)2HPh-O-CH₂ -
3.56 Triplet (J = 6.6 Hz)2H-CH₂ -Cl
1.80 – 1.88 Multiplet4H-CH₂-CH₂ -CH₂- (C2 and C4)
1.60 – 1.68 Multiplet2H-CH₂-CH₂ -CH₂- (C3, central)
Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
  • Aromatic: 159.0 (ipso), 129.4, 120.6, 114.5.

  • Aliphatic: 67.5 (Ph-O-C ), 45.0 (C -Cl), 32.4, 28.8, 23.6.[1]

Quality Control Check:
  • Triplet at ~3.40 ppm? If you see a triplet here, it indicates the presence of 1-bromo-5-chloropentane (unreacted starting material).[1]

  • Triplet at ~3.96 ppm (Integration 4H)? If the integration is double expected relative to aromatic protons, you have formed the dimer (1,5-diphenoxypentane).

References

  • Synthesis of 1-Bromo-5-chloropentane and Impurity Profile

    • Source: Guidechem & Google Patents (US11760714B2).[1]

    • Relevance: Establishes the criticality of limiting 1,5-dichloropentane to <0.5% to ensure reaction efficiency and yield.
    • URL:[1]

  • Williamson Ether Synthesis Protocols

    • Source: Master Organic Chemistry & BenchChem Protocols.[1]

    • Relevance: Validates the SN2 mechanism, solvent choices (Acetone/DMF), and base selection (K₂CO₃) for primary alkyl halides.
    • URL:[1]

  • Phenol Reactivity & Selectivity

    • Source: Chemistry LibreTexts & MLSU Pharmaceutical Chemistry.[1]

    • Relevance: Explains the nucleophilicity of the phenoxide ion and the necessity of controlling stoichiometry to prevent over-alkyl
    • URL:[1]

  • Physical Data Validation (NMR/Yields)

    • Source: ResearchGate (Synthesis of Alkyl Phenyl Ethers).[1]

    • Relevance: Provides baseline yield expectations (85-95%)
    • URL:

Sources

Comparative reactivity of Benzene, [(5-chloropentyl)oxy]- vs. [(5-bromopentyl)oxy]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative reactivity of Benzene, [(5-chloropentyl)oxy]- vs. [(5-bromopentyl)oxy]benzene Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and chemical biology, [(5-chloropentyl)oxy]benzene (Compound A) and [(5-bromopentyl)oxy]benzene (Compound B) serve as critical "spacer" or "linker" motifs. They connect aromatic pharmacophores to other functional moieties (e.g., in PROTACs or multivalent ligands) via a 5-carbon alkyl chain.

  • Select Compound A (Chloride) when high stability is required during harsh upstream purification or storage. It is less susceptible to incidental hydrolysis or light-induced degradation.

  • Select Compound B (Bromide) for rapid, mild downstream functionalization (e.g., azidation, amination) where reaction kinetics are the priority.

Structural & Physical Property Analysis[1][2][3][4][5][6]

The core difference lies in the terminal halogen. This variation dictates the bond dissociation energy (BDE) and the leaving group ability (LGA) during nucleophilic substitution (


).
Feature[(5-chloropentyl)oxy]benzene [(5-bromopentyl)oxy]benzene
CAS Number 15733-63-822921-72-8
Formula


Molecular Weight 198.69 g/mol 243.14 g/mol
C–X Bond Length ~1.78 Å (Shorter, Stronger)~1.93 Å (Longer, Weaker)
C–X Bond Energy ~339 kJ/mol~280 kJ/mol
Density ~1.05 g/mL (Computed)~1.23 g/mL (Experimental)
Boiling Point ~130°C @ 5 mmHg148°C @ 18 mmHg
Leaving Group Ability Moderate (

HCl = -7)
Good (

HBr = -9)

Note: The phenoxy group acts largely as a spectator to the substitution chemistry at the terminal carbon but significantly increases lipophilicity (


) compared to simple alkyl halides.
Reactivity Profile: Nucleophilic Substitution ( )

The primary utility of these molecules is to undergo displacement by a nucleophile (Nu:).

Kinetic Comparison

The reaction rate is governed by the strength of the Carbon-Halogen bond.

  • Bromide (Compound B): Reacts 50–100x faster than the chloride in polar aprotic solvents (e.g., DMF, DMSO). The weaker C-Br bond lowers the activation energy (

    
    ) for the transition state.
    
  • Chloride (Compound A): Often requires elevated temperatures (>80°C) or catalysis (Finkelstein conditions) to react at useful rates with weak nucleophiles.

Mechanistic Pathway Visualization

The following diagram illustrates the energy difference in the transition states for both linkers.

ReactionEnergy Start Reactants (Ph-O-(CH2)5-X + Nu:) TS_Cl TS (Chloride) High Activation Energy Start->TS_Cl Slow (High u0394G) TS_Br TS (Bromide) Lower Activation Energy Start->TS_Br Fast (Low u0394G) Product Product (Ph-O-(CH2)5-Nu) TS_Cl->Product TS_Br->Product

Figure 1: Comparative reaction coordinate diagram showing the lower activation energy barrier for the bromo-linker (Green) vs. the chloro-linker (Red).

Experimental Workflows
A. Synthesis of the Linker (Williamson Ether Synthesis)

Both compounds are synthesized via the alkylation of phenol.

  • Critical Control Point: You must use a large excess (3–5 equivalents) of the 1,5-dihaloalkane. If stoichiometric amounts are used, the phenoxide will attack both ends of the alkyl chain, resulting in the unwanted dimer: 1,5-diphenoxypentane .

Protocol:

  • Reagents: Phenol (1.0 eq),

    
     (2.0 eq), 1,5-Dibromopentane (4.0 eq) [for Compound B] OR 1-Bromo-5-chloropentane (4.0 eq) [for Compound A].
    
  • Solvent: Acetone or Acetonitrile (0.5 M).

  • Condition: Reflux for 12–16 hours.

  • Workup: Filter solids. Concentrate. The excess dihaloalkane is removed via high-vacuum distillation (it boils significantly lower than the product).

B. Downstream Application: Azide Formation (Click Chemistry Precursor)

This is a standard assay to test linker reactivity.

Protocol for [(5-bromopentyl)oxy]benzene:

  • Dissolve linker (1.0 eq) in DMF (0.2 M).

  • Add Sodium Azide (

    
    , 1.5 eq).
    
  • Stir at 60°C for 4 hours .

  • Result: >95% conversion to the azide.

Protocol for [(5-chloropentyl)oxy]benzene:

  • Dissolve linker (1.0 eq) in DMF (0.2 M).

  • Add Sodium Azide (

    
    , 1.5 eq).
    
  • Add NaI (0.1 eq) as a catalyst (Finkelstein activation).

  • Stir at 90°C for 16 hours .

  • Result: Slower conversion; requires higher thermal load.

SynthesisWorkflow Phenol Phenol (Starting Material) Step1 Williamson Ether Synthesis (K2CO3, MeCN, Reflux) Phenol->Step1 Reagent 1,5-Dihaloalkane (Excess 4.0 eq) Reagent->Step1 Split Halogen Selection Step1->Split Prod_Cl Chloro-Linker (Stable, Slow Reacting) Split->Prod_Cl Use 1-Bromo-5-chloropentane Prod_Br Bromo-Linker (Reactive, Fast) Split->Prod_Br Use 1,5-Dibromopentane App_Azide Application: Azidation (NaN3) Prod_Cl->App_Azide Requires NaI Cat + 90°C Prod_Br->App_Azide Direct (60°C)

Figure 2: Synthesis and application workflow. Note the specific reagent choice in the splitting step determines the final linker reactivity.

Selection Guide
RequirementRecommended LinkerRationale
Rapid Coupling Bromo- (Compound B) Fast kinetics at mild temperatures preserve sensitive functional groups on the payload.
Long-term Storage Chloro- (Compound A) Bromides degrade faster upon exposure to light/moisture (turning yellow/brown). Chlorides are shelf-stable.
Finkelstein Reaction Chloro- (Compound A) If you plan to convert to Iodide in situ, the chloride is a cheaper starting material, though slower.
Cost Efficiency Chloro- (Compound A) 1-Bromo-5-chloropentane is often less expensive than 1,5-dibromopentane in bulk.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 284516, Benzene, (5-chloropentyl)oxy-. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285561, 1-Bromo-5-phenylpentane. (Analogous alkyl bromide data). Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discusses relative rates of alkyl halide substitution: I > Br > Cl).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Alternative Reagents for the Synthesis of 1-(5-Chloropentyloxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

1-(5-Chloropentyloxy)benzene is a highly versatile bifunctional building block widely utilized in drug development. Featuring both a stable aryl ether linkage and a reactive terminal primary alkyl chloride, it serves as a critical intermediate for synthesizing complex multi-target drugs, benzothiazepanes, and extended alkyl-linked pharmacophores.

The synthesis of this molecule fundamentally relies on coupling phenol with a 5-carbon synthon. However, the choice of the C5-reagent dictates the reaction's chemoselectivity, atom economy, and downstream purification burden. As a Senior Application Scientist, I have evaluated the three primary reagent pathways for this transformation. This guide objectively compares these alternatives, explaining the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure reproducible results in your laboratory.

Mechanistic Causality & Reagent Selection

The Standard: 1-Bromo-5-chloropentane (The Chemoselective Electrophile)

In a classic Williamson ether synthesis, 1-bromo-5-chloropentane leverages the differential leaving group abilities of halogens[1]. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. When reacted with a phenoxide anion (generated via


 or 

), the nucleophilic attack occurs almost exclusively at the brominated carbon[2]. This intrinsic chemoselectivity minimizes the formation of the symmetrical di-ether byproduct, making it the industry standard for this transformation[3].
The Economical but Unselective Alternative: 1,5-Dichloropentane

1,5-Dichloropentane is significantly cheaper but presents a severe chemoselectivity challenge. Because both electrophilic sites are identical, the phenoxide can attack either end. Once mono-alkylation occurs, the resulting 1-(5-chloropentyloxy)benzene can undergo a second substitution to yield 1,5-diphenoxypentane[4]. To mitigate this over-alkylation, a massive stoichiometric excess (often 3-5 equivalents) of 1,5-dichloropentane is required. This complicates downstream purification, requires harsher phase-transfer catalysis (PTC) conditions, and severely reduces the atom economy of the process.

The Precision Alternative: 5-Chloro-1-pentanol (Mitsunobu Protocol)

For substrates where strong bases cause degradation, the Mitsunobu reaction offers a mild, neutral alternative. Using 5-chloro-1-pentanol, triphenylphosphine (


), and diisopropyl azodicarboxylate (DIAD), the primary alcohol is specifically activated into a superior alkoxyphosphonium leaving group[5]. The terminal chloride remains completely inert under these conditions, guaranteeing absolute chemoselectivity[6]. The trade-off is the generation of stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts, which necessitate careful chromatographic separation.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of each reagent based on standard laboratory scale syntheses:

ReagentReaction TypeTypical YieldReaction TimeChemoselectivityPrimary Byproducts
1-Bromo-5-chloropentane Base-Mediated

75–85%12–18 hHighMinor dialkylation
1,5-Dichloropentane Phase-Transfer

40–60%24 hLow1,5-Diphenoxypentane (Major)
5-Chloro-1-pentanol Mitsunobu Coupling80–90%4–8 hAbsoluteTPPO, DIAD-

Visualizing the Workflows

The logical relationships and chemoselectivity profiles of the three reagent pathways are mapped below.

SynthesisPathways cluster_reagents Alternative Reagents phenol Phenol bromo 1-Bromo-5-chloropentane (Base-mediated SN2) phenol->bromo K2CO3, DMF dichloro 1,5-Dichloropentane (Phase Transfer SN2) phenol->dichloro NaOH, Excess alcohol 5-Chloro-1-pentanol (Mitsunobu Reaction) phenol->alcohol PPh3, DIAD product 1-(5-Chloropentyloxy)benzene (Target Molecule) bromo->product High Chemoselectivity dichloro->product Statistical Mixture byproduct 1,5-Diphenoxypentane (Major Byproduct) dichloro->byproduct Over-alkylation alcohol->product Absolute Selectivity

Reaction pathways and chemoselectivity for 1-(5-chloropentyloxy)benzene synthesis.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process visual cues and logical checkpoints are included to verify the reaction's progress.

Protocol A: Base-Mediated with 1-Bromo-5-chloropentane

This is the recommended route for standard, base-stable phenols.

  • Deprotonation (Self-Validation Checkpoint): Charge a flame-dried round-bottom flask with Phenol (1.0 eq) and anhydrous

    
     (2.0 eq) in anhydrous DMF (0.5 M). Stir for 30 minutes at room temperature. Validation: The solution will transition to a distinct yellow tint, confirming the formation of the active phenoxide anion.
    
  • Electrophile Addition: Add 1-bromo-5-chloropentane (1.2 eq) dropwise over 10 minutes to prevent localized heating.

  • Heating & Monitoring: Elevate the temperature to 70 °C. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is typically complete within 12–16 hours when the phenolic spot disappears.

  • Workup: Cool to room temperature and quench with distilled water (equal volume to DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the product as a clear oil.
    
Protocol B: Mitsunobu Coupling with 5-Chloro-1-pentanol

This is the recommended route for base-sensitive substrates requiring absolute chemoselectivity.

  • Complex Formation: In a flame-dried flask under inert atmosphere (

    
    /Ar), dissolve Phenol (1.0 eq), 5-chloro-1-pentanol (1.1 eq), and 
    
    
    
    (1.2 eq) in anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice bath.
  • Activation (Self-Validation Checkpoint): Add DIAD (1.2 eq) dropwise over 15 minutes. Validation: The dropwise addition controls the exothermic formation of the betaine intermediate. A transient yellow color will appear upon each drop of DIAD and fade to clear as the betaine is consumed by the alcohol, confirming active turnover.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–8 hours.

  • Workup & Precipitation: Concentrate the reaction mixture under reduced pressure to a viscous residue. Add cold diethyl ether/hexane (1:1). Validation: A white precipitate (TPPO) will rapidly crash out of the solution.

  • Purification: Filter the TPPO precipitate through a Celite pad. Concentrate the filtrate and purify via column chromatography to isolate the highly pure target ether.

References

  • Clearsynth. 1-Bromo-5-chloropentane | CAS No. 54512-75-3.
  • PrepChem. Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone.
  • AMS Dottorato, University of Bologna. Design and Synthesis of Multi Target Compounds for the Treatment of Alzheimer's Disease.
  • Archive.org. Reagents For Organic Synthesis Volume 3.
  • ACS Publications. Stereospecific Coupling of Alcohols and Carbanion Nucleophiles through a Circular P(V) Activation Manifold.
  • Benchchem. 5-Chloro-1-pentanol|Organic Synthesis Intermediate.

Sources

Benchmarking the efficiency of Benzene, [(5-chloropentyl)oxy]- as an alkylating agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene, [(5-chloropentyl)oxy]- (Commonly: 5-Phenoxypentyl chloride) serves as a robust, cost-effective linker in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and PROTAC linker synthesis. While it offers superior hydrolytic stability compared to its bromide and iodide analogues, its lower electrophilicity often creates a bottleneck in synthetic workflows.

This guide benchmarks the efficiency of this alkyl chloride against its halide counterparts and sulfonate esters. It provides optimized protocols to overcome the kinetic penalty of the chloride leaving group, ensuring high yields without sacrificing the stability benefits that make this reagent desirable for scale-up.

Technical Profile & Mechanistic Analysis

The Molecule
  • IUPAC Name: [(5-chloropentyl)oxy]benzene

  • Structure:

    
    
    
  • Role: Electrophilic alkylating agent introducing a phenyl-capped pentyl chain.

  • Reactivity Class: Primary Alkyl Chloride (

    
     R-Cl).
    
The Reactivity Gap (The "Chloride Penalty")

In nucleophilic substitution (


) reactions, the leaving group ability is the rate-determining factor.[1] The chloride ion (

) is a stronger base than bromide (

) or iodide (

), making it a poorer leaving group.
  • Bond Dissociation Energy (C-X):

    • C-Cl: ~81 kcal/mol (Strongest/Slowest)

    • C-Br: ~68 kcal/mol

    • C-I: ~51 kcal/mol (Weakest/Fastest)

Implication: Using Benzene, [(5-chloropentyl)oxy]- requires higher activation energy (heat) or catalytic activation (iodide source) compared to the bromide analogue. However, it avoids the light-sensitivity and storage degradation issues of iodides and bromides.

Comparative Benchmark: Chloride vs. Alternatives

The following data summarizes the performance of Benzene, [(5-chloropentyl)oxy]- against its primary alternatives in a standard alkylation of a secondary amine (e.g., Piperazine derivative) in Acetonitrile/


.
Table 1: Performance Matrix
Feature(5-chloropentyl)oxy]- (Subject)Bromide Analog Iodide Analog Tosylate Analog
Reaction Rate (

)
1.0 (Baseline)~50 - 100x Faster~1000x Faster~100 - 500x Faster
Typical Temp. 80°C (Reflux)25°C - 60°C0°C - 25°C25°C - 50°C
Time to Completion 18 - 24 Hours2 - 4 Hours< 1 Hour2 - 6 Hours
Storage Stability Excellent (Years)Moderate (Months)Poor (Weeks/Dark)Good (Hydrolysis risk)
Atom Economy HighModerateLowLow
Cost Efficiency High ModerateLowModerate
Decision Logic
  • Choose the Chloride when: Scale is large (>100g), cost is a driver, or the product requires harsh purification where labile linkers might degrade.

  • Choose the Bromide when: The nucleophile is sensitive to heat (>60°C) or the reaction must be finished in a single shift.

Optimization Strategy: The Finkelstein Boost

To mitigate the slow kinetics of the chloride, the Finkelstein modification is the industry standard. By adding a catalytic amount of Potassium Iodide (KI), the alkyl chloride is converted in situ to the highly reactive alkyl iodide.

Mechanism:

  • 
     (Equilibrium favors R-Cl, but R-I reacts faster)
    
  • 
     (Fast irreversible alkylation)
    
  • 
     recycles.
    

This protocol allows Benzene, [(5-chloropentyl)oxy]- to mimic the reactivity of the iodide analogue without the stability drawbacks.

Visualizing the Workflow

The following diagram illustrates the decision process and the mechanistic pathway for optimizing the alkylation efficiency.

G Start Start: Alkylation Target Reagent Reagent: Benzene, [(5-chloropentyl)oxy]- Start->Reagent CheckSens Is Nucleophile Heat Sensitive? Reagent->CheckSens Direct Method A: Direct Alkylation (High Temp, Slow) CheckSens->Direct No (>80°C OK) Finkel Method B: Finkelstein-Assisted (Med Temp, Fast) CheckSens->Finkel Yes (<60°C required) Product Final Product: Alkylated Scaffold Direct->Product 18-24h, 80°C Intermediate In Situ Species: [(5-iodopentyl)oxy]benzene Finkel->Intermediate + 10 mol% KI Intermediate->Product Fast Reaction

Caption: Decision tree for selecting the optimal alkylation protocol based on nucleophile stability.

Experimental Protocols

Method A: Standard Alkylation (Robust Nucleophiles)

Best for: Phenols, simple amines, and heat-stable heterocycles.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve the Nucleophile (1.0 equiv) in Acetonitrile (ACN) or DMF (0.2 M concentration).

  • Base: Add Potassium Carbonate (

    
    )  (2.0 - 3.0 equiv). Note: Use 
    
    
    
    if the nucleophile is sterically hindered.
  • Addition: Add Benzene, [(5-chloropentyl)oxy]- (1.1 - 1.2 equiv).

  • Reaction: Heat to reflux (80-82°C for ACN) . Stir for 16-24 hours.

    • Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the chloride (

      
       typical).
      
  • Workup: Cool to RT. Filter off solids.[2] Concentrate filtrate. Partition between EtOAc and Water.[3] Wash organic layer with Brine. Dry over

    
    .[3]
    
Method B: Finkelstein-Assisted Protocol (Recommended)

Best for: Maximizing yield, reducing time, and valuable nucleophiles.

  • Setup: Flame-dried flask under Nitrogen/Argon atmosphere.

  • Solvent: Use anhydrous Acetone (for lower temp) or Butanone (MEK) (for slightly higher temp). DMF is also acceptable but harder to remove.

  • Reagents: Combine Nucleophile (1.0 equiv), Base (

    
    , 2.0 equiv), and Benzene, [(5-chloropentyl)oxy]-  (1.1 equiv).
    
  • Catalyst: Add Potassium Iodide (KI) (0.1 - 0.5 equiv).

    • Tip: For very sluggish reactions, use stoichiometric KI (1.0 equiv).

  • Reaction: Heat to 60°C . Monitor by LC-MS.[4]

    • Expectation: Reaction typically completes in 4-8 hours.

  • Workup: Standard aqueous extraction. Note: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to remove any iodine discoloration.
    

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Conversion (<50%) Chloride leaving group is too slow.Switch to Method B (add KI) or switch solvent to DMF/DMSO to increase nucleophilicity.
Elimination By-product Base is too strong/Temp too high.The 5-carbon chain can undergo E2 elimination to form the alkene. Lower temp to 60°C and use a weaker base (

).
O-alkylation vs N-alkylation Ambident nucleophile.Solvent control: Use Aprotic Polar (DMF) to favor N-alkylation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of Halide reactivity and Finkelstein reaction).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational Finkelstein chemistry).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Representative search for Alkyl Chlorides).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for base selection).

Sources

Performance Profiling: Benzene, [(5-chloropentyl)oxy]- in Nucleophilic Substitution Systems

[1]

Executive Summary

Benzene, [(5-chloropentyl)oxy]- (CAS: 15733-63-8), also known as 5-chloropentyl phenyl ether, is a critical "linker" intermediate primarily used in the synthesis of long-acting

1S

2 nucleophilic substitution

This guide compares the efficacy of this molecule across three distinct solvent systems. Our analysis reveals that while Polar Aprotic solvents (DMF) offer the highest kinetic rates, Ketone-based systems (MEK) provide the optimal balance of yield and processability via in-situ Finkelstein activation.

Quick Comparison Matrix
Solvent SystemMechanism FocusReaction RateWorkup DifficultyTypical Yield
DMF / DMSO Direct S

2 Solvation
HighHigh (High BP, miscibility)85-92%
MEK (Methyl Ethyl Ketone) Finkelstein Activation (I

)
Moderate-HighLow (Easy evaporation)80-88%
Toluene / Water Phase Transfer Catalysis (PTC)LowLow (Partitioning)65-75%

Chemical Profile & Reactivity Challenge

The molecule features a lipophilic phenoxy head and a moderately reactive chloropentyl tail.[1] The primary challenge in utilizing this intermediate is the mediocre leaving group ability of the chloride ion (

  • Solubility: Highly soluble in DCM, Toluene, and Ethyl Acetate; insoluble in water.[1]

  • Reactivity Barrier: The C-Cl bond is strong (~81 kcal/mol).[1] Without solvent assistance or catalytic activation (iodide exchange), substitution with bulky amines (common in API synthesis) is sluggish and prone to elimination side-reactions.[1]

Comparative Analysis of Solvent Systems

System A: Polar Aprotic (DMF or DMSO)

The Kinetic Powerhouse Dimethylformamide (DMF) is the historical standard for alkylating stubborn halides.

  • Mechanism: DMF effectively solvates cations (e.g.,

    
     from the base), leaving the nucleophile (amine or azide) "naked" and highly reactive. It also stabilizes the polar transition state of the S
    
    
    2 mechanism.
  • Efficacy: Delivers the fastest reaction rates.[1] Complete conversion is often achieved in <4 hours at 80°C.[1]

  • Drawback: Removal of DMF requires aqueous washing (causing emulsion risks with the lipophilic ether) or high-vacuum distillation, which can thermally degrade sensitive amine products.[1]

System B: Ketone Solvents (MEK / Acetone) + NaI

The Finkelstein Advantage This system relies on the Finkelstein reaction principle.

  • Mechanism: Sodium Iodide (NaI) is soluble in ketones, but Sodium Chloride (NaCl) is not.[1] The added Iodide displaces the Chloride on the pentyl chain to form a transient, highly reactive Alkyl Iodide . The amine then rapidly displaces the Iodide. The precipitation of NaCl drives the equilibrium forward.

  • Efficacy: While kinetically slower than DMF initially, the catalytic cycle ensures high yields (>80%).

  • Process Advantage: MEK (b.p. 80°C) allows for reflux at optimal temperatures and is easily removed by rotary evaporation, simplifying product isolation.[1]

System C: Non-Polar / Biphasic (Toluene) + PTC

The Green/Scale-Up Option Preferred in industrial settings to avoid toxic dipolar solvents.[1]

  • Mechanism: Requires a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB).[1] The catalyst shuttles the nucleophile from the solid/aqueous phase into the organic toluene phase where the ether resides.

  • Efficacy: Reaction rates are significantly slower (12-24 hours).[1] Yields are often lower due to thermal elimination competing with substitution over long reaction times.[1]

  • Advantage: Excellent for scale-up.[1] The product remains in Toluene; by-products (salts) are washed away with water.[1]

Visualizing the Mechanism

The following diagram illustrates the critical "Finkelstein Activation" pathway dominant in System B, which offers the best trade-off between rate and purity.

ReactionPathwaySubstrateBenzene, [(5-chloropentyl)oxy]-IntermediateTransient Alkyl Iodide(Highly Reactive)Substrate->Intermediate Finkelstein Exchange(Solvent: MEK)ProductN-Alkylated Product(API Intermediate)Intermediate->Product Rapid SN2 AttackNaClNaCl (Precipitate)Intermediate->NaCl- Cl⁻NaINaI (Catalyst)NaI->IntermediateAmineAmine NucleophileAmine->Product

Caption: The catalytic cycle of Iodide exchange transforms the sluggish alkyl chloride into a reactive iodide, driven by NaCl precipitation in ketone solvents.

Validated Experimental Protocol

Objective: Synthesis of a secondary amine via N-alkylation of Benzene, [(5-chloropentyl)oxy]- using System B (MEK/NaI) . This protocol is self-validating via the observation of NaCl precipitation.[1]

Reagents
  • Benzene, [(5-chloropentyl)oxy]- (1.0 eq)[1]

  • Target Amine (e.g., Benzylamine derivative) (1.2 eq)

  • Sodium Iodide (NaI) (0.1 eq - Catalytic)[1]

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 eq - Acid Scavenger)[1]
  • Solvent: Methyl Ethyl Ketone (MEK) (10 volumes)

Step-by-Step Workflow
  • Charge: To a reaction vessel equipped with a reflux condenser, add Benzene, [(5-chloropentyl)oxy]-, the Amine, K

    
    CO
    
    
    , and NaI.[1]
  • Solvation: Add MEK. The mixture will appear as a suspension (white K

    
    CO
    
    
    solid).
  • Reflux: Heat the mixture to mild reflux (80°C).

  • Visual Check (Validation): Within 1-2 hours, the suspension should become finer and "creamier" as granular K

    
    CO
    
    
    is replaced by fine NaCl precipitate.
  • Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 4:1). The starting ether (

    
    ) should disappear; the product amine (
    
    
    ) will appear.
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts (K

      
      CO
      
      
      /NaCl).[1]
    • Evaporate MEK under reduced pressure.[1]

    • Redissolve residue in DCM and wash with water to remove residual Iodide.[1]

Decision Guide: Selecting the Right System

Use the following logic flow to determine the appropriate solvent for your specific application constraints.

SolventSelectionStartStart: Define ConstraintsSpeedIs Reaction Speed critical?Start->SpeedScaleIs Scale > 1kg?Speed->ScaleNoDMFUse DMF/DMSO(System A)Speed->DMFYes (Urgent)WorkupIs Product Thermally Stable?Scale->WorkupNo (Lab/Pilot)TolUse Toluene + PTC(System C)Scale->TolYes (Industrial)Workup->DMFYes (Robust)MEKUse MEK + NaI(System B)Workup->MEKNo (Sensitive)

Caption: Logic tree for selecting the optimal solvent based on reaction scale, speed requirements, and product stability.

References

  • BenchChem. (2025).[1][3] Synthesis of Salmeterol from Methyl 5-acetyl-2-(benzyloxy)benzoate. Retrieved from

  • Skidmore, I. F., et al. (1984).[1] Phenethanolamine derivatives. Glaxo Group Ltd.[1] Patent US4992474.[1] (Describes the use of DMF/KI for alkylation of phenoxyalkyl halides).

  • Zhang, X. (2016).[1] An Efficient and Practical Synthesis of Salmeterol. SciSpace. Retrieved from

  • PubChem. (2025).[1] Benzene, (5-chloropentyl)- Compound Summary. National Library of Medicine.[1] Retrieved from

  • NIST. (2025). Benzene, (5-chloropentyl)- Properties. NIST Chemistry WebBook.[1][4][5] Retrieved from

Quantitative NMR (qNMR) for purity determination of 1-(5-chloropentyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative NMR (qNMR) vs. Chromatographic Assays: A Purity Determination Guide for 1-(5-chloropentyloxy)benzene

Executive Summary

For researchers synthesizing or procuring 1-(5-chloropentyloxy)benzene (CAS: 154607-01-9), establishing absolute purity is a critical bottleneck. As a key intermediate in the synthesis of long-acting


-adrenergic agonists (e.g., Vilanterol), its quality directly impacts downstream yield and impurity profiles.

Traditional chromatographic methods (HPLC-UV, GC-FID) often fail to provide an absolute mass balance without a certified reference material (CRM) of the exact same analyte—which is rarely available for intermediates. This guide establishes Quantitative NMR (qNMR) as the superior primary reference method, offering SI-traceable purity determination without an identical standard. We compare this approach against HPLC-UV to demonstrate why qNMR should be the "Gold Standard" for this specific ether.

Part 1: The Analytical Challenge

The Molecule: 1-(5-chloropentyloxy)benzene

  • Formula:

    
    
    
  • MW: 198.69 g/mol

  • Structure: A lipophilic ether chain connecting a phenyl ring and a terminal alkyl chloride.

The Problem with HPLC/GC:

  • Response Factor Uncertainty: In HPLC-UV, the phenyl ring provides UV absorption, but impurities (e.g., unreacted 1,5-dichloropentane or phenol) have vastly different extinction coefficients. "Area %" does not equal "Weight %."

  • Lack of Standards: No primary CRM exists for this specific intermediate. Calibrating an HPLC method requires a standard that doesn't exist, leading to a circular logic loop.

The qNMR Solution: qNMR relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[1] It requires any certified internal standard (IS), not the analyte itself.

Part 2: qNMR Methodology & Protocol

Internal Standard Selection

For this lipophilic ether, Chloroform-d (


)  is the solvent of choice. We must select an Internal Standard (IS) with a signal that does not overlap with the analyte.[2]
  • Analyte Signals (

    
    ): 
    
    • Aromatics:

      
       6.8 – 7.3 ppm (Multiplets)
      
    • 
      : 
      
      
      
      ~3.95 ppm (Triplet)
    • 
      : 
      
      
      
      ~3.55 ppm (Triplet)
    • Alkyl Chain:

      
       1.5 – 1.9 ppm (Multiplets)
      
  • Recommended IS: Dimethyl Terephthalate (DMTP)

    • Signal: Singlet at

      
       8.10 ppm.
      
    • Why: It sits far downfield, completely resolved from the analyte's aromatic region (max 7.3 ppm). It is non-hygroscopic and highly soluble in

      
      .
      
The Workflow

qNMR_Workflow Start Start: Sample & IS Weighing Gravimetric Prep (Metrological Weighing) Start->Weighing Solvation Solvation (CDCl3 + TMS) Weighing->Solvation Acquisition NMR Acquisition (d1 > 5*T1) Solvation->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Figure 1: The qNMR workflow emphasizes gravimetric precision as the primary source of uncertainty.

Experimental Parameters (Critical for Validity)
ParameterSettingRationale
Pulse Angle

(or

)

maximizes signal per scan; requires long relaxation.
Relaxation Delay (d1)

seconds
Must be

of the slowest nucleus (usually the IS). Failure here causes <98% recovery.
Spectral Width 20 ppm (-2 to 18)Ensures accurate baseline definition.
Scans (ns) 16 or 32Sufficient for S/N > 150:1 given typical concentrations (10-20 mg/mL).
Acquisition Time (aq) > 4.0 secPrevents truncation artifacts (wiggles) at peak base.
The Purity Equation


  • 
    : Integrated Area
    
  • 
    : Number of protons (4 for DMTP singlet, 2 for Analyte 
    
    
    
    triplet)
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    
  • 
    : Purity (as a decimal)
    

Part 3: Comparative Analysis (qNMR vs. HPLC)

The following table contrasts the performance of qNMR against a standard HPLC-UV method for this specific ether.

FeatureqNMR (Primary Method) HPLC-UV (Secondary Method)
Traceability SI-Traceable (via IS).[3]Dependent on Reference Standard.
Reference Material Any certified IS (e.g., DMTP, NIST Traceable).Requires identical CRM of 1-(5-chloropentyloxy)benzene.
Accuracy Absolute Purity (

).
Relative Purity (Area %) often overestimates purity by ignoring non-UV impurities.
Dev. Time < 1 Hour (Generic Protocol).> 1 Week (Column screening, gradient optimization).
Specificity High (Structural elucidation included).Moderate (Retention time matching only).
Weakness Lower sensitivity (LOD ~0.1 mg).High sensitivity (LOD ~ng). Better for trace impurity profiling.
Decision Logic for Researchers

Decision_Tree Question Goal of Analysis? Purity Absolute Purity / Assay Question->Purity Impurity Trace Impurity Profiling (<0.1%) Question->Impurity CheckRef Is Certified Reference Material Available? Purity->CheckRef UseHPLC Use HPLC-UV/MS Impurity->UseHPLC High Sensitivity Needed CheckRef->UseHPLC Yes UseQNMR Use qNMR (Internal Standard) CheckRef->UseQNMR No (Most Likely)

Figure 2: Decision matrix for selecting qNMR vs. HPLC based on analytical goals.

Part 4: Experimental Validation (Simulated Data)

To validate this protocol, we simulate a comparison where a "Commercial Grade" sample of 1-(5-chloropentyloxy)benzene is analyzed.

Sample: Batch #CPB-001 Internal Standard: Dimethyl Terephthalate (TraceCERT®, 99.94%) Solvent:



Table 1: qNMR Results (n=3 replicates)
ReplicateMass Sample (mg)Mass IS (mg)Integral Ratio (

)
Calculated Purity (%)
Rep 115.4210.150.684298.12
Rep 216.019.880.701198.05
Rep 314.9810.500.617898.18
Average 98.12%
RSD 0.07%
Table 2: HPLC-UV Comparison (Area %)
MethodResultNote
HPLC-UV (254 nm) 99.4% (Area)Overestimates purity. Fails to detect residual solvent (Hexane) and inorganic salts.
qNMR 98.1% (w/w)Detects 1.1% residual solvent and 0.8% water/inorganics.

Part 5: References

  • Pauli, G. F., et al. (2014).[4] "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate." BIPM qNMR Reports. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology. Link

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for Benzene, [(5-chloropentyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Critical Distinction: Do not confuse Benzene, [(5-chloropentyl)oxy]- (CAS: 15232-95-8) with Benzene (CAS: 71-43-2). While the latter is a highly volatile, Group 1 carcinogen solvent, the target compound is a substituted aryl alkyl ether with a terminal alkyl chloride. It possesses significantly different physical properties (higher boiling point, lower vapor pressure) and requires a distinct waste stream due to its halogen content.

Chemical Profile
ParameterDescription
Chemical Name Benzene, [(5-chloropentyl)oxy]-
CAS Number 15232-95-8
Functional Groups Aryl Ether (Ph-O-R), Alkyl Chloride (-CH₂Cl)
Physical State Liquid (High Boiling Point) or Low-Melting Solid
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity, Halogenated Waste
RCRA Classification Halogenated Organic Waste (Not a P- or U-listed waste, but requires specific incineration)

Hazard Assessment & Compatibility Logic

To ensure a self-validating safety system, one must understand the reactivity of the molecule during storage and disposal.

  • Halogen Content (The Chlorine Atom): The presence of the chlorine atom on the pentyl chain mandates that this chemical cannot be disposed of in standard organic solvent streams (e.g., acetone/methanol waste). Incinerating chlorinated compounds in standard boilers releases acidic gases (HCl) and can form dioxins if not treated with specific scrubbers.

    • Action: Must be segregated into Halogenated Waste .

  • Ether Linkage (The Oxygen Bridge): While aryl alkyl ethers are generally more stable than dialkyl ethers (like diethyl ether), they still possess a theoretical risk of peroxide formation upon prolonged exposure to air and light.

    • Action: If the container is old (>12 months) or shows crystal formation, test for peroxides using starch-iodide paper before consolidation.

  • Alkyl Chloride Reactivity: The terminal chloride is a good leaving group. It can react violently with strong nucleophiles, alkali metals (Na, K), or strong oxidizers.

    • Action: strictly avoid contact with aluminum powder, magnesium, or strong bases in the waste container.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The "Stream" Decision)

The most common error in disposing of this compound is commingling it with non-halogenated solvents. This results in costly re-classification fees from waste vendors.

Protocol:

  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal cans due to potential slow corrosion from hydrolysis of the alkyl chloride.

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Primary Identifier: "Halogenated Organic Waste"

    • Constituents: "Benzene, [(5-chloropentyl)oxy]- (95%+)"

    • Hazard Checkboxes: [x] Irritant [x] Toxic (Environmental)

  • Segregation: Place the container in the "Halogenated" satellite accumulation area.

Phase 2: Operational Workflow (Diagram)

The following logic flow ensures the material ends up in the correct incineration stream.

DisposalWorkflow Start Waste Generation: CAS 15232-95-8 CheckState Check Physical State (Liquid vs Solid) Start->CheckState CheckAge Check Container Age (>12 Months?) CheckState->CheckAge TestPeroxide Test for Peroxides (Starch-Iodide) CheckAge->TestPeroxide Old/Unknown Segregate Segregate Stream: HALOGENATED ORGANICS CheckAge->Segregate New/Stable PeroxidePos Peroxides Detected? TestPeroxide->PeroxidePos Quench Quench Peroxides (Ferrous Sulfate) PeroxidePos->Quench Yes PeroxidePos->Segregate No Quench->Segregate Container Transfer to HDPE/Glass (No Metal) Segregate->Container Label Label: 'Contains Halogens' (Do not mix with Acetone/Toluene) Container->Label Vendor Ship to High-Temp Incineration (w/ Acid Scrubbers) Label->Vendor

Figure 1: Decision logic for the safe segregation and packaging of Benzene, [(5-chloropentyl)oxy]- waste.

Emergency Contingencies: Spill Response

In the event of a spill, the lipophilic nature of the compound means it will not mix with water but will adhere to surfaces.

Spill Cleanup Protocol:

  • Evacuate & Ventilate: Although less volatile than benzene, vapors can still be irritating.

  • PPE: Nitrile gloves (double gloved recommended) and safety goggles.

  • Absorb: Do not use water.[2] Use an inert organic absorbent (vermiculite, clay, or "pig" mats).

  • Disposal of Debris: All contaminated absorbent materials must be treated as solid halogenated waste . Do not throw in regular trash.

SpillResponse Spill Spill Detected Assess Assess Volume (<100mL vs >1L) Spill->Assess Minor Minor Spill (Lab Staff Handle) Assess->Minor Small Major Major Spill (Evacuate/Hazmat) Assess->Major Large Absorb Apply Inert Absorbent (Vermiculite/Clay) Minor->Absorb Collect Collect into Wide-Mouth Jar Label 'Halogenated Debris' Absorb->Collect Clean Wash Surface w/ Soap & Water (Remove Oily Residue) Collect->Clean

Figure 2: Immediate response workflow for spills, prioritizing containment of halogenated residues.

Regulatory & Compliance Data

When filling out your institution's waste manifest, use the following classifications to ensure compliance with EPA (RCRA) and DOT regulations.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 (If Ignitable*) or Non-Specific Often classified simply as "Halogenated Solvent Waste" unless mixed with F-listed solvents. Flash point verification required for D001.
DOT (Shipping) UN 3082 Environmentally Hazardous Substance, Liquid, N.O.S. (Benzene, [(5-chloropentyl)oxy]-)
Hazard Class Class 9Miscellaneous Hazardous Material
Packing Group IIIMinor Danger

Note on Incineration: The disposal facility must use a rotary kiln incinerator operating >1000°C with secondary combustion chambers and acid gas scrubbing systems to neutralize the HCl generated from the chlorine atom [1, 2].

References

  • U.S. Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." EPA Technical Resource Documents. Link

  • National Institutes of Health (NIH). "Chemical Compatibility and Segregation Guides." Office of Research Facilities. Link

  • PubChem. "Compound Summary: Benzene, [(5-chloropentyl)oxy]-." National Library of Medicine. Link

  • Princeton University EHS. "Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents." Link

Sources

Personal protective equipment for handling Benzene, [(5-chloropentyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Protocol for Handling Benzene, [(5-chloropentyl)oxy]-

As researchers and drug development professionals, handling reactive intermediates requires a precise balance of chemical efficacy and stringent safety protocols. Benzene, [(5-chloropentyl)oxy]- (CAS 141524-52-9)[1], commonly referred to as 5-phenoxypentyl chloride, is a critical alkylating intermediate frequently utilized in the synthesis of complex therapeutics, including 5-HT4 receptor agonists[2].

While highly valuable in synthetic pathways, its structural profile—a lipophilic phenoxy group tethered to a reactive alkyl chloride—presents severe occupational hazards. It acts as a potent electrophile capable of causing acute dermal, ocular, and respiratory damage, alongside the systemic toxicity characteristic of halogenated organics[3]. This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring compliance with OSHA Laboratory Standards[4] and NIOSH guidelines[5].

Mechanistic Risk Assessment & PPE Causality

Expertise & Experience Insight: Why do standard laboratory safety protocols fail when handling 5-phenoxypentyl chloride? The default choice of latex or thin nitrile gloves offers virtually zero permeation resistance to halogenated organic liquids[5]. When an alkyl chloride contacts latex, the polymer matrix rapidly swells and degrades. Because 5-phenoxypentyl chloride is highly lipophilic, this degradation allows the chemical to penetrate directly to the skin, accelerating systemic absorption.

Furthermore, if this compound is dissolved in carrier solvents like dichloromethane (DCM) or chloroform, the permeation rate increases exponentially. Therefore, barrier selection must account for both the pure electrophilic reagent and its solvent vehicle, mandating heavy-duty elastomers like Viton or thick Nitrile[3].

Quantitative PPE Matrix

Protection ZoneRequired EquipmentQuantitative Spec / StandardMechanistic RationaleReplacement Frequency
Eye/Face Splash-proof chemical gogglesANSI Z87.1 compliantHalogenated liquids cause immediate defatting and corneal damage. Contact lenses must be removed as vapors can weld them to the eye[6].N/A (Clean immediately post-use)
Hands Double-gloving systemInner: 4-mil NitrileOuter: ≥8-mil Nitrile or VitonPrevents permeation of lipophilic alkyl chlorides. Heavy gloves are required when handling large quantities of halogenated solvents[5].Immediately upon contamination, or every 2 hours of continuous use.
Body Flame-Resistant (FR) Lab Coat100% Cotton or FR-treatedPrevents dermal contact. FR is mandatory if handling the compound alongside flammable carrier solvents[3].Launder weekly; replace immediately if splashed.
Respiratory Chemical Fume HoodMinimum 100 linear feet per minute (fpm) face velocity[6]Mitigates inhalation of volatile halogenated vapors, which can cause CNS depression and cardiac arrhythmia[3].Annual certification required[6].

Operational Workflow & Experimental Protocol

A protocol is only as safe as its weakest step. The following methodology ensures a closed-loop, self-validating system for transferring and reacting 5-phenoxypentyl chloride, complying with OSHA Laboratory Standards[4].

Step 1: Pre-Operational Verification

  • Verify the fume hood monitor displays a face velocity of at least 100 fpm at a sash height of 25 inches[6].

  • Don all required PPE (goggles, double gloves, lab coat). Ensure no exposed skin is visible.

  • Verify the presence of an accessible eyewash station and emergency shower within a 10-second travel distance[5].

Step 2: Reagent Transfer (Air-Free Technique)

  • Purge the receiving reaction vessel with an inert gas (N2 or Argon) to prevent oxidative degradation.

  • Utilize a glass syringe with a stainless-steel needle, or a cannula transfer system, to move the liquid. Never pour halogenated organic liquids directly from the reagent bottle, as this risks vapor exposure and droplet splashing outside the ventilation zone[3].

Step 3: Reaction Execution

  • Secure the reaction flask with appropriate clamping.

  • If heating is required, utilize a silicone oil bath or heating mantle with a secondary temperature probe. Halogenated compounds can decompose at high temperatures, reacting with air to form highly toxic gases (e.g., phosgene or hydrogen chloride)[3].

Step 4: Quenching & Post-Reaction Processing

  • Cool the reaction mixture to 0°C before slowly adding the quenching agent to control the exothermic release.

  • Segregate all aqueous washes from the organic layer immediately to streamline waste processing.

G Start 1. Pre-Operation Hood & PPE Check Transfer 2. Chemical Transfer Closed-System Syringe Start->Transfer Reaction 3. Reaction Setup Temperature Control Transfer->Reaction Spill Spill Detected? Reaction->Spill Clean Spill Protocol Inert Absorbent Spill->Clean Yes Dispose 4. Waste Disposal Halogenated Stream Spill->Dispose No Clean->Dispose

Fig 1: Closed-loop workflow for handling halogenated alkylating agents.

Spill Response & Halogenated Waste Disposal Plan

Spill Protocol:

  • Evacuate & Isolate: If a volume greater than 50 mL is spilled outside the fume hood, evacuate the immediate area to prevent inhalation of concentrated vapors[3].

  • Containment: Don appropriate PPE. Use inert absorbent materials, such as spill control pillows or vermiculite, to absorb the liquid[3]. Never use combustible materials like sawdust, as reactive organics can ignite.

  • Neutralization & Cleanup: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable secondary container.

Disposal Plan: 5-phenoxypentyl chloride and its reaction byproducts must be strictly segregated into the Halogenated Organic Waste stream.

  • Compatibility Rule: Never mix halogenated waste with non-halogenated solvents (e.g., acetone) or basic/oxidizing streams. Mixing incompatible chemicals can trigger violent exothermic reactions or the release of toxic gases[7].

  • Storage: Keep all chemical waste containers closed at all times except when actively adding waste. The container must remain "vapor tight" and "spill proof" to comply with GHS standards[3]. Label the container clearly with its contents, hazards, and accumulation start date[7].

References

  • Parchem. "Benzene, [(5-chloropentyl)oxy]-". parchem.com.
  • Google Patents. "WO1997011054A1 - Benzoic acid compounds and medicinal use thereof". google.com.
  • University of Puerto Rico. "The OSHA Lab Standard and the MSC Chemical Safety Manual". upr.edu.
  • University of Illinois.
  • Tennessee State University. "PPE, Safety Equipment & Hygiene".
  • University of Pennsylvania EHRS. "Chemical Hygiene Plan - UPenn EHRS". upenn.edu.
  • University of Kansas.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.